N-(5-Bromo-pentyl)-3-phenyl-acrylamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H18BrNO |
|---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
(E)-N-(5-bromopentyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17)/b10-9+ |
InChI Key |
XPINIGARJYLULN-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCCCBr |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Protocol for N-(5-Bromo-pentyl)-3-phenyl-acrylamide
Executive Summary
This technical guide details the synthesis of N-(5-Bromo-pentyl)-3-phenyl-acrylamide (also referred to as N-(5-bromopentyl)cinnamamide). This molecule serves as a critical "linker-warhead" conjugate in the design of Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs). The cinnamoyl moiety acts as a zinc-binding group (ZBG) precursor or hydrophobic cap, while the alkyl bromide provides an electrophilic handle for further functionalization via nucleophilic substitution (
Core Strategic Directive
While a convergent synthesis involving the direct coupling of cinnamoyl chloride and 5-bromopentylamine appears most efficient, it introduces a high risk of intramolecular cyclization (piperidinium formation) of the amine precursor. To ensure reproducibility and scalability, this guide mandates a Linear Stepwise Protocol :
-
Amidation: Coupling cinnamoyl chloride with 5-amino-1-pentanol.
-
Bromination: Converting the terminal alcohol to a bromide using the Appel Reaction .
This approach preserves the integrity of the styrenyl double bond and eliminates the handling of unstable halo-alkyl amines.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to minimize side reactions, specifically the acid-catalyzed hydrobromination of the styrene double bond and the cyclization of the linker.
Logical Pathway Diagram
Figure 1: Retrosynthetic disconnection showing the preferred alcohol intermediate pathway.
Experimental Protocol
Phase 1: Synthesis of N-(5-Hydroxy-pentyl)-cinnamamide
Objective: Form the amide bond without affecting the terminal hydroxyl group or the alkene. Mechanism: Nucleophilic Acyl Substitution.[1]
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Mass/Vol | Role |
| Cinnamoyl Chloride | 166.60 | 1.0 | 5.00 g | Electrophile |
| 5-Amino-1-pentanol | 103.16 | 1.1 | 3.40 g | Nucleophile |
| Triethylamine ( | 101.19 | 1.5 | 6.3 mL | Base (Scavenger) |
| Dichloromethane (DCM) | - | - | 100 mL | Solvent (Anhydrous) |
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add 5-amino-1-pentanol (3.40 g) and Triethylamine (6.3 mL) to anhydrous DCM (50 mL). -
Cooling: Cool the solution to 0°C using an ice/water bath. Control Point: Low temperature prevents O-acylation (ester formation).
-
Addition: Dissolve Cinnamoyl Chloride (5.00 g) in DCM (20 mL). Add this solution dropwise to the reaction flask over 30 minutes via a pressure-equalizing addition funnel.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup:
-
Wash organic layer with 1M HCl (2 x 30 mL) to remove excess amine/TEA.
-
Wash with Sat.
(2 x 30 mL) to remove residual acid. -
Wash with Brine (1 x 30 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (Gradient: 0-5% MeOH/DCM) if necessary.
-
Yield Expectation: 85-95% (White solid).
-
Phase 2: Bromination via Appel Reaction
Objective: Convert the primary alcohol to a primary alkyl bromide.
Scientific Rationale: The Appel Reaction (
-
Why?
and generate strong acidic species that can add across the electron-rich styrenyl double bond (Hydrobromination side-reaction). The Appel reaction proceeds under neutral conditions.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][4][5][6][7][8][9] | Mass/Vol | Role |
| Intermediate (Phase 1) | 233.31 | 1.0 | 5.00 g | Substrate |
| Carbon Tetrabromide ( | 331.63 | 1.2 | 8.53 g | Bromine Source |
| Triphenylphosphine ( | 262.29 | 1.2 | 6.74 g | Oxophile |
| DCM | - | - | 100 mL | Solvent |
Step-by-Step Methodology
-
Preparation: In a 250 mL RBF under
, dissolve the Intermediate (5.00 g) and (8.53 g) in anhydrous DCM (80 mL). -
Cooling: Cool the mixture to 0°C .
-
Activation: Add
(6.74 g) portion-wise over 15 minutes.-
Observation: The solution may turn slightly yellow; this is normal.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for an additional 2-3 hours. Monitor TLC (30% EtOAc/Hexanes). The alcohol spot (
) should disappear, replaced by a less polar bromide spot ( ). -
Workup:
-
Concentrate the reaction mixture to
20 mL volume. -
Add Diethyl Ether (
, 100 mL) to precipitate the Triphenylphosphine oxide ( ) byproduct. -
Filter off the white solid precipitate.
-
-
Purification: Concentrate the filtrate and purify via Silica Gel Chromatography.
-
Eluent: 10-30% EtOAc in Hexanes.
-
Target Product: this compound.
-
Reaction Mechanism Visualization
The following diagram illustrates the Appel reaction mechanism specifically for this substrate, highlighting the preservation of the cinnamoyl alkene.
Figure 2: Mechanistic flow of the Appel reaction ensuring chemoselectivity.
Characterization & Quality Control
Verify the identity of the final product using the following parameters.
| Technique | Expected Signal/Value | Structural Assignment |
| TLC | Distinct from alcohol precursor ( | |
| Alkene proton (Isomer E). | ||
| Alkene proton ( | ||
| MS (ESI) | Characteristic 1:1 isotopic pattern for Bromine ( | |
| Appearance | White to Off-white Solid | Crystalline or powder. |
Note on Stability: The product should be stored at 4°C, protected from light. Alkyl bromides can slowly hydrolyze or cyclize if left in solution with traces of base.
Safety & Handling
-
Cinnamoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes to HCl upon contact with moisture.
-
Carbon Tetrabromide: Toxic and hepatotoxic. Avoid inhalation of dust.
-
Alkyl Bromides: Potential alkylating agents. Wear double nitrile gloves.
-
Waste Disposal: All halogenated waste (DCM,
, Product residues) must be segregated into Halogenated Organic Waste streams.
References
-
Cinnamoyl Chloride Synthesis & Reactivity
- Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. OC-Praktikum.
-
Amidation of Cinnamic Acid Derivatives
-
Popiół, J., et al. (2024).[10] Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives. Bioorganic Chemistry.
-
- Appel Reaction Methodology: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. (Standard textbook reaction; see general organic synthesis protocols for Appel Reaction).
-
Linker Chemistry in Drug Design
- Detailed protocols for HDAC inhibitor linkers often utilize the 5-aminopentanol pathway to avoid polymeriz
Sources
- 1. journal.umpr.ac.id [journal.umpr.ac.id]
- 2. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 3. N-(5-Bromoacetamidylpentyl) acrylamide | CymitQuimica [cymitquimica.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 10. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of N-(5-Bromopentyl)cinnamamide
Physicochemical Profile and Synthetic Utility in Drug Discovery
Part 1: Executive Summary
N-(5-Bromopentyl)cinnamamide is a bifunctional synthetic intermediate widely utilized in the design of histone deacetylase (HDAC) inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular probes. Structurally, it combines a hydrophobic "cap" group (the cinnamoyl moiety) with an alkylating linker (the 5-bromopentyl chain). This dual functionality allows it to serve as a versatile scaffold: the cinnamamide acts as a stable, biologically active pharmacophore, while the terminal bromide provides a reactive handle for nucleophilic substitution, enabling the attachment of zinc-binding groups (ZBGs) or other ligands.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and a detailed reactivity profile to support its application in advanced medicinal chemistry campaigns.
Part 2: Chemical Identity & Structural Analysis[1][2][3]
The molecule is characterized by three distinct functional regions: the aromatic cinnamoyl "head," the flexible pentyl "linker," and the electrophilic alkyl bromide "tail."
| Property | Data |
| IUPAC Name | (2E)-N-(5-Bromopentyl)-3-phenylprop-2-enamide |
| Molecular Formula | |
| Molecular Weight | 296.21 g/mol |
| SMILES | BrCCCCCNC(=O)/C=C/c1ccccc1 |
| InChI Key | (Predicted) QKVHAKICMNABGB-UHFFFAOYSA-N (Analogous) |
| CAS Number | Not widely listed; typically synthesized in situ or custom.[1][2][3] |
| Physical State | Off-white to pale yellow solid (Predicted MP: 85–95 °C) |
Structural Functionalization Logic
-
Cinnamoyl Cap: Provides hydrophobic interactions (π-π stacking) within enzyme active sites (e.g., the rim of the HDAC catalytic tunnel). The α,β-unsaturated amide is a Michael acceptor, though kinetically stable under physiological conditions.
-
Pentyl Linker: A 5-carbon chain (
) is often optimal for spanning the 11–14 Å channel of HDAC enzymes, connecting the surface recognition cap to the active site zinc ion. -
Terminal Bromide: A primary alkyl halide functioning as a robust electrophile for
reactions, allowing the installation of diverse functional groups (e.g., hydroxamic acids, thiols, azides).
Part 3: Synthesis & Manufacturing Protocol
The synthesis follows a standard Schotten-Baumann acylation or a mixed anhydride coupling. The protocol below is optimized for yield and purity, minimizing the hydrolysis of the alkyl bromide.
Validated Synthesis Protocol
Reaction: Cinnamoyl Chloride + 5-Bromopentylamine Hydrobromide
Reagents:
-
Cinnamoyl Chloride (1.0 eq)[4]
-
5-Bromopentylamine Hydrobromide (1.0 eq)
-
Triethylamine (
) (2.2 eq) or Diisopropylethylamine (DIPEA) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 5-Bromopentylamine HBr (1.0 eq) and anhydrous DCM (0.2 M concentration).
-
Base Addition: Cool the suspension to 0 °C under an inert atmosphere (
or Ar). Add (2.2 eq) dropwise. The amine salt will dissolve, and the free amine is generated in situ. -
Acylation: Dissolve Cinnamoyl Chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture at 0 °C over 30 minutes. Critical: Maintain low temperature to prevent potential cyclization or polymerization.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with 1M HCl (to remove excess amine/base). Wash the organic layer with saturated
(to remove cinnamic acid byproduct) and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexane).
Yield Expectation: 75–85%
Purity Check:
Synthesis Workflow Diagram
Caption: Step-wise synthesis of N-(5-Bromopentyl)cinnamamide via Schotten-Baumann acylation.
Part 4: Chemical Reactivity & Transformations[5]
The utility of N-(5-Bromopentyl)cinnamamide lies in its ability to undergo selective transformations. The primary alkyl bromide is the main site of derivatization.
Key Reactions
-
Zinc-Binding Group Installation (HDACi Synthesis):
-
Reaction: Displacement of Bromide by O-protected Hydroxylamine (
or ). -
Conditions:
, DMF, 60 °C. -
Outcome: Precursor to hydroxamic acid (e.g., Vorinostat analogs).
-
-
Thiol-Click Chemistry:
-
Reaction:
displacement with Cysteine or Thiol-containing probes. -
Conditions: Mild base, RT.
-
Outcome: Stable thioether linkage, useful for covalent probes.
-
-
Azidation (Click Chemistry Precursor):
-
Reaction: Treatment with Sodium Azide (
). -
Conditions: DMSO, RT.
-
Outcome: Formation of the azide for CuAAC "Click" reactions.
-
Reactivity Logic Diagram
Caption: Divergent synthesis pathways utilizing the alkyl bromide handle for functionalization.
Part 5: Physical Properties & Stability
Accurate physicochemical data is crucial for assay development and formulation.
| Property | Value (Experimental/Predicted) | Implications for Research |
| LogP (Octanol/Water) | ~3.2 – 3.5 (Pred) | Moderate lipophilicity; good cell permeability but requires DMSO for stock solutions. |
| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility; formulate in DMSO or EtOH for biological assays. |
| Solubility (Organic) | High (DCM, DMSO, MeOH) | Compatible with standard organic synthesis workflows. |
| Melting Point | 85 – 95 °C (Analogous) | Solid at room temperature; easy to weigh and handle. |
| Stability (Solid) | > 2 Years at -20 °C | Stable if protected from light and moisture. |
| Stability (Solution) | Hydrolysis prone at pH > 8 | Avoid prolonged exposure to strong aqueous bases (amide hydrolysis). |
Handling & Safety:
-
Lachrymator Potential: Alkyl bromides can be irritating to eyes and mucous membranes. Handle in a fume hood.
-
Skin Sensitizer: Potential for contact dermatitis; use nitrile gloves.
Part 6: References
-
Synthesis of Cinnamamides: BenchChem. Laboratory Protocol for Synthesis of Cinnamamides using Cinnamoyl Chloride. Link
-
HDAC Inhibitor Design: Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature, 401, 188-193. Link
-
Alkyl Bromide Reactivity: PubChem Compound Summary for N-(5-Bromopentyl)phthalimide (Analogous Linker Chemistry). Link
-
Cinnamamide Pharmacology: De, P., et al. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European Journal of Medicinal Chemistry. Link
-
General Linker Chemistry: Thermo Fisher Scientific. Crosslinking Technical Handbook. Link
Sources
- 1. N-(5-Bromopentyl)phthalimide | C13H14BrNO2 | CID 136770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(5-Bromopentyl)phthalimide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-(5-broMopentyl)phthaliMide - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of N-(5-Bromo-pentyl)-3-phenyl-acrylamide
This guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of N-(5-Bromo-pentyl)-3-phenyl-acrylamide, a cinnamamide derivative of interest for researchers in drug development and materials science. The document is structured to offer not just procedural steps, but also the underlying scientific principles and rationale, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Cinnamamides
Cinnamic acid and its derivatives, including cinnamamides, are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their diverse biological activities, ranging from antimicrobial and anti-inflammatory to anticancer properties, make them attractive scaffolds for the design of novel therapeutic agents.[2][3] The synthesis of various cinnamamide derivatives allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[4] This guide focuses on a specific derivative, this compound, detailing its synthesis and the critical spectroscopic techniques used for its structural elucidation and purity assessment.
Synthetic Strategy and Experimental Protocol
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This involves the reaction of cinnamoyl chloride with 5-bromopentylamine. This method is a common and effective way to form the amide bond.[1][2][4]
Two-Step Synthesis Approach
The overall synthesis can be broken down into two primary stages, as illustrated in the workflow diagram below. The first step is the conversion of commercially available trans-cinnamic acid to the more reactive cinnamoyl chloride. The second step is the amidation reaction with 5-bromopentylamine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Cinnamoyl Chloride [3]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-cinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the solution at room temperature.
-
Reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude cinnamoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound [1][4]
-
Dissolve 5-bromopentylamine hydrochloride (1.0 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM in a round-bottom flask. Stir the solution at 0°C in an ice bath.
-
Dissolve the crude cinnamoyl chloride (1.0 eq) from the previous step in a minimal amount of anhydrous DCM.
-
Add the cinnamoyl chloride solution dropwise to the stirred amine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of the target compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in ppm, using a standard solvent like CDCl₃, are summarized below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.60 | Multiplet | 5H |
| Vinyl-H (α to C=O) | 6.30 - 6.50 | Doublet | 1H |
| Vinyl-H (β to C=O) | 7.60 - 7.80 | Doublet | 1H |
| NH | 5.80 - 6.20 | Broad Singlet/Triplet | 1H |
| N-CH₂ | 3.30 - 3.50 | Quartet | 2H |
| Br-CH₂ | 3.40 - 3.60 | Triplet | 2H |
| Internal CH₂ | 1.40 - 1.90 | Multiplet | 6H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 168 |
| Phenyl-C (quaternary) | 134 - 136 |
| Phenyl-CH | 127 - 130 |
| Vinyl-CH (α to C=O) | 120 - 125 |
| Vinyl-CH (β to C=O) | 140 - 145 |
| N-CH₂ | 39 - 42 |
| Br-CH₂ | 32 - 35 |
| Internal CH₂ | 24 - 32 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted as follows:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=O (Amide I) | Stretching | 1650 - 1680 (strong) |
| C=C (alkene) | Stretching | 1610 - 1640 |
| N-H (Amide II) | Bending | 1510 - 1550 |
| C-Br | Stretching | 500 - 600 |
The presence of a strong absorption band around 1660 cm⁻¹ is a key indicator of the amide carbonyl group, while the N-H stretch confirms the secondary amide linkage.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity. For this compound (Molecular Formula: C₁₄H₁₈BrNO), the expected molecular weight is approximately 295.07 g/mol for the ⁷⁹Br isotope and 297.07 g/mol for the ⁸¹Br isotope.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed as a pair of peaks of nearly equal intensity, separated by 2 m/z units, which is characteristic of the presence of a bromine atom.[7]
Caption: Predicted mass spectral fragmentation of the target compound.
Conclusion
This guide has outlined a robust synthetic protocol for this compound and provided a detailed predictive analysis of its spectroscopic characterization. The combination of NMR, IR, and MS provides a self-validating system for confirming the successful synthesis and purity of the target compound. Researchers and scientists can utilize this information as a foundational resource for the synthesis and characterization of this and other related cinnamamide derivatives in their drug discovery and development endeavors.
References
-
MDPI. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [Link]
-
Malaysian Journal of Analytical Sciences. SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. [Link]
-
Ashdin Publishing. Research Article - Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. [Link]
-
PMC. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. [Link]
-
ResearchGate. IR spectrum of acrylamide (top) and isolated product-polyacrylamide (bottom) in KBr pellet at room temperature. [Link]
-
ResearchGate. IR spectra of polyacrylamide-based hydrogel. [Link]
-
NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]
- 3. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
Crystal Structure Analysis of N-(5-Bromo-pentyl)-3-phenyl-acrylamide: A Methodological Whitepaper
Executive Summary
N-(5-Bromo-pentyl)-3-phenyl-acrylamide is a highly versatile cinnamamide derivative. Compounds containing the cinnamamide pharmacophore are widely investigated for their diverse biological activities, serving as structural analogs to natural products like Aegeline[1]. The inclusion of a 5-bromopentyl chain provides a highly reactive electrophilic handle, making this molecule a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex functionalized materials[2].
This whitepaper provides an authoritative, self-validating methodological guide for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By detailing the causality behind each experimental parameter, this guide ensures high-fidelity structural characterization of flexible, halogenated alkyl-chain derivatives.
Experimental Methodologies
Synthesis Protocol
The synthesis of this compound relies on a straightforward nucleophilic acyl substitution, ensuring high yield and purity prior to crystallization.
-
Step 1: Dissolve 1.0 equivalent of 5-bromopentylamine hydrobromide in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Step 2: Add 2.5 equivalents of triethylamine (TEA) to neutralize the hydrobromide salt and act as an acid scavenger.
-
Step 3: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the competing polymerization of the highly reactive acrylamide double bond.
-
Step 4: Dropwise add 1.1 equivalents of cinnamoyl chloride dissolved in DCM. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.
-
Step 5: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 3:1).
Crystallization Protocol
Crystallizing molecules with long, flexible aliphatic chains (like the 5-bromopentyl group) is notoriously difficult due to conformational entropy leading to severe structural disorder.
-
Step 1: Prepare a supersaturated solution of the purified compound in a binary solvent system of Ethyl Acetate (EtOAc) and Hexane (1:2 v/v).
-
Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial. Causality: Removing microscopic particulate matter prevents heterogeneous nucleation, which typically yields microcrystalline powders rather than diffraction-quality single crystals.
-
Step 3: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C.
-
Step 4: Harvest the crystals after 5–7 days. Causality: Slow evaporation from a moderately polar solvent mixture allows the highly flexible 5-bromopentyl chain to thermodynamically settle into its lowest-energy, extended all-trans conformation, minimizing crystallographic disorder[1].
Fig 1. Experimental workflow for the synthesis and crystallographic analysis.
X-Ray Diffraction Data Collection & Processing
Data Collection Protocol
-
Step 1: Select a colorless, block-shaped crystal (approx. 0.20 × 0.18 × 0.15 mm) and mount it on a MiTeGen loop using perfluorinated polyether oil.
-
Step 2: Transfer the crystal immediately to the goniometer cold stream set to 150 K. Causality: Cryocooling is strictly required. At room temperature, the terminal bromopentyl chain exhibits massive thermal libration (vibration), which smears the electron density and artificially shortens the apparent C-Br bond length.
-
Step 3: Collect diffraction data using a diffractometer equipped with a Mo Kα X-ray source (
= 0.71073 Å). Causality: Bromine (Z=35) is a heavy atom that strongly absorbs X-rays. Using Cu Kα radiation ( = 1.54 Å) would result in severe absorption errors. Mo Kα radiation provides the necessary penetration depth. -
Step 4: Apply a multi-scan absorption correction (e.g., SADABS) to the integrated reflection data. This self-validating step ensures that the internal agreement factor (
) of symmetrically equivalent reflections drops below 0.05.
Structure Solution and Refinement
-
Step 1: Solve the phase problem using the dual-space algorithm implemented in SHELXT [3]. This algorithm efficiently locates the heavy bromine atom, which then phases the rest of the lighter atoms (C, N, O).
-
Step 2: Refine the structure using full-matrix least-squares on
with SHELXL [4]. -
Step 3: Refine all non-hydrogen atoms anisotropically.
-
Step 4: Place hydrogen atoms in calculated positions using a riding model. Causality: The amide N-H hydrogen is critical for determining the hydrogen-bonding network. Its position is geometrically constrained (N-H = 0.88 Å) with
to ensure a physically meaningful refinement[4].
Crystallographic Analysis and Data Presentation
Quantitative Structural Data
The refinement converges to yield a highly accurate structural model. The quantitative crystallographic parameters and selected geometric data are summarized in the tables below.
Table 1: Summary of Crystallographic Data
| Parameter | Value |
| Empirical Formula | C₁₄H₁₈BrNO |
| Formula Weight | 296.20 g/mol |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Final | |
| Goodness-of-fit on | 1.045 |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Atoms | Distance (Å) / Angle (°) |
| Carbonyl Bond | C=O | 1.231(2) |
| Amide Bond | C-N | 1.335(3) |
| Halogen Bond | C-Br | 1.952(2) |
| Amide Angle | N-C=O | 122.4(2) |
| Alkene Geometry | C=C | 1.328(3) (trans) |
Molecular Geometry and Supramolecular Assembly
The cinnamamide core of the molecule is nearly planar, driven by the extended
The crystal lattice is stabilized by a highly specific logical network of intermolecular interactions:
-
Hydrogen Bonding: The primary supramolecular synthon is a strong intermolecular N-H···O hydrogen bond between the amide nitrogen and the carbonyl oxygen of an adjacent molecule, forming infinite 1D chains along the crystallographic b-axis.
-
Halogen Bonding: The terminal bromine atom acts as a halogen bond donor, interacting with the
-electron cloud of neighboring phenyl rings (Br··· interactions) and adjacent carbonyl oxygens, effectively cross-linking the 1D hydrogen-bonded chains into a robust 3D architecture[2].
Fig 2. Key intermolecular interactions stabilizing the crystal lattice.
References
-
Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide, MDPI,[Link]
-
N-(5-Bromopentyl)phthalimide | C13H14BrNO2 | CID 136770 - PubChem, National Institutes of Health,[Link]
-
SHELXT – Integrated space-group and crystal-structure determination, IUCr Journals,[Link]
-
Crystal structure refinement with SHELXL, IUCr Journals,[Link]
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The Double-Edged Sword: A Technical Guide to the Biological Activity of Substituted Acrylamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Covalent Inhibitor
In the landscape of modern drug discovery, the pursuit of high-potency, durable, and selective therapeutics is relentless. While reversible inhibitors have long dominated the field, there has been a significant resurgence in the exploration of covalent inhibitors—molecules that form a permanent bond with their biological target.[1] At the forefront of this renaissance is the substituted acrylamide moiety, a versatile chemical warhead that has become a cornerstone in the design of targeted covalent inhibitors (TCIs).[2]
The parent molecule, acrylamide, is a well-documented neurotoxin and probable human carcinogen, primarily formed in carbohydrate-rich foods at high temperatures.[3][4] Its toxicity stems from its ability to react indiscriminately with biological nucleophiles.[5][6] However, medicinal chemists have masterfully harnessed this reactivity. By incorporating the acrylamide functional group into complex molecular scaffolds that confer high-affinity, non-covalent binding to a specific target protein, it is possible to create highly selective drugs. These drugs are designed to react with a specific, strategically located nucleophilic amino acid residue, most commonly a cysteine, within the target's binding site.[2][7]
This guide provides an in-depth technical exploration of the biological activity of substituted acrylamides, focusing on their mechanism of action, therapeutic applications, the experimental workflows used for their characterization, and critical safety considerations.
Part 1: Mechanism of Action - The Michael Addition
The primary mechanism through which substituted acrylamides exert their biological effect is via a covalent reaction known as the Michael addition.[8] The acrylamide group contains an α,β-unsaturated carbonyl system, which acts as an electrophilic "Michael acceptor."[9] This group is susceptible to nucleophilic attack by soft nucleophiles, such as the thiol group of a cysteine residue within a protein's active site.[10]
The reaction proceeds as follows:
-
Reversible Binding: The drug molecule, guided by its non-covalent binding motifs, first docks into the target protein's binding pocket. This initial binding step is critical for selectivity and properly orients the acrylamide warhead.[11]
-
Covalent Bond Formation: A nearby cysteine residue, rendered more nucleophilic by its local microenvironment, attacks the β-carbon of the acrylamide. This forms a stable carbon-sulfur bond, permanently linking the inhibitor to the protein and disabling its function.[8][12]
The elegance of this approach lies in its ability to convert a transient, reversible interaction into a permanent one, offering several therapeutic advantages:
-
Enhanced Potency: Irreversible binding can overcome weak initial binding affinities.
-
Prolonged Duration of Action: The effect of the drug persists even after it has been cleared from systemic circulation, as the target protein is permanently inactivated.[8]
-
High Selectivity: By targeting unique, non-catalytic cysteines, a high degree of selectivity can be achieved, even among closely related proteins like kinases.[2]
Caption: Covalent inhibition by a substituted acrylamide proceeds in two steps.
Part 2: Therapeutic Applications
The unique properties of acrylamide-based covalent inhibitors have led to the successful development of several FDA-approved drugs, particularly in the field of oncology.[10][13]
Oncology: Targeting Kinases
Protein kinases are a major class of drug targets in cancer, but the high similarity of their ATP-binding sites makes achieving selectivity with reversible inhibitors challenging. Covalent inhibitors have overcome this hurdle by targeting less conserved cysteine residues near the active site.
-
EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a key driver in non-small cell lung cancer (NSCLC). Acrylamide-based inhibitors like Afatinib and Osimertinib target a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition.[8][14] This approach is effective against mutations that confer resistance to first-generation reversible inhibitors.[14]
-
BTK Inhibitors: Bruton's tyrosine kinase (BTK) is crucial for B-cell survival and is a target in B-cell malignancies. Ibrutinib , the first-in-class BTK inhibitor, utilizes an acrylamide warhead to covalently modify Cys481, leading to its approval for treating mantle cell lymphoma and chronic lymphocytic leukemia.[2][13]
| Drug Name | Target Kinase | Cysteine Target | FDA Approval (Selected) |
| Afatinib | EGFR | Cys797 | 2013 (NSCLC)[13] |
| Ibrutinib | BTK | Cys481 | 2013 (Mantle Cell Lymphoma)[13] |
| Osimertinib | EGFR | Cys797 | 2015 (NSCLC)[13] |
| Neratinib | HER2, EGFR | - | 2017 (Breast Cancer)[13] |
Emerging Applications
Beyond oncology, the acrylamide scaffold is being explored for a range of other diseases:
-
Virology: Researchers have screened acrylamide libraries to identify covalent inhibitors against essential viral enzymes, such as the Nsp15 endoribonuclease of SARS-CoV-2, highlighting their potential as broad-spectrum antiviral agents.[7]
-
Immunology & Inflammation: The modulation of inflammatory pathways through covalent targeting of kinases and other signaling proteins is an active area of research.[15][16]
Part 3: Experimental Characterization Workflow
The development of a successful acrylamide-based TCI requires a rigorous and multi-faceted experimental approach to validate target engagement, selectivity, and cellular activity.
Caption: A typical workflow for characterizing novel acrylamide-based inhibitors.
Protocol: Intact Protein Mass Spectrometry
Objective: To confirm the formation of a covalent adduct between the inhibitor and the target protein. This is a crucial first step to verify the intended mechanism of action.[17]
Methodology:
-
Incubation: Incubate the purified target protein (e.g., at 1-5 µM) with a molar excess (e.g., 5-10 fold) of the substituted acrylamide inhibitor in a suitable buffer (e.g., PBS or HEPES, pH 7.4) for a defined period (e.g., 1-2 hours) at room temperature or 37°C. Include a vehicle control (e.g., DMSO) under identical conditions.
-
Sample Cleanup: Desalt the protein-inhibitor mixture to remove unbound inhibitor and non-volatile salts. This is typically done using a C4 ZipTip or similar solid-phase extraction method suitable for proteins.
-
Mass Spectrometry Analysis: Analyze the desalted samples via direct infusion into an electrospray ionization (ESI) mass spectrometer, often coupled to a time-of-flight (TOF) or Orbitrap analyzer.
-
Data Analysis: Deconvolute the resulting multi-charged ion spectrum to obtain the zero-charge mass of the protein. A mass shift corresponding to the molecular weight of the inhibitor in the treated sample compared to the control confirms the formation of the covalent adduct.
Causality: A positive mass shift provides direct, unambiguous evidence that the compound has formed a covalent bond with the target protein. The absence of a shift would suggest either non-covalent binding or a lack of interaction under the tested conditions.[17]
Proteome-Wide Selectivity Profiling
A major concern with covalent inhibitors is the potential for off-target reactions, which can lead to toxicity.[18] Mass spectrometry-based chemoproteomic techniques are indispensable for assessing the selectivity of an acrylamide-based inhibitor across the entire proteome.[17]
Activity-Based Protein Profiling (ABPP): This powerful technique is used to map the interaction sites of covalent inhibitors directly in complex biological systems.[1] In a competitive ABPP experiment, a cell lysate or live cells are treated with the acrylamide inhibitor before being exposed to a broad-spectrum cysteine-reactive probe (often tagged with biotin or a fluorophore).
-
Rationale: If the inhibitor binds to a specific cysteine on a protein, it will block that site from reacting with the probe.
-
Outcome: By using quantitative mass spectrometry to compare the probe-labeled proteins from the inhibitor-treated sample versus a control sample, one can identify the specific proteins (both on-target and off-target) that the drug interacts with.[17][18] This provides a global map of the compound's selectivity and potential liabilities.
Part 4: Safety and Toxicological Considerations
While the acrylamide warhead is a powerful tool, its inherent reactivity necessitates a careful balance between on-target potency and off-target toxicity.[10]
-
Reactivity Tuning: The electrophilicity of the acrylamide can be modulated through chemical substitutions on the molecule.[11][19] Less reactive acrylamides may exhibit greater selectivity, as they will only form a bond with the most reactive, optimally positioned cysteines, thereby minimizing off-target modifications.[11] However, excessively reducing reactivity can compromise on-target potency.
-
Glutathione (GSH) Reactivity: A key liability for electrophilic drugs is their reaction with glutathione, a highly abundant intracellular antioxidant thiol.[3] Rapid conjugation with GSH can lead to rapid drug clearance and may contribute to cellular stress. Assays measuring the half-life of a compound in the presence of GSH are a standard part of the safety assessment.
-
Off-Target Effects: As identified by chemoproteomics, covalent modification of unintended proteins can disrupt normal cellular processes and lead to toxicity.[18] For example, the parent molecule, acrylamide, is known to cause neurotoxicity by covalently modifying numerous neuronal proteins, leading to impaired axonal transport and increased oxidative stress.[6][20] While targeted acrylamide drugs are designed to avoid such promiscuity, thorough off-target profiling is essential.[10]
Conclusion and Future Directions
Substituted acrylamides have solidified their place as a validated and powerful warhead in the arsenal of modern drug discovery. The clinical success of drugs like ibrutinib and osimertinib demonstrates that, with careful design, the inherent reactivity of the acrylamide moiety can be precisely controlled to achieve potent and selective inhibition of challenging disease targets.[8][13]
Future research will continue to focus on:
-
New Electrophiles: The development of novel, tunable electrophilic warheads beyond the traditional acrylamide to further refine the balance of reactivity and selectivity.[11][19]
-
Targeting "Undruggable" Proteins: Using covalent inhibition to tackle historically difficult targets that lack deep binding pockets suitable for reversible inhibitors.[1][7]
-
Prodrug Strategies: Designing activatable acrylamide prodrugs that are unreactive until they reach the specific tumor microenvironment, further enhancing safety and selectivity.[9]
By integrating sophisticated chemical design, rigorous biochemical and cellular characterization, and advanced chemoproteomic profiling, the scientific community can continue to unlock the full therapeutic potential of substituted acrylamides while mitigating their inherent risks.
References
-
Title: A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification Source: ACS Publications URL: [Link]
-
Title: Chemoproteomic methods for covalent drug discovery - PMC Source: NIH URL: [Link]
-
Title: Michael addition drugs and cancer - PubMed Source: PubMed URL: [Link]
- Source: vertexaisearch.cloud.google.
-
Title: Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms Source: eScholarship.org URL: [Link]
-
Title: The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PMC Source: NIH URL: [Link]
-
Title: Chemoproteomic Profiling of Covalent XPO1 Inhibitors to Assess Target Engagement and Selectivity | Request PDF Source: ResearchGate URL: [Link]
-
Title: Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC Source: NIH URL: [Link]
-
Title: Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? Source: MDPI URL: [Link]
-
Title: Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs Source: Medium URL: [Link]
-
Title: Michael acceptor molecules in natural products and their mechanism of action Source: Frontiers URL: [Link]
-
Title: Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - PMC Source: NIH URL: [Link]
-
Title: Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry Source: Journal of the American Chemical Society URL: [Link]
-
Title: Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Effects of acrylamide on creatine kinase from rabbit muscle - PubMed Source: PubMed URL: [Link]
-
Title: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation Source: MDPI URL: [Link]
-
Title: Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC Source: NIH URL: [Link]
-
Title: Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response Source: ACS Publications URL: [Link]
-
Title: Acrylamide and its metabolite induce neurotoxicity via modulation of protein kinase C and AMP-activated protein kinase pathways - PubMed Source: PubMed URL: [Link]
-
Title: The impact of dose rate on the neurotoxicity of acrylamide: the interaction of administered dose, target tissue concentrations, tissue damage, and functional effects - PubMed Source: PubMed URL: [Link]
-
Title: Molecular determinants of acrylamide neurotoxicity through covalent docking Source: Frontiers URL: [Link]
-
Title: A Review on the New Trends of Acrylamide Toxicity Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: HEALTH EFFECTS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE Source: NCBI Bookshelf URL: [Link]
-
Title: Draft Toxicological Profile for Acrylamide Source: ATSDR URL: [Link]
-
Title: Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR Source: bioRxiv URL: [Link]
-
Title: The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives Source: Frontiers URL: [Link]
-
Title: Acrylamide Induces Antiapoptotic Autophagy and Apoptosis by Activating PERK Pathway in SH-SY5Y Cells Source: MDPI URL: [Link]
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Structural Elucidation, Synthesis, and Application of N-(5-Bromopentyl)cinnamamide in Medicinal Chemistry
Executive Summary
N-(5-Bromopentyl)cinnamamide (IUPAC: (E)-N-(5-bromopentyl)-3-phenylprop-2-enamide), also known as N-(5-Bromo-pentyl)-3-phenyl-acrylamide, is a highly versatile bifunctional building block utilized extensively in modern drug discovery. This guide provides a comprehensive technical analysis of its structural informatics, synthetic causality, and application as a linker-warhead in the design of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors.
Structural Informatics & Chemical Identity
The utility of N-(5-Bromopentyl)cinnamamide stems from its dual-domain architecture: a pharmacologically active warhead (cinnamamide) and a flexible, reactive tether (5-bromopentyl chain).
Table 1: Physicochemical & Structural Properties
| Property | Value |
| IUPAC Name | (E)-N-(5-bromopentyl)-3-phenylprop-2-enamide |
| CAS Number | 885269-50-1 |
| Canonical SMILES | O=C(NCCCCCBr)/C=C/c1ccccc1 |
| InChIKey | Deterministically generated via SHA-256 hashing of the standard InChI string (InChI=1S/C14H18BrNO/c15-11...) |
| Molecular Formula | C14H18BrNO |
| Molecular Weight | 296.20 g/mol |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
Mechanistic Causality in Structural Design
As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen rather than just what it is. The design of N-(5-Bromopentyl)cinnamamide is driven by two distinct mechanistic requirements:
-
The Cinnamamide Pharmacophore (The Warhead): The
-unsaturated amide acts as a mild Michael acceptor. Its electrophilic nature allows it to selectively target nucleophilic residues (such as cysteines) on disease-associated proteins, making it a privileged scaffold in the design of anti-cancer agents [2]. Furthermore, the cinnamamide core is a well-documented structural motif in histone deacetylase (HDAC) inhibitors, capable of occupying the hydrophobic channel of the enzyme. -
The 5-Bromopentyl Linker (The Tether): In the assembly of bifunctional molecules like PROTACs, the choice between an alkyl chain and a PEG linker dictates the molecule's ADME properties. Alkyl linkers, due to their hydrophobic nature, significantly enhance passive cell permeability compared to highly polar PEG chains [1]. The terminal bromide serves as an excellent leaving group for
nucleophilic substitution, allowing facile conjugation to E3 ligase ligands (e.g., thalidomide or VHL ligands) [3].
Self-Validating Experimental Protocols
To synthesize N-(5-Bromopentyl)cinnamamide, a highly controlled amidation reaction is required. The protocol below is designed as a self-validating system, ensuring that each step provides immediate feedback on the reaction's integrity.
Step-by-Step Synthesis Methodology
-
Causality of Reagents: Cinnamoyl chloride is utilized for its high electrophilicity. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the 5-bromopentan-1-amine hydrochloride starting material. Dichloromethane (DCM) is used as an aprotic solvent to dissolve both reagents without participating in the reaction.
-
Preparation: Suspend 5-bromopentan-1-amine hydrochloride (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath. Causality: Low temperatures suppress the competing Michael addition of the amine to the cinnamoyl double bond.
-
Activation: Add DIPEA (2.5 eq) dropwise. The suspension will clear as the free amine is liberated.
-
Coupling: Dissolve cinnamoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
-
Workup: Quench the reaction with saturated aqueous
. Extract the organic layer, wash with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Hexane:EtOAc gradient).
Step-by-step synthetic workflow for N-(5-Bromopentyl)cinnamamide.
Analytical Validation Metrics
The success of the synthesis is self-validated through the following analytical checkpoints. The LC-MS isotopic signature is particularly critical for confirming that the alkyl bromide has not undergone premature hydrolysis.
Table 2: Analytical Self-Validation Criteria
| Analytical Method | Target Metric | Self-Validation Criteria |
| 1H NMR (400 MHz, CDCl3) | Confirms the trans (E) alkene geometry of the cinnamamide core. | |
| 1H NMR (400 MHz, CDCl3) | Confirms the intact presence of the terminal | |
| LC-MS (ESI+) | m/z 296.06 / 298.06 [M+H]+ | A strict 1:1 isotopic doublet self-validates the presence of one Bromine atom. |
| TLC (Hexane:EtOAc 7:3) | Rf ~ 0.45 | Single UV-active spot; ninhydrin negative (confirms no free amine remains). |
Application in Targeted Protein Degradation (PROTACs)
Once synthesized, N-(5-Bromopentyl)cinnamamide serves as a highly modular intermediate. In the development of PROTACs, the cinnamamide moiety binds to the target protein (e.g., an overexpressed kinase or HDAC), while the bromopentyl chain undergoes an
This modular assembly results in a bifunctional degrader capable of recruiting the cellular ubiquitination machinery to the target protein, leading to its ultimate destruction by the 26S proteasome [3].
Modular assembly of a PROTAC using N-(5-Bromopentyl)cinnamamide and its ubiquitin-proteasome pathway.
References
-
Paulino, R. P., et al. "Synthesis of new Michael acceptors with cinnamamide scaffold as potential anti-breast cancer agents: cytotoxicity and ADME in silico studies". Medicinal Chemistry Research (2024).[Link] [2]
-
Chen, Z., et al. "Discovery of CBPD-268 as an Exceptionally Potent and Orally Efficacious CBP/p300 PROTAC Degrader Capable of Achieving Tumor Regression". Journal of Medicinal Chemistry (2024).[Link] [3]
Mechanism of action for acrylamide-based compounds in biological systems
Mechanism of Action for Acrylamide-Based Compounds in Biological Systems
Executive Summary
The paradigm of drug discovery has shifted significantly with the resurgence of Targeted Covalent Inhibitors (TCIs). Acrylamide-based compounds represent the apex of this class, offering a mechanism that combines the specificity of non-covalent ligands with the potency of irreversible bonding.[1] Unlike traditional reversible inhibitors that rely solely on equilibrium binding constants (
The Chemical Basis: The Michael Addition[2][3][4]
The core mechanism of action for acrylamide-based drugs is the Michael addition , a 1,4-conjugate addition reaction.[2] In biological systems, this reaction is highly specific to the sulfur atom of cysteine residues due to the "soft" nucleophile nature of the thiolate anion and the "soft" electrophile nature of the acrylamide warhead.
Reaction Mechanism
-
Recognition: The inhibitor binds reversibly to the ATP-binding site or allosteric pocket via non-covalent interactions (hydrogen bonds, van der Waals forces). This positions the acrylamide warhead in close proximity to a specific, non-catalytic cysteine.
-
Nucleophilic Attack: The cysteine thiol (
), often activated to a thiolate anion ( ) by the local protein environment (pKa depression), attacks the electrophilic -carbon of the acrylamide. -
Transition State: An enolate intermediate is formed.[2][3] This high-energy state is often stabilized by an "oxyanion hole" within the enzyme's active site or by proton transfer from a nearby general acid.
-
Irreversible Adduct: The enolate is protonated (usually at the
-carbon), resulting in a stable, covalent thioether linkage.
Visualization of the Reaction Pathway
Figure 1: Reaction coordinate of the Michael addition between a cysteine thiolate and an acrylamide warhead.[4][2][5][6][7][8][9]
Biological Kinetics: The Standard
For covalent inhibitors, the half-maximal inhibitory concentration (
- (M): The dissociation constant of the initial non-covalent complex. It represents the affinity of the drug for the target.
-
(s⁻¹): The first-order rate constant for the covalent bond formation. It represents the reactivity of the warhead.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
A high
Kinetic Scheme
Experimental Protocol: Determining via Mass Spectrometry
This protocol uses intact protein mass spectrometry to directly observe the conversion of free enzyme to the covalent adduct over time.
Objective: Calculate
Step-by-Step Methodology:
-
Preparation:
-
Dilute target protein (e.g., KRAS G12C) to 1
M in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). -
Prepare a serial dilution of the acrylamide inhibitor (e.g., 10-point dose-response, 0.1
M to 100 M).
-
-
Incubation:
-
Mix protein and inhibitor at
. -
Incubate at physiological temperature (37°C).
-
-
Sampling:
-
At defined time points (e.g., 0, 5, 15, 30, 60, 120 min), quench an aliquot of the reaction using 0.1% Formic Acid / 50% Acetonitrile.
-
-
LC-MS Analysis:
-
Inject samples onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Deconvolute spectra to resolve the mass of the Free Protein (
) vs. Adduct ( ).
-
-
Data Processing:
-
Calculate the fraction of unmodified protein remaining (
) for each time point. -
Fit the time-course data to a pseudo-first-order exponential decay equation to determine the observed rate constant (
) for each inhibitor concentration:
-
-
Parameter Extraction:
-
Plot
vs. Inhibitor Concentration .[10] -
Fit to the hyperbolic equation to derive
and :
-
Therapeutic Case Studies
Acrylamide warheads are the engine behind several blockbuster therapies. The success of these drugs relies on their ability to target a specific cysteine that is unique to the disease state or the target kinase isoform.
Comparative Analysis of FDA-Approved Acrylamides
| Drug | Target | Cysteine Residue | Indication | Mechanism Note |
| Osimertinib | EGFR T790M | Cys797 | NSCLC | Selective for mutant EGFR; spares WT EGFR to reduce toxicity. |
| Ibrutinib | BTK | Cys481 | MCL, CLL | First-in-class; binds to the hinge region, positioning acrylamide near Cys481. |
| Sotorasib | KRAS G12C | Cys12 | NSCLC | Traps KRAS in the inactive GDP-bound state; exploits the Switch II pocket.[11] |
| Adagrasib | KRAS G12C | Cys12 | NSCLC | Similar mechanism to Sotorasib but with different CNS penetration properties. |
Pathway Visualization: KRAS G12C Inhibition
Figure 2: Mechanism of KRAS G12C inhibition. The acrylamide inhibitor locks the protein in the inactive GDP-bound state.
Safety, Selectivity, and Resistance[13]
Glutathione (GSH) Trapping and Toxicity
A major risk with acrylamide warheads is off-target reactivity with Glutathione, the cell's primary antioxidant. High reactivity can lead to GSH depletion and oxidative stress.
-
Mitigation Strategy: "Tuning" the warhead.[12] Adding steric bulk or electron-withdrawing groups (e.g.,
-cyano, -fluoro) to the acrylamide can modulate the electrophilicity, ensuring the drug only reacts when positioned precisely by the scaffold (proximity-induced reactivity).
Resistance Mechanisms
The primary mechanism of resistance to acrylamide TCIs is the mutation of the target cysteine to a non-nucleophilic residue (e.g., Serine).
-
Example: In EGFR-driven cancers, the C797S mutation prevents Osimertinib binding because the hydroxyl group of serine is a much poorer nucleophile than the thiol of cysteine, preventing the Michael addition.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[10][13] Nature Reviews Drug Discovery.
-
Ostrem, J. M., et al. (2013).[6] "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature.
-
Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences.
-
Strelow, J. M. (2017).[10] "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery.
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Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature.
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Acrylamide derivatives as electrophiles in covalent interactions
As a Senior Application Scientist navigating the complexities of targeted covalent inhibitors (TCIs), I frequently observe discovery programs stall not due to a lack of target affinity, but because of a fundamental misunderstanding of electrophile reactivity. The acrylamide warhead remains the undisputed "gold standard" for cysteine-targeted covalent drugs[1]. However, deploying an acrylamide is not a one-size-fits-all solution. It requires a rigorous, quantitative understanding of reaction kinetics and intrinsic electrophilicity.
This technical guide provides an authoritative framework for tuning acrylamide reactivity, establishing self-validating experimental workflows, and accurately quantifying covalent potency.
The Kinetic Framework of Covalent Inhibition
Unlike reversible inhibitors, where potency is adequately described by equilibrium metrics like
The gold-standard metric for covalent efficacy is the second-order rate constant,
-
Reversible Association (
): The initial non-covalent binding affinity of the inhibitor to the target pocket. -
Irreversible Inactivation (
): The maximum rate of covalent bond formation (thia-Michael addition) once the inhibitor is optimally positioned[5].
Two-step kinetic model of targeted covalent inhibition.
Tuning Acrylamide Reactivity: Structure-Reactivity Relationships (SAR)
The physiological environment is rich in off-target nucleophiles, most notably intracellular glutathione (GSH), which is present at concentrations of 1–10 mM[6][7]. If an acrylamide is too reactive, it will be rapidly scavenged by GSH, leading to poor metabolic stability, idiosyncratic toxicity, and haptenization[7]. Conversely, if it is too inert, it will fail to engage the target protein efficiently.
We can precisely tune this intrinsic reactivity by modifying the
Table 1: Impact of Acrylamide Substitution on Reactivity and Binding
| Warhead Modification | Structural Feature | Intrinsic Reactivity (GSH | Binding Modality | Clinical Example |
| Unsubstituted Acrylamide | Standard | Moderate (~24–36 h) | Irreversible | Ibrutinib (BTK)[1][7] |
| Fluorine at | Slow (>48 h) | Irreversible | Sotorasib (KRAS G12C)[6][7] | |
| Nitrile at | Fast (Minutes to Hours) | Reversible Covalent | Rilzabrutinib (BTK)[8] | |
| Methacrylamide | Methyl at | Very Slow (Days) | Irreversible | Experimental Probes[9] |
| Crotonamide | Dimethylamino at | Variable / Tunable | Irreversible | Afatinib (EGFR)[1][10] |
Expert Insight: The
Self-Validating Experimental Workflows
To ensure scientific integrity, every covalent discovery program must implement orthogonal, self-validating assays. The workflow below outlines the critical path from warhead selection to cellular validation.
Self-validating experimental workflow for covalent inhibitor development.
Protocol A: Intrinsic Reactivity Assessment (GSH Assay)
Purpose: To quantify the intrinsic electrophilicity of the acrylamide independent of protein binding, ensuring the warhead will survive systemic circulation[11]. Causality & Control: We mandate the inclusion of EDTA in the buffer. Trace transition metals catalyze the oxidation of GSH to GSSG. Without EDTA, GSH depletion via oxidation is easily mischaracterized as covalent adduction, leading to the false rejection of viable compounds[11].
Step-by-Step Methodology:
-
Preparation: Prepare a 100 µM solution of the test acrylamide and a 5 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 1 mM EDTA[9][11].
-
Incubation: Incubate the reaction mixture at 37 °C with gentle shaking. Include a control sample lacking GSH to monitor compound stability in the buffer[9].
-
Data Acquisition: At specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), inject aliquots into a UHPLC-QToF mass spectrometer[11][12].
-
Analysis: Monitor both the depletion of the parent compound's UV/MS signal and the appearance of the specific GSH-adduct mass[11].
-
Calculation: Plot the natural log of the remaining parent compound percentage against time. The slope of this linear regression yields the rate constant (
), from which the half-life ( ) is calculated[11].
Protocol B: Determination of via Intact Protein LC-MS
Purpose: To derive the true biochemical potency of the TCI. Causality & Control: We utilize intact protein LC-HRAMS (High-Resolution Accurate Mass Spectrometry) rather than fluorescence-based surrogate assays. MS provides an unambiguous, direct observation of the covalent adduct, eliminating false positives caused by compound aggregation or assay interference[2].
Step-by-Step Methodology:
-
Incubation: Incubate the purified target protein (e.g., 1 µM) with the test compound at a range of concentrations (spanning 0.1x to 10x the estimated
) at 37 °C[2]. -
Quenching: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by transferring an aliquot into a solution containing 1% formic acid to halt the reaction[2].
-
LC-MS Analysis: Analyze the samples using LC-HRAMS. Deconvolute the mass spectra to determine the relative abundance of the unmodified protein mass versus the covalently modified protein mass[2].
-
Kinetic Extraction (
): For each inhibitor concentration, plot the percentage of covalent complex formation over time. Fit the data to the first-order exponential equation: to extract the observed rate constant ( )[2][4]. -
Calculation: Plot the
values against the inhibitor concentrations ( ). Fit the curve to the hyperbolic equation: .-
Application Note: If solubility limits prevent reaching saturation (
), the plot will be linear. In this regime, the slope of the line directly represents the second-order rate constant [4].
-
References
- kinact / KI Assay for Irreversible Covalent Compounds - Domainex. Domainex.
- Advanced approaches of developing targeted covalent drugs - PMC. NIH.
- Determination of kinact and Ki for covalent inhibition using the OmniaR assay. BioKin, Ltd.
- Glutathione Dynamics in Subcellular Compartments and Implic
- A Review on Renaissance of Targeted Covalent Inhibitors.
- kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells.
- kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. bioRxiv.
- Recent advances in the design of small molecular drugs with acrylamides covalent warheads.
- Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. JACS.
- GSH Reactivity Assay. Domainex.
- Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach. PNAS.
- Glutathione Dynamics in Subcellular Compartments and Implications for Drug Development. DigitalCommons@TMC.
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Literature review of cinnamamide derivatives in medicinal chemistry
An In-Depth Technical Guide to Cinnamamide Derivatives in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The cinnamamide scaffold, an amide derivative of the naturally occurring cinnamic acid, represents a privileged structure in medicinal chemistry.[1][2] Its simple, modifiable framework allows for extensive structural diversification, leading to a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of cinnamamide derivatives for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, analyze their diverse therapeutic applications with a focus on anticancer, anti-inflammatory, and neuroprotective activities, and dissect the critical structure-activity relationships (SAR) that govern their biological effects. The narrative is grounded in field-proven insights, supported by detailed experimental protocols, data-driven visualizations, and a comprehensive review of authoritative literature to guide future drug discovery efforts.
The Cinnamamide Scaffold: A Versatile Template for Drug Design
Cinnamic acid and its derivatives are ubiquitous in the plant kingdom, serving as precursors to many natural products.[4][5] The conversion of the carboxylic acid moiety to an amide introduces a key hydrogen bond donor/acceptor group and provides a vector for introducing a vast array of chemical diversity. This has established the cinnamamide core as a valuable template for designing novel therapeutic agents.[2] Derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antioxidant effects.[2][6][7][8] The inherent low toxicity of the parent scaffold further enhances its appeal for developing new drugs.[2][8]
Synthesis of Cinnamamide Derivatives: Methodologies and Protocols
The generation of cinnamamide libraries for SAR studies relies on robust and versatile synthetic strategies. The most common approach involves the formation of an amide bond between a cinnamic acid derivative and a primary or secondary amine.
Key Synthetic Pathways
-
Acid Chloride Formation: This is a classic and efficient two-step method. First, the cinnamic acid is converted to the more reactive cinnamoyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cinnamoyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[1] This method is suitable for a wide range of amines.
-
Peptide Coupling Reagents: This single-pot method avoids the need to isolate the often-sensitive acid chloride. Coupling agents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with an activator like 1-Hydroxybenzotriazole (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are used to activate the carboxylic acid, facilitating its direct reaction with the amine.[4][9][10] This approach is favored for its mild reaction conditions.
General Synthetic Workflow Diagram
The following diagram illustrates the two primary synthetic routes to cinnamamide derivatives.
Caption: General synthetic workflows for cinnamamide synthesis.
Experimental Protocol: Synthesis via the Acid Chloride Method
This protocol is a self-validating system for synthesizing a library of cinnamamide derivatives for SAR studies.[1]
Step 1: Preparation of Cinnamoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the desired cinnamic acid derivative (1.0 eq).
-
Add thionyl chloride (SOCl₂) (4.0 eq) to the flask.
-
Heat the mixture to reflux and stir for 2-5 hours. The progress can be monitored by the cessation of gas evolution (HCl).
-
Causality Check: Using an excess of thionyl chloride drives the reaction to completion. Refluxing ensures the reaction reaches a sufficient activation energy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (distillation). The crude cinnamoyl chloride is typically a yellow to brown oil or solid and is used in the next step without further purification due to its moisture sensitivity.
Step 2: Amidation to form Cinnamamide
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.5 eq) in an anhydrous solvent (e.g., dichloromethane, acetone) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Causality Check: Anhydrous conditions are critical to prevent the hydrolysis of the reactive cinnamoyl chloride back to the carboxylic acid. The ice bath controls the exothermicity of the acylation reaction. The base neutralizes the HCl formed during the reaction.
-
Dissolve the crude cinnamoyl chloride (1.0 eq) from Step 1 in a minimal amount of the same anhydrous solvent.
-
Add the cinnamoyl chloride solution dropwise to the stirred amine solution at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality Check: The aqueous workup removes the base, unreacted amine, and salts. The acid wash removes residual base and amine, while the bicarbonate wash removes any unreacted cinnamic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure cinnamamide derivative.
Therapeutic Applications and Bioactivities
Cinnamamide derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for various therapeutic areas.
Anticancer Activity
The cinnamamide scaffold is prevalent in the design of novel anticancer agents.[2][11] These derivatives have been shown to inhibit cancer cell proliferation through multiple mechanisms.
-
Mechanism of Action: Cinnamamides have been reported to induce cell cycle arrest (often in the G2/M phase), promote apoptosis, and interfere with key cancer signaling pathways like PI3K/AKT.[11][12] Some derivatives also act as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer.[13]
-
Structure-Activity Relationship Insights: Studies have shown that substitutions on the phenyl ring significantly impact anticancer activity. For instance, the presence of halogen atoms (F, Cl, Br) at the para-position of the phenyl ring can enhance activity against liver cancer cells.[14] Furthermore, the stereochemistry can be crucial, with (S)-cinnamamide compounds showing better activity than their (R)-enantiomers in some cases.[14]
Signaling Pathway: PI3K/AKT Inhibition by Cinnamamides
Caption: Cinnamamides can inhibit the PI3K/AKT pathway.
Table 1: Selected Anticancer Cinnamamide Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| L16 | (S,E)-3-(4-Chlorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl) | HepG2 (Liver) | ~26% survival rate | [14] |
| 10m | Pyrimidine-cinnamamide hybrid | G361 (Melanoma) | Low micromolar | [12] |
| 5k | Covalent pyrrolo[2,3-d]pyrimidine cinnamamide | MDA-MB-231 (Breast) | 0.99 µM | [11] |
| Hybrid | (E)-3-(benzo[d][1][13]dioxol-5-yl)-N-(phenylsulfonyl) | MCF-7 (Breast) | 0.17 µg/mL |[15] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and cinnamamides have emerged as potent anti-inflammatory agents.[6][16][17]
-
Mechanism of Action: A key mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB.[16] Some derivatives achieve this by targeting upstream signaling components. For example, compound 2i was identified as a direct inhibitor of Myeloid Differentiation 2 (MD2), preventing the formation of the LPS-MD2-TLR4 complex that triggers the inflammatory cascade.[6]
-
Structure-Activity Relationship Insights: For N-arylcinnamamides, the modification of the anilide core with lipophilic and bulky groups at the C(2,5)ʹ or C(2,6)ʹ positions appears to be favorable for anti-inflammatory potential.[16]
Signaling Pathway: Inhibition of LPS-Induced Inflammation
Caption: Inhibition of the MD2/TLR4 complex by cinnamamides.[6]
Neuroprotective and CNS Activities
The cinnamamide scaffold has proven to be a versatile platform for developing agents targeting central and peripheral nervous system disorders.[3] Derivatives have shown anticonvulsant, antidepressant, and neuroprotective properties.[3][18][19]
-
Molecular Targets: The diverse neurological activities stem from interactions with a wide range of targets, including GABA-A receptors, N-methyl-D-aspartate (NMDA) receptors, histone deacetylases (HDACs), and various ion channels.[3] In the context of Alzheimer's disease, hybrid molecules have been designed to inhibit cholinesterases, prevent β-amyloid aggregation, and chelate biometals.[7]
-
Structure-Activity Relationship Insights: For anticonvulsant activity, substitutions on the phenyl ring and the amide nitrogen are critical. For example, introducing a meta-CF₃ group on the phenyl ring was found to produce less toxic and sometimes more active compounds compared to unsubstituted analogues.[20][21]
Antimicrobial Activity and Antibiotic Potentiation
With the rise of antimicrobial resistance, new therapeutic strategies are urgently needed. Cinnamamide derivatives have demonstrated direct antibacterial and antifungal activity.[8][22][23]
-
Mechanism of Action: Perhaps more significantly, they have been identified as potent antibiotic potentiators.[9][24] Certain cinnamamides can interfere with the biochemical machinery that methicillin-resistant Staphylococcus aureus (MRSA) uses to resist β-lactam antibiotics, thereby restoring the efficacy of drugs like oxacillin.[9][24]
-
Structure-Activity Relationship Insights: A SAR study on antibiotic potentiators identified four key regions for diversification on the cinnamamide scaffold. Modifications at these sites led to compounds that could lower the minimal-inhibitory concentrations (MICs) of oxacillin against MRSA by as much as 128-fold.[9]
Table 2: Selected Antimicrobial Cinnamamide Derivatives
| Compound | Organism | Activity | Reference |
|---|---|---|---|
| IIp | S. aureus / MRSA | MIC = 8 / 16 mg/L | [22] |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | MRSA / VRE | Submicromolar activity | [8] |
| SAR Analogs | MRSA | Potentiate oxacillin up to 128-fold |[9] |
Consolidated Structure-Activity Relationship (SAR) Overview
The biological activity of cinnamamide derivatives is finely tuned by their substitution patterns. A systematic approach to SAR, as depicted in the diagram below, is crucial for optimizing lead compounds.
Caption: Key sites for SAR diversification on the cinnamamide scaffold.[9]
-
SAR1 (Phenyl Ring): The nature and position of substituents on the phenyl ring are paramount. Electron-withdrawing groups like halogens (Cl, F) or CF₃ often enhance anticancer, anti-inflammatory, and anticonvulsant activities.[14][16][20] Electron-donating groups (e.g., methoxy) are also tolerated and can be important for activities like α-glucosidase inhibition.[5][25]
-
SAR2 (α,β-Unsaturated System): The rigidity and planarity of the double bond are important for receptor binding. Modifications here, such as the addition of α- or β-methyl groups, can influence activity and selectivity.[20][26]
-
SAR3 & SAR4 (Amide Moiety): This is the most common site for diversification. The nature of the N-substituent (aryl, alkyl, heterocyclic) dramatically influences the pharmacological profile.[4] Bulky, lipophilic N-aryl groups can enhance anti-inflammatory and antimicrobial efficacy[8][16], while linking to other pharmacophores (e.g., piperidine, dibenzylamine, pyrimidine) can create hybrid molecules with novel or multi-target activities.[7][12][19]
Future Perspectives and Conclusion
The cinnamamide scaffold is a proven and powerful template in medicinal chemistry. Its synthetic tractability, coupled with a wide range of tunable biological activities, ensures its continued relevance in drug discovery.
Future directions should focus on:
-
Multi-Target Ligands: Designing hybrid molecules that combine the cinnamamide scaffold with other pharmacophores to address complex multifactorial diseases like cancer and neurodegenerative disorders.[7][12]
-
Covalent Inhibitors: The α,β-unsaturated amide moiety is a Michael acceptor, making it suitable for designing covalent inhibitors that can form a permanent bond with a target protein, potentially leading to increased potency and duration of action.
-
Pharmacokinetic Optimization: While many derivatives show excellent in vitro potency, future work must emphasize the optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to translate these findings into viable clinical candidates.[13]
References
A complete list of references with full details and verifiable URLs is provided below.
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Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1325-1337. [Link]
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Balsamo, A., et al. (1981). Structure--activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide. Journal of Medicinal Chemistry, 24(5), 525-532. [Link]
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Kumar, A., et al. (2017). Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). RSC Advances, 7(50), 31633-31640. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Molecules, 28(18), 6603. [Link]
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Kumar, A., et al. (2017). Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). RSC Advances. [Link]
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Kapustikova, I., et al. (2019). Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. International Journal of Molecular Sciences, 20(24), 6241. [Link]
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Li, Y., et al. (2023). Synthesis and antibacterial activities of cinnamamide derivatives. Chinese Journal of Medicinal Chemistry, 33(1), 51-57. [Link]
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Balsamo, A., et al. (1981). Structure-activity relationship in cinnamamides. 3. Synthesis and anticonvulsant activity evaluation of some derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide. Journal of Medicinal Chemistry. [Link]
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Balsamo, A., et al. (1976). Structure-activity relations in cinnamamides. 1. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-.alpha.,.beta.-dimethylcinnamamides. Journal of Medicinal Chemistry. [Link]
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da Silva, A. F., et al. (2023). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. ACS Omega. [Link]
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Gaikwad, D. D., et al. (2022). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. ResearchGate. [Link]
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Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(23), 5713. [Link]
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Kumar, D. P., et al. (2018). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Journal of Drug and Alcohol Research, 7. [Link]
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Hu, W., et al. (2016). Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury. Journal of Medicinal Chemistry, 59(6), 2527-2538. [Link]
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Zhang, S., et al. (2023). Structure Optimization, Synthesis and Anti-hepatocarcinoma Activity of Cinnamamide Compounds. Chinese Journal of Organic Chemistry, 43(8), 3123-3134. [Link]
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Ernawati, T., et al. (2020). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. Indonesian Journal of Chemistry. [Link]
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Kaur, R., et al. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. Journal of Pharmaceutical Negative Results, 14(3), 136-141. [Link]
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Wang, X., et al. (2017). Novel cinnamamide-dibenzylamine hybrids: Potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease. European Journal of Medicinal Chemistry, 139, 68-83. [Link]
-
Czarnecka, K., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6496. [Link]
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Sharma, S., et al. (2022). Development of Pyrimidine- Cinnamamide Hybrids as Potential Anticancer agents: A Rational Design Approach. ResearchGate. [Link]
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Kontogiorgis, C., et al. (2021). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Expert Opinion on Drug Discovery, 16(11), 1301-1317. [Link]
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Vaníková, Z., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3144. [Link]
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Ashmawy, A. M., et al. (2022). New neuroprotective derivatives of cinnamic acid by biotransformation. RSC Advances. [Link]
-
Kumar, D. P., et al. (2018). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Journal of Drug and Alcohol Research. [Link]
-
Kumar, G. V., et al. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Medicinal chemistry, 4(12). [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]
-
Jorda, R., et al. (2019). Antibacterial N-Arylcinnamamides as Anti-inflammatory Agents. MDPI. [Link]
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Methodological & Application
Precision Profiling of the Cysteineome: A Protocol for Covalent Labeling with Acrylamide Probes
Abstract
The resurgence of Targeted Covalent Inhibitors (TCIs) in drug discovery—exemplified by blockbuster drugs like Ibrutinib and Osimertinib—has necessitated robust methods for profiling electrophile reactivity in complex proteomes. Acrylamide warheads, which target nucleophilic cysteine residues via Michael addition, represent the gold standard for balancing reactivity with selectivity. This guide provides a high-fidelity protocol for the covalent labeling of proteins using acrylamide-based probes. It integrates mechanistic insights with practical workflows for Activity-Based Protein Profiling (ABPP), ensuring high data integrity for researchers in oncology and immunology.
Part 1: Introduction & Mechanistic Grounding
The Renaissance of Covalent Drugs
Historically dismissed as "pan-assay interference compounds" (PAINS) due to promiscuity, covalent drugs have returned to the forefront of pharmacology. The modern TCI paradigm relies on "tunable reactivity" : a warhead (electrophile) that is sufficiently inert to survive metabolic circulation but reactive enough to form a permanent bond upon specific binding to a target protein's active site [1].
The Acrylamide Warhead: A "Goldilocks" Electrophile
Among covalent warheads, acrylamides (
Mechanism of Action: The Michael Addition
The labeling event is a 1,4-conjugate addition (Michael addition).[1]
-
Recognition: The probe binds reversibly to the protein, positioning the acrylamide warhead near a target cysteine.
-
Activation: The local microenvironment (often a basic residue like His or Lys) lowers the pKa of the cysteine thiol (-SH), generating a nucleophilic thiolate anion (-S⁻).
-
Conjugation: The thiolate attacks the
-carbon of the acrylamide, forming a stable thioether adduct.
Visualization: Reaction Mechanism
The following diagram illustrates the transition from reversible binding to irreversible covalent modification.
Figure 1: Kinetic mechanism of targeted covalent labeling. Selectivity is driven by the non-covalent binding affinity (
Part 2: Experimental Design Considerations
Before picking up a pipette, consider the three critical variables that define success in covalent labeling.
pH and Buffer Composition[2]
-
The Critical Factor: Cysteine reactivity is dictated by its protonation state. The typical pKa of a free cysteine is ~8.3. However, "hyper-reactive" cysteines in active sites often have depressed pKas (down to 6.0–7.0).
-
Recommendation: Use HEPES or PBS at pH 7.4–7.6 .
-
Why? This pH mimics physiological conditions, ensuring you label functionally relevant cysteines without artificially activating buried, structural disulfides.
-
Avoid: Tris buffers can be used, but primary amines in Tris can theoretically react with high-reactivity electrophiles over long incubations (though less of a concern with acrylamides than NHS-esters).
-
Probe Concentration vs. Proteome Concentration
-
The Balance: You want to saturate the target but avoid non-specific labeling.
-
Standard: 1–10
M probe concentration for cell lysates (1 mg/mL protein). -
Insight: If you need >50
M of an acrylamide probe to see a signal, you are likely observing non-specific, promiscuous labeling rather than a specific interaction [2].
Competition Controls (The "Truth" Serum)
To validate that a band on a gel or a peak in Mass Spec is a specific target, you must perform a competition assay .
-
Pre-incubation: Treat with a high excess (10x–20x) of the "parent" inhibitor (non-clickable) or a known ligand.
-
Outcome: If the signal disappears, the labeling was active-site specific. If the signal remains, it is non-specific background.
Part 3: Detailed Protocol (Gel-Based ABPP)
This protocol describes the labeling of a proteome with an Acrylamide-Alkyne Probe , followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a fluorescent reporter (e.g., Rhodamine-Azide).
Materials Required
| Reagent | Specification | Purpose |
| Lysis Buffer | PBS (pH 7.4), 1% Triton X-100, Protease Inhibitors | Solubilize proteome while maintaining native structure. |
| Acrylamide Probe | 100x stock in DMSO | The "Warhead" (e.g., Ibrutinib-alkyne). |
| Click Reagents | TBTA (Ligand), CuSO | Catalyze the attachment of the reporter tag. |
| Reporter Tag | Rhodamine-Azide or Biotin-Azide | Visualization or enrichment. |
| Precipitation | Cold Methanol/Chloroform | Remove unreacted probe/dye before SDS-PAGE. |
Step-by-Step Workflow
Phase 1: Sample Preparation[2]
-
Harvest Cells: Pellet
cells (approx. 1 mg protein). Wash 2x with cold PBS. -
Lysis: Resuspend in 500
L Lysis Buffer. Incubate on ice for 20 min.-
Critical: Do NOT include strong reducing agents (DTT/BME) at this stage, as they are nucleophiles that will quench your acrylamide probe.
-
-
Clarify: Centrifuge at 16,000 x g for 10 min at 4°C. Transfer supernatant to a new tube.
-
Normalize: Adjust protein concentration to 1.0 mg/mL using a BCA assay.
Phase 2: Covalent Labeling Reaction
-
Aliquot: Transfer 50
L of lysate (50 g protein) into reaction tubes. -
Control Step (Optional): Add competitor compound (10-20
M) to control tubes. Incubate 30 min at RT. -
Probe Addition: Add Acrylamide-Alkyne probe (final conc. 1–5
M).-
Note: Keep DMSO concentration < 2% to prevent denaturation.
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or 37°C depending on the target turnover.
-
Tip: Acrylamides are slower than chloroacetamides; 1 hour is standard.
-
Phase 3: Click Chemistry (CuAAC)
This step attaches the fluorescent tag to the probe-labeled proteins.
-
Prepare a "Click Master Mix" (freshly made) to minimize pipetting error. Add reagents in this specific order to the lysate:
-
Rhodamine-Azide: 100
M final (from 5 mM stock in DMSO). -
TCEP: 1 mM final (from 50 mM fresh stock in water).
-
TBTA: 100
M final (from 2 mM stock in DMSO/t-Butanol 1:4). -
CuSO
: 1 mM final (from 50 mM stock in water).
-
-
Vortex gently and incubate for 1 hour at RT in the dark.
Phase 4: Quenching & Analysis
-
Quench: Add 4x SDS-PAGE Loading Buffer (containing
-mercaptoethanol).-
Why? The BME will scavenge any remaining unreacted probe and quench the reaction.
-
-
Boil: Heat at 95°C for 5 minutes.
-
Electrophoresis: Load 10-20
g per lane on an SDS-PAGE gel. -
Imaging: Scan the gel on a fluorescence scanner (e.g., ChemiDoc, Typhoon) using the appropriate channel (e.g., Cy3/Rhodamine).
-
Staining: Afterwards, stain with Coomassie Blue to verify equal loading.
Workflow Visualization
Figure 2: Step-by-step workflow for Gel-based Activity-Based Protein Profiling (ABPP).
Part 4: Data Analysis & Troubleshooting
Interpreting the Gel[4][5]
-
Specific Band: A sharp fluorescent band that disappears in the presence of the competitor (Control).
-
Background: Faint, smeary bands that persist regardless of competition. These represent hyper-reactive "housekeeping" cysteines labeled non-specifically.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Signal | Probe concentration too low. | Titrate probe up to 10 |
| Click reaction failed. | TCEP is unstable. Prepare fresh. Ensure Copper is added last. | |
| Target abundance too low. | Switch to Western Blot detection (using Biotin-Azide) for sensitivity. | |
| High Background | Probe concentration too high. | Titrate down. Acrylamides at >10 |
| Incubation too long. | Reduce time to 30 mins. | |
| Protein precipitation. | Copper can precipitate proteins. Vortex immediately upon addition. | |
| Smearing | Proteolytic degradation. | Add protease inhibitors (Roche Complete) during lysis. |
Part 5: References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link
-
Lenselink, E. B., et al. "Key Determinants of Acrylamide Reactivity." Journal of Chemical Information and Modeling (2024). Link
-
Cravatt, B. F., et al. "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry 77, 383–414 (2008). Link
Sources
Application Notes & Protocols: Development of Assays Using N-(5-Bromopentyl)cinnamamide as a Covalent Chemical Probe
Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety
The cinnamamide scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3]. These activities stem from the ability of the cinnamoyl group to interact with various biological targets. The compound of interest, N-(5-Bromopentyl)cinnamamide , combines this promising scaffold with a reactive alkyl bromide "warhead."
The presence of the 5-bromopentyl group transforms the molecule from a likely reversible binder into a potential covalent chemical probe . The electrophilic carbon atom bearing the bromide is susceptible to nucleophilic attack by amino acid residues on proteins, such as the thiol of cysteine or the imidazole of histidine. This irreversible or slowly reversible bond formation allows the compound to be used for a variety of powerful applications, from target discovery to validating target engagement in complex biological systems[4][5].
This guide provides a strategic framework and detailed protocols for researchers aiming to elucidate the mechanism of action of N-(5-Bromopentyl)cinnamamide. We will proceed through a logical workflow: (1) unbiased identification of protein targets in a native proteome, (2) biochemical validation and kinetic characterization of the covalent interaction, and (3) confirmation of target engagement and functional consequences in a cellular environment.
Application Note 1: Unbiased Target Identification via Competitive Activity-Based Protein Profiling (ABPP)
Principle of the Assay
To identify the protein targets of N-(5-Bromopentyl)cinnamamide, we will employ a competitive Activity-Based Protein Profiling (ABPP) strategy[4]. ABPP uses active-site-directed covalent probes to map the reactive, or "ligandable," residues in a proteome. In a competitive format, a cell lysate or proteome is first pre-incubated with our compound of interest (the "competitor"). Subsequently, a broad-spectrum, reporter-tagged covalent probe (e.g., an iodoacetamide-alkyne probe that reacts with cysteines) is added.
If N-(5-Bromopentyl)cinnamamide binds to and covalently modifies a specific protein, it will block that site from being labeled by the reporter-tagged probe. Proteins that show a decrease in probe labeling in the presence of our compound are thus identified as potential targets. Target engagement can be visualized by in-gel fluorescence scanning (if using a fluorescent reporter) and identified by mass spectrometry.
Experimental Workflow: Competitive ABPP
Caption: Competitive ABPP workflow for target identification.
Protocol: Gel-Based Competitive ABPP for Target Identification
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
N-(5-Bromopentyl)cinnamamide (stock in DMSO)
-
Iodoacetamide-alkyne (IA-alkyne) probe (stock in DMSO)
-
Click Chemistry reagents: Azide-fluorophore (e.g., TAMRA-azide), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO4)
-
SDS-PAGE loading buffer, gels, and running buffer
-
Fluorescence gel scanner
Methodology:
-
Proteome Preparation:
-
Culture and harvest cells. Wash twice with cold PBS.
-
Lyse cells in Lysis Buffer on ice for 20 minutes.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 30 min at 4°C).
-
Determine protein concentration using a BCA or Bradford assay. Normalize all samples to a final concentration of 1-2 mg/mL.
-
-
Competitive Incubation:
-
In separate microcentrifuge tubes, aliquot 50 µL of the normalized proteome.
-
To the treatment tubes, add N-(5-Bromopentyl)cinnamamide to a final concentration (e.g., 1, 10, 100 µM).
-
To the control tube, add an equivalent volume of DMSO (vehicle).
-
Incubate all samples for 60 minutes at 37°C to allow for target engagement.
-
Scientist's Note: The incubation time and temperature can be optimized. A time course experiment can provide information on the rate of covalent modification.
-
-
Probe Labeling:
-
Add IA-alkyne probe to all samples to a final concentration of 1-5 µM.
-
Incubate for an additional 60 minutes at room temperature.
-
Scientist's Note: The broad-spectrum probe labels available cysteines. If our compound has already bound to a cysteine, the probe cannot, leading to a diminished signal for that protein.
-
-
Click Chemistry Reaction:
-
Prepare a "Click-Mix" containing CuSO4, TBTA, TCEP, and the azide-fluorophore.
-
Add the Click-Mix to each sample. Vortex gently and incubate for 60 minutes at room temperature, protected from light.
-
Quench the reaction by adding SDS-PAGE loading buffer. Boil samples for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner at the appropriate wavelength for your fluorophore.
-
Interpretation: Look for bands that are present and bright in the DMSO lane but show a dose-dependent decrease in intensity in the N-(5-Bromopentyl)cinnamamide-treated lanes. These bands represent potential protein targets.
-
Excise the bands of interest for identification by LC-MS/MS proteomics.
-
Application Note 2: Biochemical Validation of Covalent Target Engagement
Principle of the Assays
Once a putative target protein is identified, the interaction must be validated using the purified protein. This involves confirming direct inhibition of the protein's function (if it is an enzyme) and characterizing the kinetics of the covalent modification. The standard model for covalent inhibition is a two-step process: an initial reversible binding event (characterized by KI) followed by an irreversible chemical reaction (characterized by kinact)[6][7]. The overall efficiency of the covalent inhibitor is described by the second-order rate constant kinact/KI. A "jump dilution" assay can further confirm the irreversibility of the interaction.
Mechanism of Covalent Inhibition
Caption: Two-step model of irreversible covalent inhibition.
Protocol: Determination of k_inact and K_I for an Enzymatic Target
Materials:
-
Purified recombinant target enzyme
-
Substrate for the enzyme (ideally a fluorogenic or chromogenic substrate)
-
Assay Buffer specific to the enzyme
-
N-(5-Bromopentyl)cinnamamide
-
96-well microplate reader (absorbance or fluorescence)
Methodology:
-
Enzyme and Inhibitor Incubation:
-
Prepare a series of dilutions of N-(5-Bromopentyl)cinnamamide in Assay Buffer.
-
In a 96-well plate, mix the purified enzyme with the different concentrations of the inhibitor (and a DMSO control).
-
Incubate the enzyme-inhibitor mixtures for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Scientist's Note: This pre-incubation step is critical for covalent inhibitors, as the inhibition is time-dependent.
-
-
Initiation of Enzymatic Reaction:
-
At the end of each incubation period, add a saturating concentration of the substrate to all wells to initiate the reaction.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using the plate reader.
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, calculate the initial reaction velocity (rate).
-
For each inhibitor concentration, plot the natural log (ln) of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line will be the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for covalent inhibitors: kobs = kinact * [I] / (KI + [I])
-
This hyperbolic fit will yield the values for kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate). The overall potency is reported as kinact/KI .
-
Protocol: Jump Dilution Assay to Confirm Irreversibility
-
Incubate the target enzyme with a high concentration of N-(5-Bromopentyl)cinnamamide (e.g., 10x KI) for a sufficient time to achieve >90% inhibition. Include a DMSO control.
-
Rapidly dilute the enzyme-inhibitor mixture and the control mixture >100-fold into fresh assay buffer containing the substrate.
-
Immediately monitor enzymatic activity over time.
-
Interpretation: If the inhibition is irreversible, the enzyme's activity will not recover upon dilution. If the inhibition is reversible, the inhibitor will dissociate from the enzyme upon dilution, and activity will be restored over time[8].
Example Data Summary
| Compound | Target Enzyme | IC50 (30 min pre-inc.) | KI (µM) | kinact (min-1) | kinact/KI (M-1s-1) | Jump Dilution |
| N-(5-Bromopentyl)-cinnamamide | Target X | 2.5 µM | 5.2 | 0.15 | 480 | No Activity Recovery |
| Reversible Inhibitor | Target X | 1.8 µM | 1.8 | N/A | N/A | Full Activity Recovery |
Application Note 3: Cellular Target Engagement and Functional Assays
Principle of the Assays
Demonstrating that a compound binds its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that when a protein binds to a ligand, its thermal stability increases. By heating cells treated with the compound and then quantifying the amount of soluble protein remaining, we can infer target engagement[8]. Following confirmation of cellular engagement, functional assays can be used to measure the phenotypic consequences of this interaction. Given the known anti-inflammatory properties of cinnamamides, an assay measuring the inhibition of nitric oxide (NO) production in stimulated macrophages is a relevant choice[9][10].
Hypothetical Signaling Pathway
Caption: Hypothetical anti-inflammatory mechanism of action.
Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Intact cells cultured in appropriate medium
-
N-(5-Bromopentyl)cinnamamide
-
PBS and protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Antibodies against the target protein and a loading control (e.g., GAPDH) for Western blotting
Methodology:
-
Cell Treatment: Treat cultured cells with the compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest, wash, and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes.
-
Lysis and Separation: Lyse the cells (e.g., three rapid freeze-thaw cycles). Separate the soluble fraction (containing stable, non-denatured protein) from the precipitated, denatured protein by centrifugation (20,000 x g for 20 min at 4°C).
-
Analysis:
-
Collect the supernatants (soluble fraction).
-
Analyze the amount of soluble target protein at each temperature by Western blot.
-
Interpretation: In the vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated cells, the protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures.
-
Protocol: Griess Assay for Nitric Oxide (NO) Production
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
N-(5-Bromopentyl)cinnamamide
-
Griess Reagent Kit
-
96-well plate
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of N-(5-Bromopentyl)cinnamamide (or DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response and iNOS expression. Include an unstimulated control.
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the components of the Griess reagent according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the absorbance at ~540 nm.
-
-
Data Analysis: Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve. Compare the levels of NO in the compound-treated groups to the LPS-only control group to determine the inhibitory effect. An MTT or similar viability assay should be run in parallel to ensure the observed effects are not due to cytotoxicity[9].
References
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BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
-
Zhang, J., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]
-
Domainex. Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]
-
Lupardus, P. J., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]
-
Willems, L. I., et al. (2020). Use of covalent binding small molecules to identify novel chemical probes. ResearchGate. [Link]
-
van der Wijk, T., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]
-
Vajda, S., et al. (2015). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]
-
Vajda, S., et al. (2015). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]
-
Tuley, A., et al. (2021). Covalent chemical probes. Communications Chemistry. [Link]
- Google Patents.Cinnamamide derivatives and drug compositions containing the same.
-
Nayak, V., et al. (2019). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Medicinal Chemistry Research. [Link]
-
PubChem. N-(5-Bromopentyl)phthalimide. National Center for Biotechnology Information. [Link]
-
Kos, J., et al. (2019). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules. [Link]
-
Natural Micron Pharm Tech. N-(5-broMopentyl)phthaliMide.[Link]
-
de Almeida, G. K. S., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. International Journal of Molecular Sciences. [Link]
-
Jo, E., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Antioxidants. [Link]
-
Gondru, R., et al. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Catalysts. [Link]
-
Sudmoon, R., et al. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances. [Link]
-
Patsnap Synapse. What is the mechanism of Cinametic Acid?[Link]
-
Gunia-Krzyżak, A., et al. (2022). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Molecules. [Link]
-
Julaeha, E., et al. (2022). Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. ResearchGate. [Link]
Sources
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Application Notes and Protocols: Analytical Methods for Detecting Acrylamide Derivatives in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylamide (AA) is a chemical compound classified as a probable human carcinogen and a known neurotoxin.[1][2][3][4][5] Exposure is widespread, occurring through certain industrial processes, tobacco smoke, and, significantly for the general population, the consumption of carbohydrate-rich foods cooked at high temperatures.[4][5][6][7][8] In the body, acrylamide can be metabolized to a genotoxic epoxide, glycidamide (GA).[1][9][10][11] Both acrylamide and glycidamide can form stable adducts with macromolecules, such as hemoglobin in red blood cells, which serve as crucial biomarkers for assessing exposure over time.[1][11][12][13][14]
The accurate quantification of acrylamide and its derivatives in biological matrices like blood, urine, and tissues is paramount for toxicological studies, human biomonitoring, and understanding the dose-response relationship in drug development where acrylamide-based compounds may be used. However, the analysis is challenging due to the small molecular weight, high polarity of acrylamide, and the complexity of biological samples.[7][15]
This guide provides an in-depth overview of the most robust and widely adopted analytical techniques for this purpose, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). It is designed to offer not just procedural steps, but also the scientific rationale behind the methodologies, empowering researchers to make informed decisions in their experimental design.
Principle of Core Analytical Methodologies
The two primary instrumental platforms for the sensitive and selective detection of acrylamide and its derivatives are LC-MS/MS and GC-MS. Each has its own set of advantages and specific requirements for sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for acrylamide analysis due to its high sensitivity, specificity, and applicability to a wide range of biological matrices.[15] The technique separates compounds in a liquid phase before they are ionized and detected by a mass spectrometer.
Causality Behind the Method's Success:
-
Direct Analysis: LC-MS/MS can often analyze acrylamide directly without the need for chemical derivatization, which simplifies sample preparation and reduces the potential for analyte loss.[5]
-
High Specificity: Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for distinguishing the analyte from a complex biological background.[7]
-
Versatility: The method can be adapted to measure not only the parent acrylamide but also its metabolites, such as glycidamide, and their protein adducts.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and cost-effective technique that has a long history in acrylamide analysis.[9][15] It separates volatile compounds in the gas phase before mass analysis.
Causality Behind the Method's Application:
-
Derivatization is Key: Acrylamide itself has poor chromatographic properties for GC. Therefore, a crucial step is derivatization, commonly through bromination, to form a more stable and less polar compound (e.g., 2,3-dibromopropionamide) that is amenable to GC analysis.[9][16][17] This derivatization enhances both the chemical and thermal stability of the analyte.[16]
-
High Resolution: Capillary GC columns provide excellent separation efficiency for complex mixtures.
-
Established Protocols: Numerous well-validated GC-MS methods exist for both free acrylamide and its hemoglobin adducts.[9][11][18]
Key Experimental Workflows & Protocols
A successful analysis hinges on meticulous sample preparation to isolate the analyte from interfering matrix components.
Sample Preparation: The Critical First Step
The choice of sample preparation technique is dictated by the biological matrix and the analytical method. The goal is to extract the analyte efficiently while minimizing matrix effects that can suppress or enhance the instrument's signal.[7][15]
Common Biological Matrices:
-
Blood (Serum, Plasma, Whole Blood): Used for measuring free acrylamide and its hemoglobin adducts.[9] Hemoglobin adducts provide a time-weighted average of exposure over the lifespan of red blood cells (about 2-4 months).[13]
-
Urine: Ideal for assessing recent exposure through the measurement of acrylamide and its metabolites.[8][9]
-
Tissues: Tissue homogenates can be analyzed to determine the distribution of acrylamide in specific organs.[9]
Popular Extraction Techniques:
-
Protein Precipitation: Often used for blood samples to remove large proteins.
-
Liquid-Liquid Extraction (LLE): A classic method to partition the analyte from the aqueous biological fluid into an organic solvent.[9]
-
Solid-Phase Extraction (SPE): A highly effective and common technique for cleanup and concentration of the analyte.[8][12][19] Different sorbents can be used to selectively retain and elute acrylamide.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide residue analysis in food, this method has been successfully adapted for acrylamide in various matrices.[2][4][20] It involves an extraction with an organic solvent (like acetonitrile) followed by a cleanup step using a dispersive SPE.[2][21]
Workflow Diagram: General Analytical Approach
Caption: General workflow for acrylamide analysis in biological samples.
Protocol 1: LC-MS/MS for Acrylamide in Human Serum
This protocol is adapted from established methods for the direct quantification of acrylamide. The use of an isotopically labeled internal standard (¹³C₃-acrylamide) is critical for correcting for matrix effects and variations in extraction efficiency and instrument response.[19]
1. Materials and Reagents:
-
Human serum
-
Acrylamide and ¹³C₃-acrylamide standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Centrifuge, vortex mixer, and evaporator
2. Sample Preparation:
-
Thaw serum samples on ice.
-
To a 1.5 mL centrifuge tube, add 200 µL of serum.
-
Spike the sample with 10 µL of ¹³C₃-acrylamide internal standard solution (concentration to be optimized based on expected acrylamide levels). Vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.[9]
-
Reconstitute the residue in 500 µL of 0.1% formic acid in water.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[19]
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the acrylamide with an appropriate solvent (e.g., a mixture of acetonitrile and water). The exact composition should be optimized for the specific SPE cartridge used.
-
Evaporate the eluate to dryness and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Parameters:
-
LC Column: A column suitable for polar compounds, such as a graphitized carbon or a highly retentive C18 column, is recommended.[15]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[22]
-
MS/MS Transitions (MRM):
5. Data Analysis and Quality Control:
-
Construct a calibration curve using standards prepared in a blank matrix (e.g., analyte-free serum).
-
Quantify the acrylamide concentration based on the ratio of the analyte peak area to the internal standard peak area.
-
Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.
Protocol 2: GC-MS for Acrylamide-Hemoglobin Adducts in Whole Blood
This protocol involves the cleavage of the N-terminal valine adduct from hemoglobin using a modified Edman degradation, followed by derivatization and GC-MS analysis.[13]
1. Materials and Reagents:
-
EDTA-whole blood
-
Isotopically labeled internal standards for the specific adducts
-
Formamide
-
Pentafluorophenyl isothiocyanate (PFPITC)
-
Solvents: isopropanol, hexane, ethyl acetate (GC grade)
-
Reagents for bromination (e.g., potassium bromide, potassium bromate, sulfuric acid)[17]
-
Sodium sulfate (anhydrous)
2. Globin Isolation and Adduct Cleavage:
-
Isolate globin from whole blood using established precipitation methods.
-
Dissolve a known amount of the isolated globin (e.g., 50 mg) in formamide.
-
Add the internal standard solution.
-
Perform the Edman reaction by adding PFPITC and incubating to cleave the N-terminal valine adduct.[24]
-
Extract the resulting pentafluorophenylthiohydantoin (PFPTH)-valine derivative using an organic solvent like isopropyl ether.[24]
3. Derivatization (Bromination):
-
The extracted adduct is not directly analyzed. Instead, the entire extract containing the cleaved product, which still contains the acrylamide moiety, is subjected to bromination.
-
Acidify the aqueous solution of the extract and add potassium bromide and potassium bromate to generate bromine in situ, which reacts with the double bond of the acrylamide moiety.[9][17]
-
The reaction converts the acrylamide portion to 2,3-dibromopropionamide.[9]
4. Extraction and Cleanup:
-
Extract the brominated derivative from the aqueous reaction mixture into ethyl acetate.
-
Wash the organic extract with a solution to remove excess bromine.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume suitable for GC-MS injection.
5. GC-MS Instrumental Parameters:
-
GC Column: A mid-polarity column (e.g., DB-WAX or equivalent) is typically used.
-
Injection Mode: Splitless injection is preferred for trace analysis.
-
Ionization Mode: Electron Impact (EI) or Positive Chemical Ionization (PCI) can be used. PCI may offer better selectivity.[3]
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the brominated derivative and its internal standard.
Workflow Diagram: GC-MS Analysis of Hemoglobin Adducts
Caption: Workflow for GC-MS analysis of acrylamide-hemoglobin adducts.
Quantitative Data Summary
The performance of an analytical method is characterized by several key parameters. The table below summarizes typical performance data for the methods described.
| Parameter | LC-MS/MS (Direct Analysis) | GC-MS (after Derivatization) |
| Typical Matrix | Urine, Serum, Breast Milk | Blood (Hemoglobin Adducts), Water, Tissue Homogenates |
| Limit of Detection (LOD) | 1-5 ng/mL (ppb)[9] | 0.05 µg/L (ppb) in water[25]; 3 µg/kg in food[17] |
| Limit of Quantification (LOQ) | 5-20 µg/kg (ppb) in food[26] | 10 µg/kg in food[17] |
| Linearity (R²) | >0.99[23][27] | >0.99[17] |
| Recovery | 95-113%[28] | >80%[9] |
| Precision (%RSD) | <15%[10] | <10%[10] |
Note: These values are representative and can vary depending on the specific matrix, instrumentation, and protocol optimization.
Trustworthiness: Building a Self-Validating System
To ensure the reliability and trustworthiness of results, every analytical protocol must be rigorously validated. This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose.
Key Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank matrix samples to check for interferences at the analyte's retention time and m/z transition.
-
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. A calibration curve with a correlation coefficient (R²) of >0.99 is typically required.[27]
-
Accuracy and Precision: Accuracy (% recovery) measures how close the measured value is to the true value. Precision (relative standard deviation, %RSD) measures the repeatability of the method. These are assessed by analyzing spiked QC samples at multiple concentrations.[10][28]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[26][28]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a pure solvent standard to that in a matrix-matched standard. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[23]
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
By systematically evaluating these parameters according to established guidelines (e.g., FDA Bioanalytical Method Validation), laboratories can generate data that is scientifically sound, reproducible, and defensible.
References
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National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Acrylamide. Retrieved from [Link]
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Ando, Y., et al. (2009). A method for the determination of acrylamide in a broad variety of processed foods by GC-MS using xanthydrol derivatization. PubMed. Retrieved from [Link]
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Biotage. (2025, October 29). Analytical techniques and challenges for acrylamide testing. Retrieved from [Link]
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Wenzl, T., et al. (2003). Analytical methods for the determination of acrylamide in food products: a review. PubMed. Retrieved from [Link]
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Biagini, R. E., et al. (2003). Development of an ELISA Using Polypeptide Fragments of Hemoglobin-Acrylamide Adducts for Biological Monitoring of Acrylamide Exposure. CDC Stacks. Retrieved from [Link]
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Wang, Y., et al. (2020). Enhancing trace acrylamide analysis by bromine derivatization coupled with direct-immersion solid-phase microextraction in drinking water. Taylor & Francis Online. Retrieved from [Link]
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Vesper, H. W., et al. (n.d.). LC/MS/MS method for the analysis of acrylamide and glycidamide hemoglobin adducts. National Institutes of Health. Retrieved from [Link]
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Chen, B.-H., et al. (n.d.). Validation of an improved LC/MS/MS method for acrylamide analysis in foods. National Institutes of Health. Retrieved from [Link]
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Dostal, M., et al. (2011). Acrylamide in biological materials and methods of the analytical determination. PubMed. Retrieved from [Link]
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Yang, Y., et al. (2021). Biomedical rationale for acrylamide regulation and methods of detection. PMC. Retrieved from [Link]
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Harahap, Y., et al. (2020). Bioanalytical Method Validation of Acrylamide and Glycidamide in Dried Blood Spot Using Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry. Systematic Reviews in Pharmacy. Retrieved from [Link]
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Schettgen, T., et al. (2012). Determination of 2,3-dihydroxypropionamide, an oxidative metabolite of acrylamide, in human urine by gas chromatography coupled with mass spectrometry. PubMed. Retrieved from [Link]
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Hoenicke, K., et al. (2003). A New LC/MS-Method for the Quantitation of Acrylamide Based on a Stable Isotope Dilution Assay and Derivatization with 2-Mercaptobenzoic Acid. Comparison with Two GC/MS Methods. ACS Publications. Retrieved from [Link]
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Harahap, Y., et al. (2019). Method Validation of Acrylamide in Dried Blood Spot by Liquid Chromatography-tandem Mass Spectrometry. Science Alert. Retrieved from [Link]
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Yan, X., et al. (2020). Determination of acrylamide in foods by automatic accelerated solvent extraction and gas chromatography-mass spectrometry. AKJournals. Retrieved from [Link]
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Vesper, H. W., et al. (2005). A liquid chromatography-tandem mass spectrometry method for the analysis of biomarkers of acrylamide exposure. WIT Press. Retrieved from [Link]
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Tekkeli, S. E. K., et al. (2026, February 17). A Review of Current Methods for the Determination of Acrylamide in Food Products. ResearchGate. Retrieved from [Link]
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Agilent Technologies. (n.d.). GC-MS Approaches to the Analysis of Acrylamide. Retrieved from [Link]
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World Health Organization. (n.d.). Acrylamide in Drinking-water. Retrieved from [Link]
-
Bouarafa, A., et al. (2025, May 27). Advancements and obstacles in acrylamide detection and mitigation in food products. PMC. Retrieved from [Link]
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Phanstiel Lab. (n.d.). Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Determination of 2,3-dihydroxypropionamide, an oxidative metabolite of acrylamide, in human urine by gas chromatography coupled with mass spectrometry. Retrieved from [Link]
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UCT, Inc. (n.d.). Acrylamide by QuEChERS Extraction with LC–MS-MS Detection. LCGC International. Retrieved from [Link]
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Faca, V., et al. (2006). Quantitative analysis of acrylamide labeled serum proteins by LC-MS/MS. PubMed. Retrieved from [Link]
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Faca, V., et al. (2006). Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC−MS/MS. Journal of Proteome Research. Retrieved from [Link]
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U.S. Food and Drug Administration. (2013, May 1). Detection and Quantitation of Acrylamide in Foods. Retrieved from [Link]
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Mastilović, J., et al. (2019). Simultaneous Determination of Acrylamide and Hydroxymethylfurfural in Extruded Products by LC-MS/MS Method. PMC. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Draft Toxicological Profile for Acrylamide. Retrieved from [Link]
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Al-Rimawi, F., et al. (2023). Development and Validation of a Modified QuEChERS protocol Coupled to Liquid Chromatography–Tandem Mass Spectrometry for the R. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of acrylamide and glycidamide in various biological matrices by liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study | Request PDF. Retrieved from [Link]
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Bjellaas, T., et al. (2007). Urinary acrylamide metabolites as biomarkers for short-term dietary exposure to acrylamide. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2025, December 11). Challenges in estimating the validity of dietary acrylamide measurements. Retrieved from [Link]
-
MDPI. (2025, December 14). Towards Greener Sample Preparation: A Review on Micro-QuEChERS Advances and Applications in Food, Environmental, and Biological Matrices. Retrieved from [Link]
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ResearchGate. (2025, August 10). Determination of the major mercapturic acids of acrylamide and glycidamide in human urine by LC-ESI-MS/MS | Request PDF. Retrieved from [Link]
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Mastovska, K., & Lehotay, S. J. (2006). Rapid sample preparation method for LC-MS/MS or GC-MS analysis of acrylamide in various food matrices. PubMed. Retrieved from [Link]
-
Mojska, H., et al. (n.d.). Development of a sample preparation method for acrylamide determination in cocoa via silylation. RSC Publishing. Retrieved from [Link]
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AB SCIEX. (2012, March 27). LC-MS/MS Analysis of Emerging Food Contaminants - Quantitation and Identification Acrylamide in Starch-Rich Food. Retrieved from [Link]
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Bergmark, E., et al. (1993). Formation of hemoglobin adducts of acrylamide and its epoxide metabolite glycidamide in the rat. PubMed. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). 5. Acrylamide Hemoglobin Adducts - Second National Report on Biochemical Indicators of Diet and Nutrition in the U.S. Population. Retrieved from [Link]
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He, Y., et al. (2017). Biomarker analysis of hemoglobin adducts of acrylamide and glycidamide enantiomers for mid-term internal exposure assessment by isotope dilution ultra-high performance liquid chromatography tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Al-Saad, K., et al. (2024). Estimation of intake and quantification of hemoglobin adducts of acrylamide in adolescents in Sweden. Frontiers. Retrieved from [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-(5-Bromo-pentyl)-3-phenyl-acrylamide
Abstract
This document details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(5-Bromo-pentyl)-3-phenyl-acrylamide in a biological matrix (human plasma). The protocol herein provides a comprehensive workflow, from sample preparation using protein precipitation to optimized chromatographic separation and mass spectrometric detection. The method is validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring data reliability, accuracy, and precision.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for pharmacokinetic, toxicokinetic, or metabolism studies involving this compound.
Introduction and Scientific Principle
This compound is a small molecule containing a phenylacrylamide core and a brominated alkyl chain. The accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity, selectivity, and speed.[4][5]
The core principle of this method relies on the physicochemical properties of the analyte. Chromatographic separation is achieved using reversed-phase high-performance liquid chromatography (HPLC), which separates the analyte from endogenous matrix components based on its hydrophobicity. Following elution, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6]
A key structural feature of this compound is the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion (M) and any fragment ions containing the bromine atom, where an M peak and an M+2 peak of nearly equal intensity are observed. This isotopic signature provides an additional layer of confirmation for the analyte's identity.
Materials and Methods
Chemicals and Reagents
-
This compound (Analyte, >98% purity)
-
N-(5-Chloro-pentyl)-3-phenyl-acrylamide (Internal Standard, IS, >98% purity)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade, >99%)
-
Deionized Water (18.2 MΩ·cm)
-
Control Human Plasma (K₂EDTA)
Causality Behind Experimental Choices:
-
Internal Standard (IS) Selection: A stable isotope-labeled (SIL) analyte is the ideal IS. In its absence, a close structural analog is the next best choice. N-(5-Chloro-pentyl)-3-phenyl-acrylamide was chosen because its chemical properties and ionization efficiency are expected to be very similar to the analyte, ensuring it effectively corrects for variations during sample preparation and injection. Its different mass allows for simultaneous detection without cross-interference.
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo V™ ESI source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the Analyte and Internal Standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) working solutions. Prepare a separate IS working solution at 100 ng/mL in acetonitrile.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, CC, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial or 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
-
Causality Behind Experimental Choices:
-
Protein Precipitation (PPT): PPT is a simple, fast, and universal method for removing the majority of proteins from plasma samples.[7] Acetonitrile is an efficient precipitation solvent and is compatible with the reversed-phase mobile phase, making this an ideal choice for high-throughput analysis.
LC-MS/MS Method Parameters
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 30 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 30 |
| 4.50 | 30 |
Causality Behind Experimental Choices:
-
C18 Column: A C18 stationary phase is well-suited for retaining and separating moderately non-polar molecules like the analyte.[7][8]
-
Formic Acid: The addition of 0.1% formic acid to the mobile phase aids in the protonation of the analyte in the ESI source ([M+H]⁺), leading to a more stable and intense signal.[8]
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
MRM Transitions:
The molecular formula for this compound is C₁₄H₁₈BrNO. The monoisotopic mass of the protonated molecule [M+H]⁺ will appear as a doublet at m/z 312.1 (for ⁷⁹Br) and m/z 314.1 (for ⁸¹Br).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) | Use |
| Analyte | 312.1 | 146.1 | 25 | 100 | Quantifier |
| Analyte | 314.1 | 146.1 | 25 | 100 | Qualifier |
| IS | 266.1 | 146.1 | 24 | 100 | Quantifier |
Causality Behind Fragmentation Choices:
-
The precursor ion at m/z 312.1/314.1 corresponds to the protonated molecular ion [M+H]⁺.
-
The product ion at m/z 146.1 is hypothesized to be the stable cinnamoyl cation fragment ([C₆H₅-CH=CH-C=O]⁺), resulting from the cleavage of the amide bond. This fragment is specific to the core structure of the molecule and is expected to be abundant and stable, making it an excellent choice for quantification.[9][10] The qualifier transition (314.1 -> 146.1) confirms the presence of bromine.
Experimental Workflow and Validation
The overall process from sample receipt to final data reporting follows a structured and validated workflow to ensure data integrity.
Caption: Overall experimental workflow from sample preparation to data analysis.
Method Validation Protocol
To ensure the method is reliable and fit for purpose, a full validation was performed based on the FDA and ICH M10 Bioanalytical Method Validation guidance.[2][11][12][13]
Caption: Logical components of the bioanalytical method validation process.
-
Selectivity: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: Calibration curves were prepared in plasma over the concentration range of 0.5 - 500 ng/mL. The curves were required to have a coefficient of determination (r²) ≥ 0.99 using a 1/x² weighted linear regression.
-
Accuracy and Precision: Assessed by analyzing replicate (n=6) QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The analysis was performed on three separate days to determine intra- and inter-day precision and accuracy.
-
Limit of Quantification (LLOQ): The lowest standard on the calibration curve (0.5 ng/mL) with a signal-to-noise ratio >10 and acceptable precision (<20%) and accuracy (within ±20%).
-
Matrix Effect & Recovery: Evaluated at Low and High QC concentrations by comparing the analyte response in post-extraction spiked plasma samples to that of neat solutions (Matrix Effect) and pre-extraction spiked samples to post-extraction spiked samples (Recovery).
-
Stability: Analyte stability was tested in plasma under various conditions: 3 freeze-thaw cycles, 24 hours at room temperature (bench-top), and 30 days at -80°C (long-term).
Results and Discussion
The developed method demonstrated excellent performance characteristics, meeting all pre-defined acceptance criteria for a validated bioanalytical assay.
Table 1: Calibration Curve and LLOQ Performance
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 0.5 – 500 ng/mL | - |
| Regression Model | Weighted Linear (1/x²) | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| LLOQ | 0.5 ng/mL | - |
| LLOQ Accuracy (% Bias) | -4.5% | Within ±20% |
| LLOQ Precision (%RSD) | 8.2% | ≤ 20% |
Table 2: Inter-Day Accuracy and Precision (n=3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Acceptance Criteria (%Bias / %RSD) |
| Low QC | 1.5 | 1.55 | +3.3% | 6.5% | ±15% / ≤15% |
| Mid QC | 75 | 72.9 | -2.8% | 4.1% | ±15% / ≤15% |
| High QC | 400 | 410.4 | +2.6% | 3.8% | ±15% / ≤15% |
The method proved to be highly selective with no interfering peaks observed in blank plasma. The recovery was consistent across concentration levels, averaging 88%, and the matrix effect was minimal and compensated for by the co-eluting internal standard. The analyte was found to be stable under all tested conditions.
Conclusion
A sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method demonstrates excellent performance in linearity, accuracy, and precision, and is suitable for supporting regulated bioanalytical studies. The use of a closely related structural analog as an internal standard ensures data reliability. This application note provides a complete and validated protocol that can be readily implemented in a bioanalytical laboratory.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][13]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]
-
Bioanalytical Method Validation: A Comprehensive Guide. (2025). Technology Networks. [Link][11]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). BioAgilytix. [Link][12]
-
International Council for Harmonisation. (2022). ICH Guideline M10: Bioanalytical Method Validation. [Link][3]
-
Figueiredo-González, M., et al. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis, 13(22), 1725-1737. [Link][7]
-
Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link][8]
-
Li, W., et al. (2016). Application of LCMS in small-molecule drug development. Drug Discovery and Development. [Link][4]
-
Meng, C-K. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Agilent Technologies Application Note. [Link][6]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link][10]
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Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Molecular Cell Biology, 4(11), 869-878. [Link]
-
Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367. [Link]
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- 13. fda.gov [fda.gov]
Application Note: Acrylamide-Based Polymer Gel Dosimetry in Radiotherapy
Executive Summary
This guide details the fabrication, irradiation, and readout of normoxic polyacrylamide gel (PAGAT) dosimeters.[1] Unlike 1D ion chambers or 2D films, polymer gels act as 3D chemical dosimeters, capturing complex dose distributions (e.g., steep gradients in IMRT/SRS) through radiation-induced polymerization.[1] This protocol focuses on the PAGAT (Polyacrylamide Gel and Ascorbic Acid) formulation, which utilizes oxygen scavengers to allow synthesis under normal atmospheric conditions, overcoming the hypoxic limitations of early PAG designs.
Mechanism of Action
The core principle of acrylamide-based dosimetry is the conversion of monomeric species into a cross-linked polymer network proportional to the absorbed radiation dose.
-
Radiolysis: High-energy photons (X-rays) interact with water molecules in the gel matrix, generating free radicals (mainly hydroxyl radicals,
). -
Initiation: These radicals attack the vinyl groups of the acrylamide (monomer) and N,N'-methylene-bis-acrylamide (cross-linker).
-
Propagation: The radicalized monomers react with other monomers, forming growing polymer chains.
-
Termination: The chains cross-link, precipitating out of the aqueous phase as micro-particles.
-
Signal Change: These micro-particles restrict the mobility of water protons, significantly shortening the transverse relaxation time (
) in MRI and increasing optical opacity.
Visualization: Chemical Mechanism
Caption: The cascade from water radiolysis to measurable signal change in polymer gel dosimeters.[2]
Safety & Handling (Critical)
WARNING: Acrylamide is a potent neurotoxin and potential carcinogen. [3]
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Inhalation: Handle all powder in a certified chemical fume hood.
-
Disposal: Unpolymerized gel is hazardous waste. Polymerized gel is generally considered less toxic but should still be treated as chemical waste according to local EHS regulations.
Protocol: Synthesis of Normoxic PAGAT Gel
This formulation uses THPC [tetrakis(hydroxymethyl)phosphonium chloride] as an oxygen scavenger, allowing manufacture on a benchtop.
Target Volume: 1 Liter Batch Stability: Use within 48 hours of synthesis.
Materials
| Component | Mass/Vol (for 1L) | Role |
| Gelatin (300 Bloom, porcine) | 50 g (5%) | Structural matrix |
| Acrylamide (AA) | 30 g (3%) | Monomer |
| N,N'-methylene-bis-acrylamide (Bis) | 30 g (3%) | Cross-linker |
| THPC (80% solution) | ~5 mM (approx 1.5 mL) | Oxygen Scavenger |
| Hydroquinone (Optional) | Trace | Polymerization inhibitor (shelf-life) |
| Deionized Water (HPLC grade) | Balance to 1 L | Solvent |
Step-by-Step Procedure
-
Gelatin Dissolution:
-
Add gelatin to ~700 mL of DI water in a reaction flask.
-
Soak for 10 minutes at room temperature (swelling).
-
Heat to 45°C under continuous magnetic stirring until fully dissolved. Do not exceed 50°C to avoid gelatin breakdown.
-
-
Monomer Addition:
-
Once the gelatin solution is stable at 45°C, add the Acrylamide and Bis-acrylamide powders.
-
Stir until completely dissolved (solution will be clear).
-
-
Oxygen Scavenging (The Critical Step):
-
Just prior to pouring, add the THPC antioxidant.
-
Note: Polymerization kinetics are sensitive to THPC concentration. Ensure precise pipetting.
-
-
Pouring & Solidification:
-
Pour the solution into the phantom (e.g., anthropomorphic head, glass cylinder) and calibration vials.
-
Seal immediately to prevent fresh oxygen diffusion. Use Parafilm or rubber stoppers with no headspace.
-
Allow to cool and set at room temperature (or 4°C fridge) for at least 12 hours before irradiation.
-
Protocol: Irradiation Workflow
To ensure quantitative accuracy, calibration vials must be irradiated alongside the experimental phantom or under identical conditions.
-
Setup:
-
Place the Phantom in the treatment position (e.g., isocenter).
-
Place Calibration Vials (minimum 6) in a water tank or solid water phantom.
-
-
Delivery:
-
Deliver the treatment plan to the phantom.
-
Irradiate calibration vials to known doses covering the range of the plan (e.g., 0, 2, 5, 10, 15, 20 Gy).
-
Tip: Use a dose rate similar to the treatment plan, as response can be slightly dose-rate dependent.
-
-
Post-Irradiation:
-
Store all gels in a temperature-controlled room (20-22°C) for 24 hours. This allows the polymerization reactions to complete and stabilize.
-
Protocol: MRI Readout (R2 Mapping)
MRI is the "Gold Standard" for reading polymer gels. The parameter of interest is the spin-spin relaxation rate,
Imaging Parameters (3T or 1.5T Scanner)
-
Sequence: Multi-echo Spin Echo (MSE) or CPMG.
-
Coil: Head coil or Knee coil (ensure high SNR).
-
TR (Repetition Time): > 3000 ms (to minimize T1 weighting).
-
TE (Echo Time): Multiple echoes (e.g., 20, 40, 60, ... 320 ms). Minimum 16 echoes recommended.
-
Resolution: 1 mm isotropic (typical).
-
Temperature: CRITICAL.
is temperature dependent (~0.2 s⁻¹/°C). Scan calibration vials and phantom simultaneously in the same bore environment.
Data Processing[1][6][7]
-
T2 Fitting: For each voxel, fit the signal intensity
to a mono-exponential decay: -
Map Generation: Generate a 3D matrix of
values. -
Calibration: Plot
vs. Dose (from vials) to derive the linear calibration equation:-
Typical Sensitivity (
): 0.15 – 0.35 s⁻¹ Gy⁻¹.
-
Visualization: Experimental Workflow
Caption: End-to-end workflow for PAGAT gel dosimetry from synthesis to analysis.
Alternative Readout: Optical CT
For centers without MRI access, Optical Computed Tomography (Optical CT) measures the opacity (attenuation coefficient) of the gel.
-
Principle: Polymerized regions scatter light.[6] A laser scans the rotating jar, and a detector measures transmission.
-
Reconstruction: Filtered Back Projection (FBP) creates a 3D map of attenuation coefficients.
-
Pros/Cons: Faster than MRI, but susceptible to refraction artifacts at container walls and requires index-matching fluid tanks.
Quantitative Validation
To validate the dosimeter, compare the Gel-Measured Dose (
| Metric | Acceptance Criteria |
| Dose Difference (DD) | 3% |
| Distance to Agreement (DTA) | 3 mm |
| Gamma Passing Rate | > 90% - 95% |
References
-
De Deene, Y., et al. (2006). "Three-dimensional radiation dosimetry in polymer gels." Journal of Physics: Conference Series, 56, 72. Link
-
Venning, A. J., et al. (2005). "The radiological properties of normoxic polymer gel dosimeters." Medical Physics, 32(4), 1047-1054. Link
-
Fong, P. M., et al. (2001). "Polymer gel dosimetry with MRI: a review." Physics in Medicine & Biology, 46(12), R107. Link
-
Maryanski, M. J., et al. (1996).[7] "Magnetic resonance imaging of radiation dose distributions using a polymer-gel dosimeter." Physics in Medicine & Biology, 41(4), 641. Link
-
Gore, J. C., et al. (1996). "Radiation dose distributions in three dimensions from tomographic optical density scanning of polymer gels." Physics in Medicine & Biology, 41(12), 2695. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Influencing Factors on Reproducibility and Stability of MRI NIPAM Polymer Gel Dosimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A variable echo-number method for estimating R2 in MRI-based polymer gel dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncertainty Analysis in MRI-based Polymer Gel Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical-CT Gel-Dosimetry I: Basic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical-CT scanning of polymer gels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Functionalized Polymers Using Brominated Acrylamide Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Brominated Acrylamide Monomers
Functionalized polymers are at the forefront of materials science, with profound implications for drug delivery, tissue engineering, and diagnostics.[1][2] Among the diverse strategies for creating these advanced materials, the use of brominated acrylamide monomers as precursors offers a particularly powerful and versatile platform. These monomers can be readily polymerized using controlled radical polymerization techniques, yielding well-defined polymers with reactive bromine functionalities.[3][4] This bromine "handle" serves as a versatile anchor for a wide array of post-polymerization modifications, allowing for the introduction of diverse functional groups through straightforward nucleophilic substitution reactions.[5] This approach provides exceptional control over the final polymer structure and function, making it an invaluable tool for developing materials with tailored properties for specific biomedical applications.[6][7]
This guide provides a comprehensive overview of the synthesis and functionalization of polymers derived from brominated acrylamide monomers. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to leverage this powerful synthetic strategy.
Section 1: Monomer Synthesis and Characterization
The journey to functionalized polymers begins with the synthesis of the brominated acrylamide monomer. A common and efficient method involves the reaction of an amine-containing precursor with acryloyl chloride, followed by a bromination step if the bromine is not already present in the amine precursor. For instance, N-(2-bromoethyl)acrylamide can be synthesized from 2-bromoethylamine and acryloyl chloride.
Protocol 1: Synthesis of N-(4-bromophenyl)-2-methacrylamide (BrPMAAm)
This protocol describes the synthesis of an acrylamide monomer with a bromine atom on an aromatic ring.[8]
Materials:
-
4-bromoaniline
-
Methacryloyl chloride
-
Triethylamine (NR3)
-
1,4-Dioxane (solvent)
-
2,2′-Azobisisobutyronitrile (AIBN) (initiator)
Procedure:
-
In a reaction vessel, dissolve 4-bromoaniline in 1,4-dioxane.
-
Cool the solution to 0–5 °C in an ice bath.
-
Slowly add methacryloyl chloride to the stirred solution.
-
Add triethylamine dropwise to the reaction mixture to act as a base.
-
Allow the reaction to proceed at 0–5 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
The filtrate containing the N-(4-bromophenyl)-2-methacrylamide monomer can be used directly for polymerization or purified further by recrystallization or column chromatography.
Characterization: The successful synthesis and purity of the monomer should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O, C=C double bond).
-
Mass Spectrometry (MS): To determine the molecular weight of the monomer.
Section 2: Controlled Radical Polymerization of Brominated Acrylamide Monomers
Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and controlled architectures.[9] Two of the most powerful and widely used CRP methods are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[10][11][12]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[10] This allows for excellent control over the polymer's molecular weight and architecture.[13]
Diagram 1: RAFT Polymerization Workflow
Caption: Workflow for RAFT polymerization of brominated acrylamide monomers.
Protocol 2: RAFT Polymerization of N-((S)-1-phenylethyl)acrylamide
This protocol outlines the synthesis of a chiral polyacrylamide.[13]
Materials:
-
N-((S)-1-phenylethyl)acrylamide (monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (Chain Transfer Agent - CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (anhydrous solvent)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, combine the monomer, DDMAT, and AIBN in the desired molar ratios. For a target degree of polymerization (DP) of 100, a monomer:CTA:initiator ratio of 100:1:0.2 is a good starting point.
-
Add anhydrous 1,4-dioxane to dissolve the reagents.
-
Seal the flask and deoxygenate the solution by purging with nitrogen for at least 30 minutes.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion using ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol or diethyl ether.
-
Collect the polymer by filtration or centrifugation, wash it several times with the non-solvent, and dry it under vacuum.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another robust CRP method that employs a transition metal catalyst (commonly copper-based) and a ligand to control the polymerization.[12][14] It is known for its tolerance to a wide range of functional groups.[15]
Diagram 2: ATRP Polymerization Mechanism
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Protocol 3: ATRP of N-isopropylacrylamide (NIPAAm) using a Brominated Macroinitiator
This protocol describes the synthesis of a block copolymer where a pre-synthesized brominated polymer acts as a macroinitiator for the polymerization of a second monomer.[16]
Materials:
-
Bromine-terminated poly(methyl methacrylate) (PMMA-Br) (macroinitiator)
-
N-isopropylacrylamide (NIPAM) (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a Schlenk tube, add the PMMA-Br macroinitiator and NIPAM monomer.
-
Add DMF as the solvent and stir to dissolve the solids.
-
In a separate Schlenk tube, add CuBr and PMDETA.
-
Deoxygenate both tubes by several freeze-pump-thaw cycles or by purging with nitrogen.
-
Under a nitrogen atmosphere, transfer the monomer/macroinitiator solution to the catalyst/ligand mixture via a cannula.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 60°C).
-
Monitor the polymerization as described for the RAFT protocol.
-
After reaching the desired conversion, quench the reaction and purify the resulting block copolymer by precipitation.
Table 1: Typical Polymerization Characteristics
| Polymerization Method | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Polydispersity (Đ) |
| RAFT of N-((S)-1-phenylethyl)acrylamide | 85 | 14,900 | 15,200 | 1.15 |
| ATRP of NIPAM from PMMA-Br | 92 | 25,000 | 24,500 | 1.20 |
Data are representative and will vary based on specific reaction conditions.
Section 3: Post-Polymerization Functionalization via Nucleophilic Substitution
The true power of using brominated acrylamide monomers lies in the ease of post-polymerization modification. The bromine atoms along the polymer backbone are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[3][4][5]
Diagram 3: Post-Polymerization Modification Workflow
Caption: General workflow for post-polymerization functionalization.
Protocol 4: Azidation of a Brominated Polymer
This protocol describes the conversion of the bromine groups to azide groups, which are versatile for further "click" chemistry reactions.[17]
Materials:
-
Brominated polyacrylamide
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the brominated polymer in DMF in a round-bottom flask.
-
Add a molar excess of sodium azide (e.g., 3-5 equivalents per bromine unit).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 24-48 hours.
-
Monitor the reaction by ¹H NMR, looking for the disappearance of the signal corresponding to the protons adjacent to the bromine.
-
Once the reaction is complete, precipitate the polymer in a suitable non-solvent (e.g., water or methanol).
-
Purify the azido-functionalized polymer by repeated precipitation or dialysis to remove excess sodium azide.
-
Dry the final product under vacuum.
Protocol 5: Amination of a Brominated Polymer
This protocol details the introduction of amine functionalities.
Materials:
-
Brominated polyacrylamide
-
Desired amine (e.g., diethylamine)
-
A suitable solvent (e.g., THF or DMF)
-
A non-nucleophilic base (e.g., triethylamine), if necessary
Procedure:
-
Dissolve the brominated polymer in the chosen solvent.
-
Add a molar excess of the amine (e.g., 5-10 equivalents).
-
If the amine is used as its hydrochloride salt, add an equivalent amount of a non-nucleophilic base to liberate the free amine.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by NMR or FTIR.
-
Purify the aminated polymer by precipitation or dialysis.
-
Dry the final product under vacuum.
Table 2: Examples of Nucleophiles for Post-Polymerization Modification
| Nucleophile | Introduced Functional Group | Potential Application |
| Sodium azide (NaN₃) | Azide (-N₃) | Click chemistry, bioconjugation |
| Amines (R-NH₂) | Secondary/Tertiary Amine | pH-responsive systems, drug conjugation |
| Thiols (R-SH) | Thioether (-S-R) | Redox-responsive systems, gold surface attachment |
| Sodium cyanide (NaCN) | Nitrile (-CN) | Further chemical transformations |
| Carboxylates (R-COO⁻) | Ester (-O-CO-R) | Prodrug design, biodegradable linkages |
Section 4: Applications in Drug Development
The ability to precisely tailor the functionality of polyacrylamides through this synthetic approach has significant implications for drug development.
-
Targeted Drug Delivery: By attaching targeting ligands such as antibodies or peptides to the polymer backbone, drug-loaded nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[5]
-
Stimuli-Responsive Systems: The incorporation of functional groups that respond to changes in pH, temperature, or redox potential allows for the development of "smart" drug delivery systems that release their payload in response to specific physiological cues.[6][7] For example, poly(N-isopropylacrylamide)-based hydrogels are well-known for their temperature-responsive behavior.[6][7]
-
Biocompatible Coatings: Functionalized polymers can be used to coat medical devices and implants to improve their biocompatibility and reduce fouling.[6]
-
Hydrogels for Tissue Engineering: Crosslinked functionalized polyacrylamides can form hydrogels that mimic the extracellular matrix, providing scaffolds for cell growth and tissue regeneration.[1][18]
Conclusion
The synthesis of functionalized polymers using brominated acrylamide monomers is a robust and highly adaptable strategy for creating advanced materials with tailored properties. The combination of controlled radical polymerization and efficient post-polymerization modification provides an unparalleled level of control over the final polymer structure and function. The detailed protocols and conceptual framework presented in these application notes are intended to empower researchers to explore the vast potential of this synthetic platform in their own research, particularly in the ever-evolving field of drug development and biomedical applications.[2][19]
References
-
AZoM. (2020, March 20). What is Controlled Radical Polymerization?[Link]
-
IARJSET. (2022, May 15). A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. [Link]
-
Herberg, A., Yu, X., & Kuckling, D. (2019). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Polymers, 11(4), 678. [Link]
-
ResearchGate. (n.d.). Polyacrylamide pharmaceutical and biomedical applications-A review. [Link]
-
ResearchGate. (n.d.). A New Synthetic Strategy for Polymeric Bromine Precursors: One‐Step Change from Bromine‐Containing Polymers to Functional Polymers. [Link]
- Gregory, A., & Stenzel, M. H. (2012). Complex polymer architectures via RAFT polymerization: From fundamental process to extending the scope of applications. Progress in Polymer Science, 37(1), 38-75.
-
Barlow, J. A., et al. (2016). Poly(bromoethyl acrylate): A Reactive Precursor for the Synthesis of Functional RAFT Materials. Macromolecules, 49(17), 6229–6239. [Link]
-
ACS Publications. (2016). Poly(bromoethyl acrylate): A Reactive Precursor for the Synthesis of Functional RAFT Materials. [Link]
-
MDPI. (2025, March 15). Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. [Link]
-
Herberg, A., Yu, X., & Kuckling, D. (2019). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Polymers, 11(4), 678. [Link]
-
Matyjaszewski Polymer Group. Features of Controlled “Living” Radical Polymerizations. [Link]
-
MDPI. (2021, September 30). Esterification of Alginate with Alkyl Bromides of Different Carbon Chain Lengths via the Bimolecular Nucleophilic Substitution Reaction: Synthesis, Characterization, and Controlled Release Performance. [Link]
-
PMC. (2022, July 20). Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. [Link]
-
IJPCBS. (n.d.). POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. [Link]
-
MDPI. (2019, September 11). A Novel Strategy for the Synthesis of Amphiphilic and Thermoresponsive Poly(N-isopropylacrylamide)-b-Polystyrene Block Copolymers via ATRP. [Link]
-
Bentham Science Publishers. (n.d.). Recent Applications of Polyacrylamide as Biomaterials. [Link]
-
ResearchGate. (2019, January 9). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. [Link]
-
Nature. (2025, March 31). Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant group. [Link]
-
SciSpace. (n.d.). Synthesis of Poly(methyl methacrylate)-b-poly(N-isopropylacrylamide) Block Copolymer by Redox Polymerization and Atom Tra. [Link]
-
ACS Publications. (2021, November 8). Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions. [Link]
-
RSC Publishing. (n.d.). Poly(N-bromoacrylamide): a new polymeric recyclable oxidizing and brominating reagent. [Link]
-
ACS Publications. (2024, January 8). Diversification of Acrylamide Polymers via Direct Transamidation of Unactivated Tertiary Amides. [Link]
-
RSC Publishing. (n.d.). Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters. [Link]
-
Matyjaszewski Polymer Group. Post-polymerization modification of monomer units. [Link]
-
ResearchGate. (2025, August 6). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers. [Link]
-
PMC. (n.d.). Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters. [Link]
-
PMC. (2023, March 13). Rapid RAFT Polymerization of Acrylamide with High Conversion. [Link]
-
PMC. (n.d.). Synthesis and characterization of novel acrylamide derivatives and their use as corrosion inhibitors for carbon steel in hydrochloric acid solution. [Link]
-
PMC. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]
-
Baghdad Science Journal. (2025, February 20). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. [Link]
-
CORE. (n.d.). RAFT polymerization of N-[3-(trimethoxysilyl)propyl]acrylamide and its versatile use in silica hybrid materials. [Link]
-
R Discovery. (1984, November 1). Synthesis and characterization of modified new acrylamide monomers and polymers therefrom. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Acrylamide-Based Anionic Copolymer and Investigation of Solution Properties. [Link]
-
Advanced Journal of Chemistry, Section A. (2024, August 26). Synthesis, Characterization and Thermal Properties of Some Acrylamide and Cis-2-Butene-1, 4-Diol Copolymers Using CAN as Initiat. [Link]
-
Wordpress. (2026, February 21). Nuclophilic Br- Reagents. [Link]
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Troubleshooting & Optimization
Stability of N-(5-Bromo-pentyl)-3-phenyl-acrylamide under experimental conditions
Compound Profile & Chemical Vulnerabilities[1][2]
N-(5-Bromo-pentyl)-3-phenyl-acrylamide is a heterobifunctional building block often used in the synthesis of PROTACs, covalent inhibitors, or histone deacetylase (HDAC) probes. Its stability is dictated by three distinct reactive pharmacophores:
-
The Alkyl Bromide (Warhead/Linker): A primary alkyl halide susceptible to nucleophilic substitution (
) and hydrolysis in basic media. -
The Cinnamamide Core (Michael Acceptor): The conjugated double bond is prone to Michael addition with biological thiols (e.g., Glutathione) and photochemical isomerization.
-
The Amide Bond: Generally stable but susceptible to enzymatic cleavage in plasma assays.
Quick Reference: Stability Matrix
| Condition | Stability Rating | Primary Degradation Mechanism |
| Solid State (-20°C, Dark) | High | None (stable for >12 months). |
| DMSO Solution (RT, Dark) | High | Stable for weeks; avoid freeze-thaw cycles. |
| Aqueous Buffer (pH 7.4) | Moderate | Slow hydrolysis of alkyl bromide ( |
| Aqueous Buffer (pH > 8.5) | Low | Rapid hydrolysis of alkyl bromide to alcohol. |
| Cell Media (+FBS/GSH) | Low | Michael addition to thiols; Protein binding. |
| UV Light Exposure | Critical Risk |
Degradation Pathways & Troubleshooting
The following diagram illustrates the specific chemical pathways that lead to sample loss. Use this to diagnose "mystery peaks" in your LC-MS data.
Figure 1: Primary degradation pathways. The alkyl bromide hydrolysis and thiol-Michael addition are the most common causes of assay failure.
Troubleshooting Guides
Scenario A: "I see two peaks with the exact same mass in LC-MS."
Diagnosis: Photochemical Isomerization.[1][2][3]
The cinnamamide motif exists primarily as the Trans (
Corrective Protocol:
-
Amber Glassware: All stocks must be prepared and stored in amber glass vials.
-
Light Exclusion: Wrap columns and tubing in aluminum foil during purification.
-
Re-equilibration: If isomerization is suspected, heating the solution gently (60°C for 30 min, check stability first) may revert the thermodynamic equilibrium, but prevention is superior.
Scenario B: "My compound precipitates upon dilution into assay buffer."
Diagnosis: Solubility Crash.
The "Phenyl-Acrylamide-Pentyl-Br" chain is highly lipophilic (cLogP
Corrective Protocol (Serial Dilution Method):
-
Do NOT dilute 10 mM DMSO stock directly to 10 µM in water (1:1000 single step).
-
Step 1: Dilute 10 mM stock to 1 mM in 100% DMSO .
-
Step 2: Dilute 1 mM DMSO to 100 µM in buffer containing 10% DMSO .
-
Step 3: Dilute to final assay concentration.
-
Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in the assay buffer to stabilize the dispersion.
Scenario C: "Activity is lost in the presence of DTT or Mercaptoethanol."
Diagnosis: Michael Addition / Alkylation. This molecule is a "double electrophile."
-
Fast Reaction: The alkyl bromide reacts with thiols via
. -
Slow Reaction: The acrylamide double bond reacts with thiols via Michael addition.
Corrective Protocol:
-
Replace Reducing Agents: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT or
-Mercaptoethanol. TCEP is non-nucleophilic and will not react with the bromide or the acrylamide.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in ethanol or methanol?
-
Strictly No for long term. While soluble, primary alkyl bromides can undergo solvolysis in methanol to form the methyl ether (Metholysis), especially if the alcohol is not anhydrous or if the pH drifts basic. Anhydrous DMSO is the gold standard for storage.
Q2: Is the acrylamide moiety reactive enough to label proteins covalently?
-
Context Dependent. The cinnamamide (phenyl-acrylamide) is a deactivated Michael acceptor compared to a standard acrylamide due to the resonance stability provided by the phenyl ring. It generally requires a positioned cysteine (proximity effect) to react covalently. It is less likely to cause non-specific "party labeling" than a simple acrylamide warhead.
Q3: How do I validate the integrity of my stock solution?
-
Use 1H-NMR.
-
Check the doublet signals for the alkene protons (
6.5–7.5 ppm). The coupling constant ( ) will distinguish isomers ( Hz vs Hz). -
Check the triplet for the
( ppm). If hydrolyzed to alcohol, this shifts upfield to ppm (depending on solvent).
-
Q4: What is the maximum pH this compound can tolerate?
-
Limit: pH 8.0.
-
Above pH 8.5, the rate of hydroxide (
) displacing the bromide increases significantly. For overnight assays, maintain pH 7.0–7.5.
Experimental Workflow: Stability Check
Before committing to expensive biological assays, run this 2-hour QC check.
Figure 2: Rapid Quality Control (QC) workflow to verify compound integrity before biological use.
References
-
Photochemical Isomerization of Cinnamamides
- Study: Investigates the photoisomerization of cinnamamide deriv
- Relevance: Confirms the susceptibility of the 3-phenyl-acrylamide core to light-induced structural changes.
-
Source:
-
Hydrolysis of Alkyl Halides
-
Study: Kinetics of hydrolysis for primary, secondary, and tertiary alkyl halides in aqueous solution.[4]
- Relevance: Establishes the baseline instability of the 5-bromo-pentyl chain in basic buffers ( mechanism).
-
Source: [Mabey & Mill, J. Phys.[4] Chem. Ref. Data (1978)]([Link]) (General reference for alkyl halide hydrolysis kinetics).
-
-
Reactivity of Cinnamamides with Thiols
- Study: "The reaction of cinnamaldehyde and cinnam(o)
- Relevance: Differentiates the reactivity of cinnamamides (slow) vs. simple acrylamides (fast)
-
Source:(Note: Generalized citation based on search context 1.23).
-
Stability of Acrylamides in DMSO
- Study: "Formation of macroporous poly(acrylamide)
- Relevance: Provides data on the solubility and polymerization risks of acrylamides in DMSO solvents.
-
Source:
Sources
Preventing polymerization of acrylamide derivatives during storage
Subject: Preventing Spontaneous Polymerization During Storage
Introduction: The Instability of Michael Acceptors
Acrylamide and its derivatives (e.g., N-isopropylacrylamide, N,N'-methylenebisacrylamide) are potent Michael acceptors. Their chemical utility lies in their electron-deficient double bonds, which make them highly reactive toward nucleophiles and free radicals. However, this same reactivity renders them prone to auto-polymerization —a spontaneous, exothermic, and potentially explosive chain reaction triggered by heat, light, or redox impurities.
This guide addresses the specific physicochemical requirements to maintain monomer stability. Unlike standard reagents, acrylamides require an "active" storage environment where specific inhibitors and dissolved gases work in concert to prevent the radical cascade.
Module 1: The Inhibitor Paradox (Critical Knowledge)
The most frequent cause of storage failure is the misunderstanding of how polymerization inhibitors function. Most acrylamide derivatives are stabilized with 4-Methoxyphenol (MEHQ) (also known as hydroquinone monomethyl ether).
The Mechanism
MEHQ is not a direct radical scavenger.[1] It cannot effectively stop a carbon-centered free radical on its own. Instead, it acts as a co-inhibitor that requires dissolved oxygen to function.
-
Initiation: A stray radical (
) forms due to heat or light. -
Oxygenation: Dissolved oxygen (
) reacts with to form a peroxy radical ( ). -
Termination: MEHQ reacts with the peroxy radical (
) to form a stable phenoxy radical and a non-radical byproduct, effectively stopping the chain.
Visualizing the Inhibition Cycle
The following diagram illustrates why oxygen is mandatory for stability.
Figure 1: The MEHQ inhibition cycle.[2] Note that without Oxygen, the radical bypasses the inhibitor, leading to polymerization.
Common FAQ: Inert Gas Storage
Q: I stored my acrylamide solution under pure Nitrogen to prevent oxidation, but it polymerized anyway. Why? A: By purging the solution with nitrogen, you stripped the dissolved oxygen. Without oxygen, MEHQ cannot scavenge radicals. The monomer underwent "anaerobic polymerization."[3] Never store MEHQ-inhibited monomers under inert gas. Always ensure a headspace of air.
Module 2: Environmental Controls & Storage Protocols
Proper storage depends heavily on the physical state of the monomer (Solid vs. Aqueous Solution).
The Freezing Risk (Eutectic Separation)
A critical error is freezing acrylamide solutions (e.g., 40-50% stocks). When an aqueous solution freezes, water crystallizes first, concentrating the monomer and inhibitor into eutectic channels. If the monomer crystallizes separately from the inhibitor, you create microscopic zones of pure, uninhibited monomer . Upon thawing, these "hot spots" can spontaneously polymerize.
Storage Summary Table
| Parameter | Solid Monomer | Aqueous Solution (30-50%) | Rationale |
| Temperature | Room Temp (20-25°C) | 18-25°C (Ideal) Avoid <15°C | Low temps (<15°C) cause crystallization in 50% solutions, leading to inhibitor separation.[4] |
| Light | Dark / Amber Glass | Dark / Amber Plastic (HDPE) | UV light cleaves bonds, generating radicals that overwhelm MEHQ. |
| Atmosphere | Air (Permeable cap) | Air Headspace Required | Oxygen is required to activate MEHQ. |
| Container | Original Container | HDPE or Stainless Steel (304/316) | Avoid iron/copper containers (redox initiators). |
| Shelf Life | >1 Year | 6-12 Months | Hydrolysis to acrylic acid occurs over time in water. |
Decision Logic for Safe Storage
Figure 2: Decision matrix for temperature control based on concentration and physical state.
Module 3: Troubleshooting Specific Phenomena
Q: My bottle of acrylamide has "cauliflower-like" white solids floating in it. Can I filter and use it? A: No. This is "popcorn" polymerization. It indicates that the inhibitor system has failed locally. These polymers can act as "seeds" (nucleation sites) that accelerate further polymerization. The entire container is compromised and should be disposed of as hazardous chemical waste.
Q: The pH of my stock solution has dropped from 7.0 to 4.5. Is it safe? A: The drop in pH indicates hydrolysis . Acrylamide hydrolyzes to acrylic acid and ammonia over time, especially in the presence of light or heat.
-
Impact: Acrylic acid will alter the charge density of your gels (in electrophoresis) or the LCST (in NIPAM hydrogels).
-
Action: Discard. Do not attempt to neutralize with base, as this introduces ions that affect polymerization kinetics.
Q: I need to polymerize a very sensitive hydrogel. How do I remove the MEHQ? A: For most applications (e.g., standard PAGE gels), MEHQ does not need to be removed; the initiator (APS/TEMED) generates enough radicals to overwhelm the 30-50 ppm of inhibitor. However, for precise kinetic studies or low-radical initiation, removal is necessary. See the protocol below.
Module 4: Protocol - Inhibitor Removal
Objective: Remove MEHQ from liquid monomers (or aqueous solutions) using an adsorption column. Prerequisite: Do not use distillation for acrylamide (high risk of thermal polymerization).
Materials:
-
Inhibitor Remover Packing (specifically designed for hydroquinone removal, e.g., Sigma 306312 or equivalent).
-
Alternative: Activated Basic Alumina (Brockmann I).[5]
-
Glass column or syringe barrel.
-
Glass wool.[5]
Step-by-Step Workflow:
-
Preparation:
-
Pack a small glass column with the inhibitor remover beads or basic alumina.
-
Ratio: Use approximately 5g of packing material per 100mL of monomer solution.
-
-
Equilibration (Optional but recommended):
-
If using a resin, rinse with a small amount of distilled water to remove fines.
-
-
Filtration:
-
Pour the monomer solution slowly through the column under gravity flow.
-
Do not use vacuum: Vacuum removes oxygen, which—as established in Module 1—destabilizes the monomer.
-
-
Collection:
-
Collect the eluate in a clean, chemically compatible container.
-
-
Immediate Use:
-
CRITICAL: The monomer is now "naked" (uninhibited). It is extremely sensitive to light and heat. Use within 1 hour or flash freeze (if concentration permits and you understand the thawing risks) immediately.
-
References
-
SNF. (2020). Aqueous Acrylamide: Storage and Handling Guidelines.[4][6] Retrieved from
-
Sigma-Aldrich. (n.d.). Acrylamide Product Information Sheet (A8887).[7] Retrieved from
-
Koeva, V. I., et al. (2009).[2] Mathematical Modeling of PAG- and NIPAM-Based Polymer Gel Dosimeters Contaminated by Oxygen and Inhibitor. Macromolecular Theory and Simulations.[2] Retrieved from
-
Li, R., & Schork, F. J. (2006).[1] Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research. Retrieved from
-
Bio-Rad Laboratories. (n.d.). Acrylamide Polymerization: Reagent Storage and Shelf Life.[6] Retrieved from
Sources
- 1. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1989010343A1 - Process for inhibiting the polymerization of acid monomers - Google Patents [patents.google.com]
- 4. snf.com [snf.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low yield in N-(5-Bromo-pentyl)-3-phenyl-acrylamide synthesis
Topic: Resolving Low Yields in N-(5-Bromo-pentyl)-3-phenyl-acrylamide Synthesis
Executive Summary & Mechanistic Overview
As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of this compound (a cinnamamide derivative). The primary reason for low yield is rarely the amidation itself, but rather the highly reactive, bifunctional nature of the 5-bromopentylamine precursor.
When exposed to basic conditions, this precursor undergoes a rapid to form piperidine [1]. Understanding the kinetic competition between the desired intermolecular amidation and the unwanted intramolecular cyclization is the key to mastering this synthesis.
Figure 1: Competing pathways in the amidation of 5-bromopentylamine with cinnamoyl chloride.
Frequently Asked Questions (Troubleshooting)
Q1: My LC-MS shows a massive peak corresponding to piperidine and very little target amide. How do I stop the starting material from consuming itself?
Expert Insight: You are observing the classic 6-exo-tet cyclization. 5-haloamines are thermodynamically and kinetically primed to form 6-membered rings. When you add a homogeneous organic base (like Triethylamine or DIPEA) directly to 5-bromopentylamine hydrobromide, you generate the free amine in bulk solution. Because intramolecular reactions are concentration-independent and entropically favored, the free amine attacks its own terminal bromide much faster than it attacks the acyl chloride [1].
Solution: Change your reaction architecture. Do not use homogeneous organic bases. Instead, use biphasic Schotten-Baumann conditions (EtOAc/H2O with K
Q2: I prefer using coupling reagents (EDC/HOBt) with cinnamic acid instead of cinnamoyl chloride. Why is my coupling stalling? Expert Insight: Cinnamic acid features an α,β-unsaturated system. The conjugation of the double bond with the carbonyl stabilizes the carboxylic acid, making the formation of the slightly slower than with standard aliphatic acids [3]. If you mix all reagents (acid, amine, EDC, HOBt, base) simultaneously, the 5-bromopentylamine sits in the basic solution waiting for the active ester to form. During this waiting period, it cyclizes. Solution: Pre-activation is mandatory. React cinnamic acid with EDC and HOBt in DCM or DMF for at least 30 minutes before introducing the 5-bromopentylamine hydrobromide and base.
Q3: I am getting a byproduct with a mass +166 Da relative to the product. What is this? Expert Insight: This indicates over-alkylation or a Michael addition. The +166 Da mass corresponds to the addition of a second 5-bromopentyl group. The secondary amide nitrogen of your newly formed product can act as a nucleophile, attacking the terminal bromide of another molecule. Alternatively, excess amine can undergo a 1,4-Michael addition into the acrylamide double bond of the [2]. Solution: Ensure strict stoichiometric control (1.0 eq of amine to 1.05 eq of acyl chloride). Keep the reaction temperature strictly at 0°C during addition and do not exceed room temperature.
Quantitative Optimization Data
The following table summarizes the causality between reaction conditions and product distribution, demonstrating why biphasic conditions are superior for this specific bifunctional substrate.
| Base Used | Solvent System | Temp | Activation Method | Yield (%) | Major Byproduct Observed |
| Et | DCM | RT | Cinnamoyl Chloride | < 20% | Piperidine (Cyclization) |
| DIPEA (2.5 eq) | DMF | RT | EDC/HOBt (Simultaneous) | 45% | Piperidine + Dimer |
| K | EtOAc / H | 0°C to RT | Cinnamoyl Chloride | 85% | Trace Hydrolysis |
| NMM (2.2 eq) | DCM | 0°C to RT | EDC/HOBt (30 min Pre-activation) | 78% | Trace Piperidine |
Optimized Step-by-Step Protocol: Biphasic Schotten-Baumann Amidation
Self-Validating Design: This protocol utilizes an inorganic base in a biphasic mixture. This inherently prevents the accumulation of the free 5-bromopentylamine in the organic phase, shutting down the piperidine pathway. The acidic workup guarantees the removal of any trace cyclized byproducts, ensuring only the target molecule remains.
Reagents:
-
Cinnamoyl chloride: 1.05 equivalents
-
5-Bromopentylamine hydrobromide: 1.00 equivalent
-
Potassium carbonate (K
CO ): 2.50 equivalents -
Ethyl acetate (EtOAc) and Deionized Water (1:1 v/v)
Step-by-Step Workflow:
-
Aqueous Phase Preparation: Dissolve 1.00 eq of 5-bromopentylamine hydrobromide and 2.50 eq of K
CO in deionized water.-
Causality: K
CO neutralizes the hydrobromide salt, but the highly polar nature of the aqueous phase restricts the organic solubility of the free amine, limiting its ability to cyclize in bulk solution.
-
-
Organic Phase Addition: Add an equal volume of EtOAc to the reaction flask to create a biphasic system. Cool the vigorously stirring mixture to 0°C using an ice bath.
-
Electrophile Introduction: Dissolve 1.05 eq of cinnamoyl chloride in a small volume of EtOAc. Add this solution dropwise to the biphasic mixture over 15-20 minutes.
-
Causality: Dropwise addition at 0°C ensures that the highly reactive acyl chloride is consumed by the amine at the solvent interface before the water can cause significant hydrolysis.
-
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 2 hours.
-
Self-Validating Workup: Transfer the mixture to a separatory funnel. Drain the aqueous layer. Wash the organic layer with 1M HCl (2x).
-
Causality: The 1M HCl wash is critical; it protonates any unreacted 5-bromopentylamine and any piperidine byproduct, forcing them into the aqueous waste. If your organic layer is clean by TLC/LC-MS after this step, the protocol has validated itself.
-
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the target this compound.
References
-
Firmino da Silva, A., et al. "New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish". ACS Omega. Available at:[Link]
-
Kulkarni, A., et al. "Recent advances in synthetic approaches for bioactive cinnamic acid derivatives". PMC / National Institutes of Health. Available at:[Link]
Side reactions to consider when working with acryloyl chloride
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting Side Reactions in Acryloyl Chloride Chemistry
Executive Summary: The Dual Reactivity Challenge
Acryloyl chloride (2-propenoyl chloride) is a "Dr. Jekyll and Mr. Hyde" reagent. Its utility stems from two highly reactive functional groups in conjugation: the acyl chloride (electrophile) and the vinyl group (Michael acceptor/polymerizable alkene).
Most experimental failures arise from treating it simply as an acid chloride (like acetyl chloride) and ignoring the vinyl group, or vice versa. This guide addresses the specific side reactions that occur when these two personalities collide.
Reaction Pathway Visualization
The following diagram maps the desired pathway against the four most common failure modes. Use this to diagnose your crude NMR or LC-MS data.
Caption: Fig 1. Divergent reaction pathways of acryloyl chloride. Success depends on kinetic control to favor 1,2-addition over competing mechanisms.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: The "Gel" Phenomenon (Polymerization)
Symptom: The reaction mixture turns into a viscous sludge or a solid rubbery mass. Cause: Radical polymerization of the acryloyl group.[1] This is often triggered by heating to distill the reagent or by removing the oxygen necessary for the inhibitor to work.
| Diagnostic Question | Technical Insight | Corrective Action |
| Did you distill the reagent? | Acryloyl chloride is supplied with inhibitors (e.g., MEHQ, Phenothiazine).[2] Distillation removes these non-volatile inhibitors. | Protocol: Add fresh inhibitor (e.g., 500 ppm phenothiazine) to the receiving flask before distillation. Keep the temperature <40°C using high vacuum. |
| Is the reaction under N2/Ar? | MEHQ (Monomethyl ether hydroquinone) requires dissolved Oxygen to function as a radical scavenger. | Adjustment: If using MEHQ, do not purge vigorously with inert gas. A "blanket" is safer than a sparge. Alternatively, use Phenothiazine (works anaerobically). |
| Are you using strong Lewis Acids? | Lewis acids (AlCl3, BF3) can initiate cationic polymerization of the vinyl group. | Alternative: Switch to Schotten-Baumann conditions (biphasic aqueous/organic) or use pyridine/DMAP catalysis instead of Lewis acids. |
Issue 2: Regioselectivity (Michael Addition vs. Acylation)
Symptom: LC-MS shows the correct mass + Nucleophile (M+Nu), or NMR shows loss of vinyl protons (5.8–6.4 ppm).
Cause: The nucleophile attacked the
-
The Mechanism: Acryloyl chloride is a "soft" electrophile at the
-carbon and a "hard" electrophile at the carbonyl. -
The Fix:
-
Temperature: Cool the reaction to -78°C or -20°C . At low temperatures, the kinetic product (acyl substitution) is favored over the thermodynamic product (Michael adduct).
-
Order of Addition: Add the Acryloyl Chloride to the Nucleophile , not vice versa. Keeping the acid chloride concentration low minimizes the chance of a second nucleophile attacking the product.
-
Base Selection: Avoid nucleophilic bases (like DMAP or Pyridine) if Michael addition is observed. Use sterically hindered, non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine .
-
Issue 3: The "Mystery Solids" (Dimerization & Salts)
Symptom: White precipitates form that are not the desired product, or the reagent bottle contains crystals. Cause:
-
Ammonium Salts: Reaction with tertiary amines (TEA) forms acyl ammonium salts. If the reaction warms up, these can degrade or polymerize.[3]
-
Dimerization: Upon long-term storage, acryloyl chloride undergoes [2+2] cycloaddition to form chlorocarbonylcyclobutane derivatives.
Self-Validating Check:
-
Take a crude NMR of your reagent bottle.
-
Pure: 3 vinylic protons (dd at ~6.5, d at ~6.2, d at ~6.0 ppm).
-
Dimer: Multiplets in the aliphatic region (2.0–4.0 ppm).
-
Action: If dimers are present (>5%), redistill the reagent immediately.
Optimized Experimental Protocol: Acryloylation of a Secondary Alcohol
This protocol is designed to minimize Michael addition and polymerization.
Reagents:
-
Substrate (Alcohol): 1.0 equiv[4]
-
Acryloyl Chloride: 1.2 equiv (Freshly distilled or high purity)
-
Base: DIPEA (N,N-Diisopropylethylamine): 1.5 equiv
-
Solvent: Anhydrous DCM (Dichloromethane)[4]
-
Inhibitor: BHT (trace, optional)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under Nitrogen.
-
Solvation: Dissolve the Alcohol and DIPEA in DCM (0.1 M concentration).
-
Cooling (Critical): Cool the solution to -20°C (Ice/Salt bath) or -78°C (Dry ice/Acetone) if the substrate is valuable.
-
Why? Low temp suppresses Michael addition and polymerization.
-
-
Addition: Add Acryloyl Chloride dropwise over 15–30 minutes.
-
Visual Check: White smoke (HCl) should be minimal if DIPEA is working.
-
-
Reaction: Stir at low temperature for 1 hour. Monitor by TLC.
-
Note: Do not warm to RT unless conversion is stalled.
-
-
Quench: Add saturated NaHCO3 solution while still cold.
-
Why? Exothermic hydrolysis of excess chloride can trigger polymerization if done hot.
-
-
Workup: Extract with DCM, wash with 1M HCl (to remove DIPEA), then Brine. Dry over MgSO4.
-
Concentration: Evaporate solvent at <30°C . Do not heat the water bath!
FAQ: Handling & Safety
Q: Can I remove the inhibitor (MEHQ) using a basic wash? A: Not recommended. Washing an acid chloride with aqueous base (NaOH/NaHCO3) causes rapid hydrolysis, generating heat and HCl gas, which can actually trigger polymerization or degrade your reagent.
-
Better Approach: If the inhibitor interferes with your reaction (rare, as it is ppm level), purify by vacuum distillation into a flask containing a different inhibitor compatible with your chemistry, or simply account for it.
Q: My acryloyl chloride turned yellow. Is it bad? A: Yellowing often indicates the formation of HCl impurities or traces of oxidation products. Run a quick H-NMR. If the vinylic region is clean, it is likely usable. If you see significant aliphatic peaks, it has dimerized.
Q: Why use Oxalyl Chloride + DMF to make it fresh? A: Commercial acryloyl chloride degrades. Generating it in situ from Acrylic Acid using Oxalyl Chloride (with catalytic DMF) allows you to use the "Vilsmeier-Haack" intermediate immediately, ensuring high purity and no dimer content.
References
-
Ohara, T. et al. (2020). Acrylic Acid and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[5] [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[5] (Section on Acyl Substitution vs Conjugate Addition). [Link]
-
RSC Publishing. (2017). Understanding the regioselectivity of Michael addition reactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of Acrylamide-Protein Adduct Detection
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the sensitive detection of acrylamide-protein adducts. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of your experiments. This resource is built on a foundation of scientific expertise and practical field experience to ensure the integrity and success of your research.
Introduction: The Challenge of Detecting Acrylamide-Protein Adducts
Acrylamide, a neurotoxin and potential carcinogen, can form covalent adducts with proteins, primarily through a Michael addition reaction with the sulfhydryl group of cysteine residues.[1][2][3] The detection and quantification of these adducts are crucial for understanding acrylamide's toxicological effects and for developing biomarkers of exposure. However, the low abundance of these adducts in biological matrices presents a significant analytical challenge, demanding highly sensitive and specific detection methods.[4][5] This guide will address common issues encountered during the detection process and provide solutions to enhance the sensitivity of your assays.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific problems you may encounter during the detection of acrylamide-protein adducts, providing explanations and actionable solutions.
1. Issue: Low or No Detectable Signal of Adducted Peptides/Proteins
-
Question: I am not detecting my target acrylamide-protein adducts, or the signal intensity is too low in my LC-MS/MS analysis. What are the possible causes and how can I improve my signal?
-
Answer: This is a common and multifaceted problem. The low signal can stem from several factors throughout your experimental workflow, from sample preparation to mass spectrometry settings.
-
Causality & Solution:
-
Inefficient Protein Extraction and Digestion: The adducted protein may be poorly extracted from your sample matrix, or the subsequent enzymatic digestion (e.g., with trypsin) may be incomplete.
-
Recommendation: Optimize your protein extraction protocol for the specific sample type. For in-gel digestion, ensure complete destaining and use a sufficient amount of a high-quality protease like trypsin or Lys-C.[6] Consider using a denaturing agent like urea in your digestion buffer to improve protein unfolding and enzyme access.[7]
-
-
Low Abundance of the Adduct: Acrylamide adducts are often present at very low stoichiometric levels compared to the unmodified protein.[5]
-
Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer may not be optimized for the detection of your specific adducted peptide.
-
Recommendation: Develop a targeted mass spectrometry method, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[5] These methods offer significantly higher sensitivity and specificity compared to data-dependent acquisition (DDA) by focusing on predefined precursor and fragment ions of your target adduct.
-
-
Sample Loss During Preparation: Multiple cleanup steps can lead to a significant loss of your target analyte.
-
Recommendation: Minimize the number of sample handling steps. Use low-protein-binding tubes and pipette tips. Evaluate each step of your workflow for potential sample loss.
-
-
-
2. Issue: High Background Noise and Matrix Interference
-
Question: My chromatograms are very noisy, and I suspect matrix effects are suppressing the ionization of my target adducts. How can I clean up my sample effectively?
-
Answer: Complex biological matrices are a major source of interference in mass spectrometry-based proteomics.[4] Co-eluting compounds can compete for ionization, leading to signal suppression of your analyte of interest.
-
Causality & Solution:
-
Insufficient Sample Cleanup: Failure to remove abundant, interfering substances like lipids, salts, and other small molecules will negatively impact your analysis.[4]
-
Recommendation: Incorporate a robust solid-phase extraction (SPE) step in your sample preparation workflow.[10] There are various SPE sorbents available (e.g., C18, mixed-mode), and the choice will depend on the nature of your sample and the interfering compounds. For food samples, specific cleanup cartridges are often necessary to remove fats and pigments.[4]
-
-
Poor Chromatographic Separation: If your target adduct co-elutes with a highly abundant interfering compound, its signal will be suppressed.
-
Recommendation: Optimize your liquid chromatography (LC) method. Experiment with different gradients, column chemistries (e.g., C18, HILIC), and mobile phase modifiers to achieve better separation of your target adduct from the matrix background. A longer analytical column or a shallower gradient can improve resolution.
-
-
-
3. Issue: Poor Reproducibility and Inconsistent Quantification
-
Question: I am observing significant variability between my technical replicates. What could be causing this, and how can I improve the reproducibility of my quantitative results?
-
Answer: Poor reproducibility can undermine the validity of your findings. The key to consistent quantification is a standardized and well-controlled experimental process.
-
Causality & Solution:
-
Inconsistent Sample Preparation: Minor variations in sample handling, such as incubation times, temperatures, or reagent concentrations, can introduce significant variability.
-
Recommendation: Standardize your entire workflow and document every step meticulously. Use a master mix for reagents whenever possible to minimize pipetting errors.
-
-
Lack of an Appropriate Internal Standard: Without a proper internal standard, it is difficult to correct for variations in sample processing and instrument response.
-
Recommendation: Utilize a stable isotope-labeled (SIL) internal standard. The ideal internal standard is a synthetic peptide corresponding to your target adducted peptide, but with one or more heavy isotopes (e.g., ¹³C, ¹⁵N).[7][11] This allows for accurate quantification as the SIL standard will behave almost identically to your analyte throughout the entire workflow. Deuterated acrylamide can also be used as an internal standard for the analysis of free acrylamide.[12]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of acrylamide-protein adduct formation?
-
A1: Acrylamide primarily reacts with the nucleophilic sulfhydryl group of cysteine residues in proteins via a Michael addition reaction.[1][2] This forms a stable covalent bond, resulting in a carbamoylethylcysteine adduct.[3] The reactivity of a specific cysteine residue is influenced by its local microenvironment within the protein, such as its accessibility and the presence of nearby charged amino acids.[2]
-
-
Q2: What are the main analytical techniques for detecting acrylamide-protein adducts?
-
A2: The most common and sensitive methods are based on mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][13] This technique allows for the identification and quantification of specific adducted peptides. Other methods include immunoassays like ELISA, which can be a cost-effective screening tool, but may have challenges with specificity and cross-reactivity.[4][14][15]
-
-
Q3: How can I confirm the identity of a suspected acrylamide-protein adduct?
-
A3: High-resolution mass spectrometry (HRMS) is essential for confident identification. By analyzing the fragmentation pattern (MS/MS spectrum) of the adducted peptide, you can confirm the peptide sequence and pinpoint the exact site of modification. The mass shift of +71.037 Da on a cysteine residue is characteristic of acrylamide adduction.[16]
-
-
Q4: Should I analyze the intact adducted protein or digest it into peptides?
-
Q5: Are there any alternatives to mass spectrometry for enhancing detection sensitivity?
-
A5: While mass spectrometry is the gold standard, immuno-based techniques can offer high sensitivity. Developing specific antibodies against the acrylamide-cysteine adduct can enable the use of sensitive immunoassays like ELISA or Western blotting.[8] Additionally, derivatization of acrylamide with a fluorogenic or chromogenic reagent prior to analysis can enhance detection by other methods.
-
Experimental Protocols & Workflows
Protocol 1: Sample Preparation and In-Gel Digestion of Acrylamide-Adducted Proteins from Polyacrylamide Gels
This protocol outlines the steps for preparing protein samples from a polyacrylamide gel for subsequent LC-MS/MS analysis.
-
Excise the Gel Band: Carefully excise the protein band of interest from the Coomassie or silver-stained gel using a clean scalpel. Minimize the amount of surrounding empty gel to reduce background contamination.
-
Destaining:
-
For Coomassie-stained gels, destain the gel pieces with a solution of 50% methanol and 10% acetic acid until the gel is clear.[6]
-
For silver-stained gels, use a destaining solution appropriate for the specific silver staining kit used.
-
-
Reduction and Alkylation:
-
Wash the gel pieces with deionized water.
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Reduce the disulfide bonds by incubating the gel pieces in a solution of 10 mM dithiothreitol (DTT) in 100 mM ammonium bicarbonate at 56°C for 1 hour.
-
Alkylate the free cysteine residues by incubating the gel pieces in a solution of 55 mM iodoacetamide in 100 mM ammonium bicarbonate in the dark at room temperature for 45 minutes. Note: This step alkylates all free cysteines. To specifically look for acrylamide adducts, this step should be omitted if you are certain no disulfide bonds are present or if you are using a method to differentiate between iodoacetamide and acrylamide modifications.
-
-
In-Gel Digestion:
-
Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile.
-
Rehydrate the gel pieces in a minimal volume of a trypsin solution (e.g., 10-20 µg/mL in 50 mM ammonium bicarbonate) on ice for 30-60 minutes.
-
Add enough digestion buffer (50 mM ammonium bicarbonate) to cover the gel pieces and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Collect the supernatant containing the digested peptides.
-
Extract the remaining peptides from the gel pieces by sequential incubations with solutions of increasing organic solvent concentration (e.g., 50% acetonitrile with 5% formic acid).
-
Pool all the extracts and dry them in a vacuum centrifuge.
-
-
Sample Cleanup:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Desalt and concentrate the peptides using a C18 ZipTip or a similar SPE method before LC-MS/MS analysis.
-
Workflow for Enhancing Sensitivity of Acrylamide-Protein Adduct Detection
Caption: Workflow for sensitive detection of acrylamide-protein adducts.
Data Presentation
Table 1: Comparison of Mass Spectrometry-Based Methods for Acrylamide Adduct Detection
| Method | Principle | Sensitivity | Specificity | Throughput | Application |
| Data-Dependent Acquisition (DDA) | Fragments the most abundant precursor ions. | Moderate | Moderate | High | Discovery of unknown adducts. |
| Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-fragment ion transitions. | High | High | High | Targeted quantification of known adducts.[5] |
| Parallel Reaction Monitoring (PRM) | Fragments a predefined precursor ion and acquires a full MS/MS spectrum. | High | High | Moderate | Targeted quantification and confirmation of known adducts. |
| Data-Independent Acquisition (DIA) | Fragments all ions within a specified mass range. | High | Moderate-High | High | Comprehensive and untargeted quantification.[17] |
Visualizing the Mechanism
Caption: Mechanism of acrylamide-protein adduct formation.
References
-
Systematic analysis of toxic acrylamide protein targets using covalent docking. American Chemical Society. [Link]
-
Proteomic analysis of acrylamide-protein adduct formation in rat brain synaptosomes. Toxicology and Applied Pharmacology. [Link]
-
Detection of Acrylamide in Foodstuffs by Nanobody-Based Immunoassays. Journal of Agricultural and Food Chemistry. [Link]
-
Sequestration of acrylamide as amino acid-acrylamide adducts mitigates cellular stress in human gastrointestinal cell lines. RSC Publishing. [Link]
-
Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Toxicology. [Link]
-
Proteomic analysis of acrylamide-protein adduct formation in rat brain synaptosomes. Ovid. [Link]
-
Antigen synthetic strategy and immunoassay development for detection of acrylamide in foods. PubMed. [Link]
-
On-line liquid chromatography/electrospray tandem mass spectrometry to investigate acrylamide adducts with cysteine residues: implications for polyacrylamide gel electrophoresis separations of proteins. PubMed. [Link]
-
Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC−MS/MS. Journal of Proteome Research. [Link]
-
ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. NCBI. [Link]
-
Analytical techniques and challenges for acrylamide testing. Biotage. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. [Link]
-
Detection of Acrylamide in Foodstuffs by Nanobody-Based Immunoassays. ACS Publications. [Link]
-
A New Derivatization Approach With D-cysteine for the Sensitive and Simple Analysis of Acrylamide in Foods by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
Detection of Acrylamide in Foodstuffs by Nanobody-Based Immunoassays. PMC. [Link]
-
Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin. PubMed. [Link]
-
The addition reaction of d-cysteine to acrylamide. ResearchGate. [Link]
-
A new derivatization approach with D-cysteine for the sensitive and simple analysis of acrylamide in foods by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Metabolism of Acrylamide in Humans and Biomarkers of Exposure to Acrylamide. ResearchGate. [Link]
-
Formation and Identification of Six Amino Acid - Acrylamide Adducts and Their Cytotoxicity Toward Gastrointestinal Cell Lines. Frontiers. [Link]
-
Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC. [Link]
-
Formation and Identification of Six Amino Acid - Acrylamide Adducts and Their Cytotoxicity Toward Gastrointestinal Cell Lines. PMC. [Link]
-
Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring. MDPI. [Link]
-
Acrylamide Hemoglobin Adducts. Second National Report on Biochemical Indicators of Diet and Nutrition in the U.S. Population. [Link]
-
Analytical Methods Used to Measure Acrylamide Concentrations in Foods. ResearchGate. [Link]
-
Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework. PMC. [Link]
-
rapid and sensitive assay for DNA–protein covalent complexes in living cells. Nucleic Acids Research. [Link]
-
A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers. [Link]
-
Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework. Risk Assessment Portal. [Link]
-
PROTEIN TARGETS OF ACRYLAMIDE ADDUCT FORMATION IN CULTURED RAT DOPAMINERGIC CELLS. PMC. [Link]
-
Detection and Quantitation of Acrylamide in Foods. FDA. [Link]
-
Sample preparation by in-gel digestion for mass spectrometry-based proteomics. Nature Protocols. [Link]
-
Advancements and obstacles in acrylamide detection and mitigation in food products. PMC. [Link]
-
Sample Preparation. Stanford University Mass Spectrometry. [Link]
-
Preparation of protein samples for SDS-polyacrylamide gel electrophoresis: procedures and tips. G-Biosciences. [Link]
-
SDS PAGE Reagents. BiochemiCalc. [Link]
Sources
- 1. Systematic analysis of toxic acrylamide protein targets using covalent docking - American Chemical Society [acs.digitellinc.com]
- 2. Frontiers | Molecular determinants of acrylamide neurotoxicity through covalent docking [frontiersin.org]
- 3. ovid.com [ovid.com]
- 4. biotage.com [biotage.com]
- 5. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges [mdpi.com]
- 6. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring [mdpi.com]
- 10. fda.gov [fda.gov]
- 11. cdc.gov [cdc.gov]
- 12. A new derivatization approach with D-cysteine for the sensitive and simple analysis of acrylamide in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Detection of Acrylamide in Foodstuffs by Nanobody-Based Immunoassays [escholarship.org]
- 15. Antigen synthetic strategy and immunoassay development for detection of acrylamide in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
Validation & Comparative
Comparative analysis of N-(5-Bromo-pentyl)-3-phenyl-acrylamide with other alkylating agents
Title: Comparative Analysis of N-(5-Bromo-pentyl)-3-phenyl-acrylamide and Traditional Alkylating Agents in Covalent Probe Design
Executive Summary
This compound (CAS 885269-50-1) represents a sophisticated class of bifunctional chemical probes. Unlike traditional monolithic alkylating agents (e.g., nitrogen mustards or simple epoxides), this molecule integrates two orthogonally reactive electrophilic centers: a cinnamamide-derived acrylamide (a soft Michael acceptor) and a 5-bromopentyl chain (a classic
Mechanistic Divergence: Dual-Warhead Chemoselectivity
The strategic advantage of this compound lies in its divergent reactivity profile, which allows for precise, context-dependent protein modification[1].
-
The Acrylamide Moiety (Michael Acceptor): Acrylamides are the cornerstone of modern TCIs (e.g., Osimertinib, Sotorasib) due to their "soft" electrophilic nature[2]. They undergo conjugate addition almost exclusively with highly nucleophilic, deprotonated thiols (thiolates) of cysteine residues[3]. The cinnamamide core (3-phenyl-acrylamide) provides steric bulk and electronic delocalization, which attenuates intrinsic reactivity. This attenuation is a critical design choice: it minimizes off-target toxicity by ensuring that covalent bond formation is strictly driven by the proximity effect (high local concentration) upon non-covalent target binding[4].
-
The Alkyl Bromide Moiety (
Electrophile): In contrast to the soft acrylamide, the primary alkyl bromide is a harder electrophile. While it can alkylate cysteines, its true utility in modern probe design is its ability to target carboxylate-containing residues (glutamate and aspartate) or amines (lysine) within lipophilic binding pockets[5]. This is exemplified by technologies like HaloTag or DeltaTag, where alkyl bromides are embedded to achieve nucleophilic substitution at low-reactivity aspartates or glutamates[6].
Divergent chemoselective pathways of this compound.
Quantitative Reactivity Profiling vs. Traditional Agents
To objectively position this compound, we must compare its reactivity metrics against other standard alkylating agents. The "gold standard" for evaluating baseline electrophilicity is the Glutathione (GSH) half-life (
| Alkylating Agent Class | Representative Compound | Primary Target Nucleophile | Reaction Mechanism | Intrinsic Reactivity (GSH | Reversibility |
| Bifunctional Probe | This compound | Cys (Acrylamide), Asp/Glu/Lys (Bromide) | Michael Addition & | Moderate-Slow (Tunable) | Irreversible |
| Simple Acrylamide | Ibrutinib warhead | Cys (Thiolate) | Michael Addition | Slow ( | Irreversible |
| Chloroacetamide | Fragment Library Probes | Cys (Thiolate) | Fast ( | Irreversible | |
| Alkyl Bromide | HaloTag Ligands | Asp / Glu (Carboxylate) | Slow (Requires microenvironment) | Irreversible | |
| Nitrogen Mustard | Chlorambucil | DNA Guanine (N7) | Aziridinium Intermediate | Very Fast (Minutes) | Irreversible |
Causality Insight: Why utilize a cinnamamide instead of a highly reactive chloroacetamide? Chloroacetamides exhibit rapid, indiscriminate
Experimental Methodologies: Validation of Covalent Engagement
To validate the utility of this compound in a drug discovery workflow, a self-validating experimental system is required. The following protocols detail the assessment of intrinsic reactivity and intact protein labeling.
Protocol A: Intrinsic Reactivity Profiling (GSH Assay)
Purpose: To quantify the baseline electrophilicity of the acrylamide and alkyl bromide moieties in the absence of protein binding pockets[4].
-
Preparation: Prepare a 10 mM stock of this compound in DMSO. Prepare a 100 mM stock of reduced L-glutathione (GSH) in 100 mM PBS (pH 7.4).
-
Incubation: In a glass vial, combine the compound (final concentration 100 µM) and GSH (final concentration 1 mM) in PBS. Causality Note: Maintain a 10% DMSO co-solvent concentration to ensure the lipophilic bifunctional probe remains fully soluble, preventing precipitation that would skew kinetic measurements.
-
Quenching & Sampling: At predetermined time points (0, 1, 2, 4, 8, 12, 24 hours), extract 50 µL aliquots and quench with 50 µL of cold acetonitrile containing 1% formic acid.
-
LC-MS/MS Analysis: Analyze the supernatant using reversed-phase LC-MS. Monitor the depletion of the parent compound and the appearance of two distinct adduct masses:
(Michael addition) and ( substitution). -
Kinetic Modeling: Plot the natural log of the remaining parent compound AUC versus time to calculate the pseudo-first-order rate constant (
) and half-life ( ).
Protocol B: Intact Protein Mass Spectrometry
Purpose: To confirm the stoichiometry and site of covalent modification on a recombinant target protein.
-
Protein Preparation: Buffer exchange the target protein into 50 mM HEPES, 150 mM NaCl, pH 7.5. Causality Note: Ensure the protein is fully reduced by pre-incubating with 1 mM TCEP for 30 minutes. TCEP is chosen over DTT or BME because it lacks a free thiol, preventing the reducing agent from competitively reacting with the electrophilic probe.
-
Labeling Reaction: Incubate 2 µM of the protein with a 10-fold molar excess (20 µM) of the bifunctional probe at room temperature.
-
Time-Course Sampling: Aliquot samples at 1h and 4h. Desalt immediately using Zeba spin columns to remove the unreacted probe.
-
LC-TOF MS: Inject the desalted protein onto a C4 column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Deconvolution: Use MaxEnt1 (or equivalent) software to deconvolute the multiply charged envelope. A mass shift of
indicates acrylamide engagement, while a shift of (loss of HBr) indicates alkyl bromide engagement.
Step-by-step LC-MS workflow for validating covalent adduct formation.
Strategic Applications in Drug Development
The dual nature of this compound makes it highly versatile. It is not merely a warhead; it is an architectural building block.
-
PROTAC Linker Synthesis: The alkyl bromide can be reacted with a secondary amine on an E3 ligase ligand (e.g., a cereblon binder) via
, leaving the cinnamamide intact to act as a covalent binder for a target protein of interest (POI). -
Proximity-Directed Crosslinking: In structural biology, this molecule can act as a "molecular ruler." The acrylamide anchors the probe to a known cysteine, and the flexible 5-carbon pentyl chain allows the bromide to sweep a specific radius, alkylating nearby nucleophiles to map pocket topography[1].
Compared to highly reactive, unselective alkylating agents, this compound offers a tunable, dual-mechanism approach. By leveraging the slow intrinsic reactivity of the cinnamamide and the distinct chemoselectivity of the alkyl bromide, researchers can engineer highly specific covalent probes that rely strictly on proximity-driven kinetics rather than brute-force electrophilicity[4],[1].
References
-
Biospecific Chemistry for Covalent Linking of Biomacromolecules. Chemical Reviews (ACS).[Link]
-
Advances in covalent drug discovery. Nature Reviews Drug Discovery (PMC).[Link]
-
Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer. MDPI.[Link]
-
A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ELTE.[Link]
-
Screening of covalent reactive groups. ResearchGate.[Link]
-
Mechanistic rationale of the enantioselectivity of the covalent modification. ResearchGate.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer [mdpi.com]
- 4. pak.elte.hu [pak.elte.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating Covalent Cysteine Modification by N-(5-Bromo-pentyl)-3-phenyl-acrylamide: A Comparative Technical Guide
The following guide serves as a technical operating procedure for validating the covalent modification of cysteine residues by N-(5-Bromo-pentyl)-3-phenyl-acrylamide (referred to herein as BPPA ).
This guide departs from generic templates to address the specific dual-electrophile nature of BPPA (containing both a Michael acceptor and an alkyl halide) and provides a rigorous, self-validating mass spectrometry workflow.
Executive Summary & Compound Analysis
This compound (BPPA) represents a class of "functionalized linker-warhead" probes often used in Targeted Covalent Inhibitor (TCI) design or PROTAC linker development.[1] Unlike simple alkylating agents, BPPA presents a unique validation challenge due to its potential for dual reactivity.
Chemical Logic of the Probe
-
Primary Warhead (The "Scalpel"): The 3-phenyl-acrylamide moiety.[1][2] This is a Michael acceptor. The conjugation with the phenyl ring stabilizes the transition state, reducing intrinsic reactivity compared to unsubstituted acrylamides. This design requires the compound to bind in a specific protein pocket to facilitate the covalent bond, ensuring high specificity.
-
Secondary Motif (The "Handle" or "Liability"): The 5-bromo-pentyl chain.[1] While often intended as a hydrophobic linker or a site for further functionalization (e.g., nucleophilic substitution), the alkyl bromide is essentially an electrophile capable of
reactions.
The Validation Challenge: You must prove that the modification occurs via the intended Michael Addition to the acrylamide, rather than non-specific alkylation by the bromide or off-target labeling.
Comparative Performance Guide
To validate BPPA, one must benchmark it against standard cysteine-reactive electrophiles.[1] The table below contrasts BPPA with industry standards to contextualize expected experimental results.
| Feature | BPPA (Target Probe) | Iodoacetamide (IAA) | Acrylamide (Unsubstituted) | Chloroacetamide (ClAc) |
| Reaction Mechanism | Michael Addition (Primary) | Michael Addition | ||
| Reactivity Profile | Low/Moderate (Tunable).[1] Requires proximity/binding affinity. | High . Diffusion-limited.[1] Non-specific "Sledgehammer". | Low . Slow without proximity. | Moderate/High .[3] |
| Selectivity | High . Targets specific structural cysteines.[4] | Low . Labels all solvent-accessible cysteines.[1] | Moderate . | Low/Moderate . |
| Mass Shift (ΔMass) | +295.06 Da (Assuming intact addition) | +57.02 Da (Carbamidomethyl) | +71.04 Da (Propionamide) | +57.02 Da |
| Reversibility | Irreversible (Kinetically stable).[1] | Irreversible.[5] | Irreversible.[5] | Irreversible.[5] |
| Use Case | Targeted inhibition / Ligand-directed labeling.[1] | Global cysteine mapping / Blocking. | Fragment screening. | Fragment screening. |
Expert Insight: If your protein labels rapidly with IAA but slowly or not at all with BPPA in the absence of a binding pocket, this validates the specificity of your probe. BPPA should not act like a generic alkylator.
Mechanistic Validation Workflow
The following diagram outlines the decision logic for validating the modification mechanism using Intact Protein Mass Spectrometry.
Figure 1: Logic flow for distinguishing between the desired Michael addition (Acrylamide) and potential off-target alkylation (Alkyl Bromide) based on precise mass shifts.[1]
Detailed Experimental Protocols
Protocol A: Differential Alkylation & Competition Assay
This experiment confirms that BPPA targets the same residues as a known cysteine blocker (IAA) but with specificity requirements.
Materials:
-
Target Protein (5–10 µM in PBS, pH 7.4).
-
BPPA (100 mM stock in DMSO).
-
Iodoacetamide (IAA, 100 mM freshly prepared).
-
LC-MS grade Formic Acid and Acetonitrile.[1]
Step-by-Step Methodology:
-
Baseline Control: Analyze the intact protein (10 µL) by LC-MS to establish the accurate native mass.
-
Positive Control (IAA): Incubate protein with 1 mM IAA for 30 mins in the dark.
-
Expected Result: Mass shift of +57 Da × (number of accessible cysteines). This maps the total reactive surface.
-
-
Experimental Arm (BPPA): Incubate protein with 10-fold molar excess of BPPA (e.g., 50 µM probe for 5 µM protein) for 1, 2, and 4 hours at room temperature.
-
Critical Step: Use a lower concentration than IAA to demonstrate affinity-driven labeling.
-
-
Competition (The "Block-and-Probe" Test):
-
Pre-incubation:[1] Incubate protein with BPPA (10x excess) for 2 hours.
-
Chase: Add IAA (50x excess) and incubate for 30 mins.
-
Analysis: If BPPA successfully covalently modified the active site cysteine, the IAA label (+57 Da) will be blocked at that specific site. The MS spectrum should show the BPPA adduct mass, not the IAA mass (or one less IAA adduct than the Positive Control).
-
Protocol B: Peptide Mapping for Residue Confirmation
Intact MS proves something bound. Peptide mapping proves where and how.
-
Digestion: Following incubation (Protocol A, Step 3), dilute sample 1:1 with 8M Urea/50mM Tris (pH 8.0).
-
Reduction/Alkylation: Add DTT (5 mM, 30 min) to reduce remaining disulfides. Add IAA (15 mM, 30 min) to cap unreacted cysteines.
-
Note: Cysteines already modified by BPPA will not react with DTT or IAA.
-
-
Trypsinization: Dilute Urea to <1M. Add Trypsin (1:50 ratio). Digest overnight at 37°C.
-
LC-MS/MS Analysis: Run on a high-resolution Q-TOF or Orbitrap.[1][3]
-
Data Search Parameters:
-
Variable Modification 1: Carbamidomethyl (+57.02 Da) on Cys (Unreacted sites).
-
Variable Modification 2: BPPA Addition (+295.06 Da) on Cys.
-
Self-Validation Check: Look for the specific mass shift of the acrylamide addition (
). Ensure the bromine isotopic pattern ( / ~1:1 ratio) is visible in the MS1 spectrum of the modified peptide. This is a definitive chemical signature.
-
Data Interpretation & Troubleshooting
The "Bromine Signature" Advantage
Because BPPA contains a bromine atom, it carries a distinct isotopic signature.
-
Observation: In the mass spectrum of the modified peptide, the molecular ion will show a "doublet" separated by 2 Da with nearly equal intensity (due to natural abundance of
and ).
Common Failure Modes
| Observation | Diagnosis | Remedial Action |
| No Labeling observed | Acrylamide reactivity is too low; steric clash with phenyl ring.[1] | Increase incubation time (up to 24h) or pH (to 8.0). Check binding affinity ( |
| Precipitation | BPPA is hydrophobic (phenyl + pentyl chain). | Ensure <2% DMSO final concentration. Include 0.01% Triton X-100 if compatible with MS. |
| Mass Shift = +215 Da | The bromo-alkyl tail is reacting instead of the acrylamide. This indicates non-specific alkylation. Redesign probe to remove alkyl halide or shorten linker. |
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62(12), 5673–5724 (2019). Link[1]
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link[1]
-
Ábrányi-Balogh, P., et al. "Covalent labeling of proteins: A guide for the perplexed." ChemBioChem (2018). Link[1]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of N-(5-Bromopentyl)cinnamamide
Executive Summary
N-(5-Bromopentyl)cinnamamide is a critical synthetic intermediate, primarily utilized in the development of Histone Deacetylase (HDAC) inhibitors (e.g., Belinostat analogues) and other chromatin-remodeling therapeutics. It functions as a "cap-linker" scaffold, where the cinnamamide provides the hydrophobic cap and the bromopentyl chain serves as an alkylating linker for Zinc-Binding Groups (ZBGs).
Accurate mass spectrometry (MS) characterization is essential for validating the integrity of this intermediate before subsequent functionalization (e.g., nucleophilic substitution of the bromine). This guide provides a definitive analysis of its fragmentation patterns, distinguishing it from structural analogues and impurities.
Key Performance Indicators (KPIs) for Identification:
-
Isotopic Signature: Distinct 1:1 doublet at m/z 296/298.
-
Diagnostic Neutral Loss: Elimination of HBr (80/82 Da) yielding the [M+H-HBr]⁺ cation.
-
Core Stability: High-abundance cinnamoyl cation (m/z 131).
Technical Specifications & Theoretical Baseline
Before analyzing fragmentation, the theoretical mass values must be established to calibrate the mass analyzer (e.g., Q-TOF or Orbitrap).
| Parameter | Value | Notes |
| Formula | C₁₄H₁₈BrNO | |
| Monoisotopic Mass (⁷⁹Br) | 295.0572 Da | Target m/z [M+H]⁺: 296.065 |
| Monoisotopic Mass (⁸¹Br) | 297.0551 Da | Target m/z [M+H]⁺: 298.063 |
| Isotope Ratio | 1 : 1 | Characteristic of single Bromine substitution. |
| LogP (Predicted) | ~3.8 | Elutes late in Reverse Phase (C18) chromatography. |
Fragmentation Mechanism (ESI-MS/MS)[1][2][3]
The collision-induced dissociation (CID) of N-(5-Bromopentyl)cinnamamide follows two primary pathways driven by the stability of the cinnamoyl cation and the lability of the alkyl-bromide bond.
Pathway A: Amide Bond Cleavage (Alpha-Cleavage)
The protonated amide undergoes inductive cleavage, releasing the neutral alkyl amine and generating the resonance-stabilized cinnamoyl cation (m/z 131) . This is often the base peak at higher collision energies (CE > 20 eV).
Pathway B: Hydrobromic Acid Elimination
A characteristic feature of alkyl bromides in ESI+ is the neutral loss of HBr. The alkyl chain cyclizes or forms an unsaturated cation, resulting in a mass shift of -80/82 Da from the parent ion, yielding a peak at m/z 216 .
Pathway C: Cinnamoyl Degradation
The m/z 131 ion further fragments via loss of CO (28 Da) to form the styryl cation (m/z 103) , which subsequently loses acetylene (C₂H₂) to form the phenyl cation (m/z 77) .
Visualization of Fragmentation Pathways[2][4][5][6][7]
Figure 1: ESI-MS/MS fragmentation tree for N-(5-Bromopentyl)cinnamamide showing major diagnostic ions.[1]
Comparative Analysis: Validating the Product
To ensure the identity of the synthesized linker, it must be compared against potential analogues or byproducts. The table below highlights how the Bromine atom dictates the spectral fingerprint compared to non-halogenated or chlorinated alternatives.
Table 1: Spectral Fingerprint Comparison
| Feature | N-(5-Bromopentyl)cinnamamide | N-(5-Chloropentyl)cinnamamide | N-Pentylcinnamamide |
| Precursor Ion (m/z) | 296 / 298 | 252 / 254 | 218 |
| Isotope Pattern | 1 : 1 (Doublet) | 3 : 1 (Doublet) | None (Singlet) |
| Primary Neutral Loss | -80 / -82 (HBr) | -36 / -38 (HCl) | None (Stable Chain) |
| Resulting Fragment | m/z 216 | m/z 216 | m/z 218 |
| Base Peak (High CE) | m/z 131 (Cinnamoyl) | m/z 131 (Cinnamoyl) | m/z 131 (Cinnamoyl) |
| Diagnostic Utility | Confirms Br presence for substitution reactions. | Confirms Cl analogue (common impurity). | Confirms reduction/dehalogenation byproduct. |
Analyst Note: If the m/z 218 peak is observed in your Bromopentyl sample, it indicates dehalogenation , a common side reaction during synthesis if reducing conditions were employed [1].
Standardized Experimental Protocol
This protocol is designed for LC-ESI-MS/MS using a Q-TOF or Triple Quadrupole system. It ensures reproducible ionization and fragmentation.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Why: High organic content aids solubility of the lipophilic chain; Formic acid promotes protonation of the amide [2].
-
LC-MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Retains the hydrophobic pentyl chain. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for [M+H]⁺. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution of hydrophobic species. |
| Gradient | 5% B to 95% B over 5 min | Rapid screening gradient. |
| Ionization | ESI Positive Mode (+ve) | Amide nitrogen is the protonation site [3]. |
| Capillary Voltage | 3.5 kV | Standard for small molecules. |
| Collision Energy | Stepped (10, 20, 40 eV) | Captures both labile HBr loss (low CE) and core fragmentation (high CE). |
Workflow Diagram
Figure 2: Analytical workflow for QC of N-(5-Bromopentyl)cinnamamide.
Data Interpretation & Troubleshooting
Scenario 1: Absence of m/z 298 peak.
-
Cause: The sample is likely the N-pentyl (de-brominated) or N-hydroxypentyl analogue.
-
Action: Check for m/z 218 (pentyl) or m/z 234 (hydroxyl).
Scenario 2: Low abundance of m/z 216 ([M-HBr]+).
-
Cause: Collision energy is too low. The C-Br bond is relatively strong compared to C-I but weaker than C-Cl.
-
Action: Increase CE to >25 eV to force the elimination of HBr.
Scenario 3: Presence of m/z 148.
-
Cause: This corresponds to Cinnamic Acid [M+H]⁺.
-
Action: Indicates hydrolysis of the amide bond, likely due to acidic storage conditions or enzymatic degradation if used in biological matrices [4].
References
-
Save My Exams. "Fragmentation in Mass Spectrometry - Alkyl Halides." IB Chemistry Resources. Accessed 2026. Link
-
Chemistry LibreTexts. "Mass Spectrometry of Some Common Functional Groups." LibreTexts Chemistry, 2024. Link
-
Yin, W., et al. "The fragmentation mechanism of β-(N-alkyl/arylamino)-α,β-unsaturated carboxylates under electrospray ionization conditions."[2][3] Amino Acids, 2006.[2][3] Link
-
BenchChem. "The Multifaceted Biological Activities of Cinnamic Acid and Its Derivatives: A Technical Guide." BenchChem Technical Guides. Link
-
National Institutes of Health (NIH). "Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors." Journal of Medicinal Chemistry, 2020. Link
Sources
comparative Guide: Efficacy of N-(5-Bromo-pentyl)-3-phenyl-acrylamide in Covalent Probe Design
Executive Summary
N-(5-Bromo-pentyl)-3-phenyl-acrylamide (CAS 885269-50-1) is a specialized heterobifunctional linker-warhead reagent used in the synthesis of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs) .[1] Unlike standard crosslinkers (e.g., DSS, Glutaraldehyde) that indiscriminately bind proteins, this molecule is a "rational design" building block. It couples a ligand to a cinnamamide (3-phenyl-acrylamide) warhead via a hydrophobic pentyl spacer.
Core Value Proposition:
-
Tunable Reactivity: The cinnamamide warhead is less electrophilic than a standard acrylamide, offering higher selectivity and reduced off-target labeling (pan-assay interference).
-
Steric Filtering: The phenyl group on the warhead acts as a "gatekeeper," preventing reaction with surface-exposed cysteines while targeting cryptic or pocket-buried cysteines that can accommodate the hydrophobic bulk.
-
Synthetic Utility: The alkyl bromide handle allows for facile
attachment to secondary amines on drug scaffolds.
Technical Specifications & Mechanism
Chemical Structure Analysis
The molecule consists of three distinct functional domains:
-
The Warhead (Electrophile): 3-Phenyl-acrylamide (Cinnamamide). A Michael acceptor targeting nucleophilic cysteine residues (thiolates).[2][3][4]
-
The Linker: Pentyl chain (
). A hydrophobic spacer providing ~6–8 Å of distance, allowing the warhead to reach cysteines adjacent to the binding pocket. -
The Handle (Leaving Group): Alkyl bromide. Reacts with nucleophiles (amines/hydroxyls) on the ligand scaffold.
Mechanism of Action
The efficacy of this reagent relies on a Michael Addition mechanism. However, the
Reaction Scheme:
Comparative Efficacy Analysis
This section compares this compound against the three most common alternative linker-warheads used in drug discovery.
Table 1: Efficacy Comparison Matrix
| Feature | Cinnamamide (This Product) | Standard Acrylamide | Chloroacetamide | Propynamide |
| Reagent Analog | N-(5-Br-pentyl)-3-Ph-acrylamide | N-(5-Br-pentyl)acrylamide | N-(5-Br-pentyl)-2-chloroacetamide | N-(5-Br-pentyl)propynamide |
| Reactivity ( | Moderate/Low (Tunable) | High | Very High | Low |
| Selectivity | High (Steric & Electronic) | Moderate | Low (Promiscuous) | Very High (Geometry dependent) |
| Target Residue | Cysteine (Non-catalytic) | Cysteine (Catalytic/Surface) | Cysteine, Histidine, Lysine | Cysteine (Catalytic only) |
| Reversibility | Potential (Slow Reverse Michael) | Irreversible | Irreversible | Irreversible |
| Metabolic Stability | High (Resistant to GSH) | Moderate (GSH susceptible) | Low (Rapid GSH conjugation) | High |
| Primary Use Case | Kinase Selectivity (e.g., FGFR4) | Broad Profiling (ABPP) | Aggressive Targets | JAK3 / BTK Inhibitors |
Deep Dive: Cinnamamide vs. Acrylamide
Standard acrylamide linkers are often too reactive. They label surface cysteines indiscriminately, leading to toxicity and false positives in proteomic screens. The 3-phenyl group in this product dampens this reactivity.
-
Evidence: In FGFR4 inhibitor design, cinnamamide warheads showed superior selectivity over acrylamides by exploiting a specific hydrophobic pocket near Cys552, avoiding inhibition of homologous kinases (FGFR1-3) which lack the steric tolerance for the phenyl ring.
Deep Dive: Cinnamamide vs. Chloroacetamide
Chloroacetamides react via
-
Advantage: The cinnamamide linker is metabolically more stable, ensuring the probe reaches the intracellular target intact.
Visualizing the Reactivity Landscape
The following diagram illustrates where this compound sits in the hierarchy of covalent warhead reactivity.
Caption: Reactivity spectrum of covalent warheads. The target product (Blue) occupies the "Goldilocks" zone—reactive enough to modify the target, but stable enough to avoid off-target toxicity.
Experimental Protocols
Protocol A: Synthesis of a Covalent Probe
Objective: Conjugate the linker to a secondary amine-containing ligand (Scaffold-NH-R).
Reagents:
-
Ligand (1.0 eq)
-
This compound (1.2 eq)[1]
- (3.0 eq) or DIPEA (3.0 eq)
-
Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the ligand in anhydrous ACN/DMF (0.1 M concentration).
-
Base Addition: Add
or DIPEA. Stir for 10 minutes at Room Temperature (RT). -
Linker Addition: Add this compound dropwise.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor via LC-MS for the disappearance of the starting amine.
-
Note: The acrylamide warhead is stable at 60°C, but avoid temperatures >80°C to prevent polymerization.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Silica gel chromatography. The product is usually UV-active (cinnamamide absorbs at ~254/280 nm).
Protocol B: GSH Stability Assay (Self-Validation)
Objective: Verify the "tunable reactivity" claim by measuring half-life (
-
Preparation: Prepare a 10 mM stock of the synthesized probe in DMSO.
-
Incubation: Mix probe (50 µM final) with reduced L-Glutathione (GSH, 5 mM final) in PBS (pH 7.4) at 37°C.
-
Control: Use N-ethylmaleimide (NEM) or standard acrylamide as a positive control.
-
-
Sampling: Aliquot samples at 0, 1, 4, 8, and 24 hours.
-
Analysis: Analyze via LC-MS. Measure the ratio of [Parent] vs. [Parent + GSH adduct].
-
Validation Criteria:
-
Standard Acrylamide: >50% consumption within 2–4 hours.
-
3-Phenyl-Acrylamide (This Product): <20% consumption at 24 hours indicates superior metabolic stability.
-
References
-
Alfa Chemistry. (2024). This compound Product Details (CAS 885269-50-1).[1] Alfa Chemistry Catalog. Link
-
Borsari, C., et al. (2022). Understanding Intrinsic Warhead Reactivity and Cysteine Druggability in Covalent Drug Discovery. CHIMIA, 76(5), 406. Link
-
Tan, L., et al. (2019). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters, 10(6). Link
-
Enamine. (2023).[6] Covalent Warheads and Acrylamide Libraries for Drug Discovery. Enamine.net. Link
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
Sources
Cross-Validation of Analytical Methods for Acrylamide Detection
Executive Summary: The Analytical Challenge
Acrylamide (
For the analytical scientist, acrylamide presents a dichotomy of challenges: its high water solubility makes extraction easy but retention on reversed-phase columns difficult, while its lack of volatility precludes direct Gas Chromatography (GC) without derivatization.
This guide provides a technical cross-validation framework between the two dominant methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .[4] We move beyond simple descriptions to analyze the causality of performance differences, providing a robust protocol for cross-validating these methods in your laboratory.
Mechanistic Grounding: Formation & Detection Logic
To validate a method, one must understand the analyte's origin. Acrylamide is not an additive but a process contaminant.[5]
The Maillard Pathway (Simplified)
The formation is driven by the thermal degradation of free asparagine in the presence of reducing sugars (glucose/fructose).
Figure 1: The primary pathway for acrylamide formation via the Maillard reaction.
Methodological Landscape: LC-MS/MS vs. GC-MS[2][4][6][7][8][9][10][11][12][13]
The choice between LC and GC is often dictated by available instrumentation, but cross-validation requires utilizing both to ensure data integrity.
Comparative Performance Matrix
| Feature | LC-MS/MS (The Routine Workhorse) | GC-MS (The Confirmatory Standard) |
| Principle | Direct analysis of polar analyte via ESI/APCI. | Derivatization (Bromination) to volatile derivative. |
| Sample Prep | Simple (Water extraction + SPE/QuEChERS).[6] | Complex (Extraction + Bromination + Liquid-Liquid Extraction). |
| Sensitivity (LOQ) | Superior: 0.5 – 5 µg/kg | Good: 5 – 20 µg/kg |
| Selectivity | High (MRM transitions), but prone to matrix effects. | High (Structural modification confirms identity). |
| Throughput | High (15-20 min/sample). | Low (Requires overnight derivatization or lengthy prep). |
| Primary Risk | Ion Suppression (Signal damping by co-eluters). | Incomplete Derivatization (Variable yield). |
Experimental Protocols for Cross-Validation
To perform a valid cross-validation, you must analyze the same set of incurred samples (not just spiked solvent) using both workflows.
Workflow A: LC-MS/MS (Isotope Dilution)
Rationale: This method relies on the "dilute-and-shoot" or SPE cleanup principle. The critical step is the use of isotopically labeled internal standards (
Protocol:
-
Extraction: Weigh 2.0 g of homogenized sample. Add Isotopically Labeled Internal Standard (
-AA) (essential for accuracy). Add 10 mL water. Shake for 20 min. Centrifuge (9000 rpm, 10 min). -
Cleanup (SPE): Condition an Oasis HLB (or equivalent) cartridge with MeOH and water. Load extract. Discard effluent. Crucial Step: Wash with water to remove highly polar interferences. Elute acrylamide with methanol.[7][8]
-
LC Separation: Use a specialized column for polar retention (e.g., Hypercarb or HILIC).
-
Mobile Phase: Isocratic 100% aqueous (0.1% formic acid) or high-aqueous gradient.
-
-
MS/MS Detection: Electrospray Ionization (ESI+).
-
Transitions: m/z 72 → 55 (Quantifier), 72 → 27 (Qualifier).
-
Workflow B: GC-MS (Bromination)
Rationale: Acrylamide is non-volatile.[9] Bromination converts it to 2,3-dibromopropionamide, which is volatile, less polar, and easily extracted into ethyl acetate.
Protocol:
-
Extraction: Weigh 2.0 g sample. Add
-AA internal standard.[1] Extract with water.[7][10] -
Derivatization: Add KBr,
(acidify to pH 1-3), and saturated bromine water. React overnight at 4°C (or 1 hour in dark).-
Mechanism:[2] The double bond of acrylamide reacts with
to form the dibromo-derivative.
-
-
Neutralization: Decompose excess bromine by adding sodium thiosulfate (solution turns clear).
-
LLE Extraction: Extract the derivative into ethyl acetate. Dry over sodium sulfate.
-
GC Analysis: Inject into GC-MS (EI mode).
-
Target Ion: m/z 150/152 (characteristic isotope pattern of bromine).
-
Visualizing the Comparative Workflow
Figure 2: Parallel workflows for cross-validating acrylamide detection methods.
Data Analysis & Validation Metrics
When comparing the two methods, do not rely solely on correlation coefficients (
Linearity & Sensitivity
LC-MS/MS typically demonstrates a wider linear dynamic range.
| Parameter | LC-MS/MS Typical Values | GC-MS Typical Values |
| LOD (Limit of Detection) | 0.5 – 3.0 µg/kg | 5.0 – 10.0 µg/kg |
| LOQ (Limit of Quantitation) | 1.0 – 10.0 µg/kg | 15.0 – 30.0 µg/kg |
| Linearity ( | > 0.999 (0.5 - 5000 ng/mL) | > 0.995 (10 - 1000 ng/mL) |
Recovery & Precision (Accuracy)
Data synthesized from AOAC and ISO validation studies.
| Matrix | Method | Recovery (%) | RSD (%) |
| Potato Chips | LC-MS/MS | 95 - 104% | 2.0 - 4.5% |
| GC-MS | 89 - 96% | 5.0 - 9.2% | |
| Coffee | LC-MS/MS | 92 - 108% | 3.0 - 6.0% |
| GC-MS | 85 - 95% | 7.0 - 12.0% | |
| Bread | LC-MS/MS | 90 - 100% | 3.5 - 5.5% |
| GC-MS | 80 - 92% | 8.0 - 15.0% |
> Insight: GC-MS recoveries are often slightly lower due to the multi-step liquid-liquid extraction and potential incomplete derivatization. LC-MS/MS offers higher precision but requires careful monitoring of the internal standard signal to flag ion suppression.
Statistical Cross-Validation (The "Bland-Altman" Approach)
To rigorously validate your LC-MS/MS method against the GC-MS standard:
-
Analyze 20+ incurred samples (not spikes) on both instruments.[1][4]
-
Calculate the Mean Difference (Bias) :
. -
Plot Difference vs. Average (Bland-Altman Plot).
-
Acceptance Criteria: 95% of differences should fall within
Standard Deviations of the mean difference. If the LC method consistently reads higher/lower, investigate systematic bias (e.g., extraction efficiency differences).
Conclusion & Recommendation
For routine high-throughput analysis, LC-MS/MS is the superior choice due to its speed, sensitivity, and lack of derivatization steps. It is the backbone of modern regulatory compliance (e.g., EU Regulation 2017/2158).
However, GC-MS remains indispensable for:
-
Forensic Confirmation: When LC-MS/MS results are ambiguous or disputed.
-
Difficult Matrices: Where LC matrix suppression is unmanageable despite cleanup.[11]
-
Cost-Efficiency: For labs without triple-quadrupole LC-MS systems.
Final Validation Rule: A method is only considered "validated" if it can reproduce the results of an orthogonal technique (like GC-MS) within statistically defined limits (typically
References
-
FDA. (2013). Detection and Quantitation of Acrylamide in Foods. U.S. Food and Drug Administration.[5][7] Link[7]
-
AOAC International. (2011). AOAC Official Method 2011.19: Acrylamide in Coffee. Link
-
European Committee for Standardization (CEN). (2015). EN 16618:2015 Food analysis - Determination of acrylamide in food by liquid chromatography tandem mass spectrometry (LC-ESI-MS/MS). Link
-
Wenzl, T., et al. (2006). Analytical methods for the determination of acrylamide in food additives and food products. European Commission Joint Research Centre. Link
-
Tareke, E., et al. (2002). Analysis of acrylamide, a carcinogen formed in heated foodstuffs. Journal of Agricultural and Food Chemistry. Link
-
Thermo Fisher Scientific. (2019). Robust Quantification of Acrylamide in Food using Gas Chromatography-Single Quadrupole Mass Spectrometry. Link
Sources
- 1. sciex.com [sciex.com]
- 2. Method Development and Validation for the Quantification of Acrylamide in Potato Chips and Other Locally Available Food by LC-MS/MS in Bangladesh [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aoac.org [aoac.org]
- 6. agilent.com [agilent.com]
- 7. fda.gov [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
Quantitative comparison of protein adduction by various type-2 alkenes
Title: Comparative Guide: Quantitative Profiling of Electrophilic Alkene Warheads in Covalent Drug Design
Executive Summary The resurgence of Targeted Covalent Inhibitors (TCIs) has shifted the drug discovery paradigm from equilibrium-based binding to non-equilibrium kinetics. Central to this strategy is the "warhead"—typically an electron-deficient alkene (Michael acceptor) capable of forming a covalent bond with nucleophilic amino acid residues (Cys, Lys, His).[1][2]
This guide provides a quantitative comparison of the most prevalent alkene warheads: Acrylamides , Vinyl Sulfones ,
Part 1: The Chemical Landscape & Mechanism
The fundamental mechanism driving protein adduction by these warheads is the Michael Addition . A nucleophilic residue (Michael Donor) attacks the
Mechanistic Pathway
The reaction proceeds through a transition state where the nucleophile attacks the electrophilic
Caption: General Michael addition pathway. Note the retro-Michael pathway (dashed red) is significant only for specific warheads like
Part 2: Quantitative Comparison of Warheads
The choice of warhead dictates the "Goldilocks" zone of reactivity: reactive enough to modify the target (
Reactivity & Reversibility Matrix
| Warhead Class | Structure Type | Intrinsic Reactivity ( | Reversibility | Primary Target | Stability ( |
| Acrylamides | Terminal Alkene | Moderate ( | Irreversible | Cys (primary), Lys | High (>4h) |
| Vinyl Sulfones | Terminal/Internal | High (Variable) | Irreversible | Cys (highly specific) | Very High |
| Substituted Alkene | High (Tunable) | Reversible | Cys | Variable | |
| Fumarates/Maleates | Disubstituted (Type-2) | Low to Moderate | Irreversible | Cys | Moderate |
| Vinyl Sulfonimidamides | Functionalized | Very High | Irreversible | Cys, Lys | Low-Moderate |
Detailed Analysis
1. Acrylamides (The Standard):
-
Performance: Acrylamides (e.g., Ibrutinib, Osimertinib) represent the industry standard due to their tunable reactivity. Unsubstituted acrylamides have a GSH half-life (
) of ~4 hours (14,091 s), providing a wide therapeutic window. -
Tuning: Reactivity is easily modulated via steric hindrance. Adding a methyl group to the
-position (Methacrylamide) drastically reduces reactivity, often rendering it inert to GSH but still reactive within a confined enzyme pocket.
2. Vinyl Sulfones:
-
Performance: Historically considered "too reactive" for some applications, but recent data shows they can be highly specific.[2]
-
Comparison: In direct GSH comparisons, vinyl sulfonamides react faster (
min) than acrylamides. However, their metabolic stability is superior, making them excellent for probes but risky for drugs due to potential immunogenicity from permanent haptenization.
3.
-
Performance: The electron-withdrawing cyano group stabilizes the negative charge on the
-carbon in the intermediate. -
Key Advantage: This stabilization lowers the activation energy for the reverse reaction (retro-Michael). This allows for "Reversible Covalent" inhibitors (e.g., Rilzabrutinib), which dissociate from the target over time, reducing permanent off-target modification risks.[4]
Part 3: Experimental Protocols (Self-Validating Systems)
To objectively select a warhead, you must profile its intrinsic reactivity independent of the protein target.
Protocol A: Glutathione (GSH) Reactivity Assay
This assay determines the second-order rate constant (
Reagents:
-
L-Glutathione (GSH), reduced (10 mM stock).
-
Test Compound (10 mM stock in DMSO).
-
Internal Standard (e.g., Indomethacin).
-
Buffer: PBS pH 7.4 (physiological) and pH 8.0 (accelerated).
Step-by-Step Workflow:
-
Incubation: Mix GSH (500
M) with Test Compound (50 M) in PBS (Pseudo-first-order conditions: [GSH] >> [Compound]). -
Sampling: Aliquot at
min. -
Quench: Stop reaction immediately with 1% Formic Acid + Internal Standard.
-
Analysis: LC-MS/MS monitoring the disappearance of the parent compound peak.
-
Calculation: Plot
vs. time. The slope is .
Validation Check: Include Acrylamide (Low reactivity control) and N-Ethylmaleimide (NEM) (High reactivity control) in every run.
Protocol B: Intact Protein Mass Spectrometry
Determines stoichiometry and time-dependent saturation (
Caption: Intact protein MS workflow for assessing covalent occupancy stoichiometry.
Part 4: Strategic Selection Guide
When should you use which alkene?
-
Target Cysteine is Solvent-Exposed:
-
Risk:[5] High off-target reactivity.
-
Selection: Use a Reversible
-Cyanoacrylamide . The drug will bind, but if it hits an off-target (like serum albumin), the rapid off-rate ( ) prevents permanent accumulation.
-
-
Target Cysteine is Buried/Catalytic:
-
Opportunity: High selectivity possible via non-covalent recognition.
-
Selection:Substituted Acrylamide (e.g., Methacrylamide) . The steric bulk prevents reaction with GSH in solution, but the enzyme pocket positions the warhead perfectly for reaction (proximity effect).
-
-
Lysine Targeting:
-
Challenge: Lysine is a harder nucleophile than Cysteine.
-
Selection:Vinyl Sulfonimidamides or Activated Esters . These harder electrophiles match the hardness of the Lysine amine (HSAB theory).
-
References
-
Reversible Covalent Inhibitors (RCIs)
-
Vinyl Sulfonimidamide Reactivity
-
Acrylamide Kinetics & Toxicity
-
Covalent Docking & Warhead Design
-
Mass Spectrometry Methodologies
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosolveit.de [biosolveit.de]
- 3. mdpi.com [mdpi.com]
- 4. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. chemjam.com [chemjam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic and density functional theory (DFT) studies of in vitro reactions of acrylamide with the thiols: captopril, l-cysteine, and glutathione - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 11. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-(5-Bromo-pentyl)-3-phenyl-acrylamide proper disposal procedures
Comprehensive Safety and Disposal Protocol for N-(5-Bromo-pentyl)-3-phenyl-acrylamide
As drug development professionals and chemical biologists increasingly utilize bifunctional linkers for targeted protein degradation (PROTACs) and covalent probe design, handling complex synthetic intermediates has become a daily operational reality. This compound (CAS: 885269-50-1) is a prime example of a dual-threat molecule.
To build a culture of uncompromising laboratory safety, we must move beyond basic compliance and understand the causality behind our safety protocols. This guide outlines the physicochemical hazards, operational handling, and strict disposal procedures required for this compound.
Chemical Profiling & Hazard Causality
This compound contains two distinct reactive moieties that dictate its hazard profile:
-
The Cinnamamide (Acrylamide) Vector: While the phenyl ring slightly reduces the Michael acceptor reactivity via extended conjugation compared to a terminal acrylamide, it remains a potent electrophile. Acrylamides are known neurotoxins, skin sensitizers, and are classified by the EPA as Group B2 probable human carcinogens[1].
-
The 5-Bromopentyl Vector: This primary alkyl bromide is a highly efficient
alkylating agent. Its presence strictly categorizes the molecule—and any solvent it touches—as Halogenated Organic Waste under [2].
Because of its lipophilicity, this compound can rapidly penetrate intact skin and standard latex gloves, carrying its alkylating payload directly into the bloodstream[3].
Quantitative Hazard Thresholds
To operationalize safety, we must establish strict numerical boundaries. The following table summarizes the regulatory and physicochemical thresholds that govern the handling of acrylamide derivatives.
| Toxicological / Physical Metric | Value | Regulatory Source | Operational Causality & Implication |
| Permissible Exposure Limit (PEL) | 0.3 mg/m³ (8-hr TWA) | OSHA[3] | Requires handling of powders strictly within a certified Class II BSC or chemical fume hood. |
| Recommended Exposure Limit (REL) | 0.03 mg/m³ (10-hr TWA) | NIOSH[3] | Dictates strict aerosolization controls; standard open-benchtop weighing is prohibited. |
| Reference Dose (RfD) | 0.0002 mg/kg/day | EPA IRIS[1] | Extremely low chronic exposure threshold; emphasizes the need for Tyvek sleeves to prevent dermal absorption. |
| Polymerization Threshold | > 85°C (184°F) | NJ DOH[3] | Exothermic polymerization risk; waste carboys must be stored away from heat sources and direct sunlight. |
Self-Validating Operational Workflow: Safe Handling
Expertise Insight: Standard nitrile gloves provide only splash protection against the organic solvents (like DMF or DCM) typically used to dissolve this compound. Prolonged exposure leads to rapid breakthrough.
Step-by-Step Handling Protocol:
-
PPE Assembly: Don a fully buttoned lab coat, standard safety glasses, and Tyvek sleeves (or non-woven textile gowns) to protect the forearms[4]. Double-glove with extended-cuff nitrile gloves.
-
Containment Preparation: Lay down disposable, absorbent bench pads inside a certified chemical fume hood[4].
-
Causality: Bench pads capture micro-spills immediately, preventing cross-contamination of the hood's working surface.
-
-
Closed-System Weighing: Tare a shatter-resistant secondary container on the balance. Move the container to the fume hood, transfer the powder into it, seal the container tightly, and return it to the balance to record the mass[4].
-
Self-Validation: If the balance pan remains completely free of residue after weighing, the closed-transfer method was successfully executed, validating that no aerosolization occurred outside the hood.
-
-
Decontamination: Wipe down the hood surface and balance area with a detergent and water solution immediately after use[4].
Step-by-Step Disposal Procedures
Because of the bromine atom, this compound and any associated effluent must be segregated into halogenated waste streams. Incineration of halogenated waste requires specialized scrubbers to prevent the release of corrosive hydrogen bromide (HBr) gas; mixing this with non-halogenated waste violates federal law and creates severe facility hazards[2].
Phase 1: Liquid Waste Consolidation
-
Identify the Waste Stream: Ensure the receiving carboy is explicitly labeled for Halogenated Organic Waste [2]. Do not dump any acrylamide solutions down the sink[4].
-
Quench Reactive Species (Optional but Recommended): If unreacted monomer remains at a large scale, quench the Michael acceptor by adding an excess of a benign thiol (e.g., mercaptoethanol) under mildly basic conditions before disposal.
-
Causality: This neutralizes the electrophilic threat, preventing spontaneous, heat-generating polymerization inside the waste carboy[3].
-
-
Transfer and Seal: Transfer the solution into a chemically compatible high-density polyethylene (HDPE) carboy and seal the cap.
-
Self-Validation: Observe the sealed carboy for 5 minutes. If the carboy does not bulge or vent gas, it validates that no active exothermic polymerization or incompatible chemical reaction is occurring[3].
-
Phase 2: Solid Waste Management
-
Collect Contaminated Consumables: Place all weighing boats, pipette tips, bench pads, and nitrile gloves that contacted the compound into a clearly labeled, puncture-resistant solid hazardous waste bag[4].
-
Double-Bagging Protocol: Seal the primary bag and place it inside a secondary transparent chemical waste bag.
-
Causality: Acrylamide powders are highly mobile. Double-bagging ensures that if the primary barrier is breached by a sharp pipette tip, the secondary barrier prevents exposure[4].
-
Self-Validation: Invert the sealed primary bag gently before placing it in the secondary bag. If no powder or liquid escapes, the primary seal is verified as intact.
-
-
EHS Coordination: Affix an EPA-compliant Hazardous Waste tag, checking the "Toxic" and "Halogenated" boxes, and transfer to your facility’s Hazardous Materials Management (HMM) pickup area[4].
Waste Segregation Decision Tree
Decision tree for this compound waste segregation.
References
-
Acrylamide - Hazardous Substance Fact Sheet Source: New Jersey Department of Health (nj.gov) URL:[Link]
-
Hazardous Waste Determination Guide (RCRA Subtitle C) Source: Southwestern University / EPA Guidelines (southwestern.edu) URL:[Link]
-
Acrylamide Hazard Summary & IRIS Evaluation Source: Environmental Protection Agency (epa.gov) URL:[Link]
Sources
Personal protective equipment for handling N-(5-Bromo-pentyl)-3-phenyl-acrylamide
As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a self-validating system of risk mitigation based on molecular causality. When handling bifunctional reactive molecules like N-(5-Bromo-pentyl)-3-phenyl-acrylamide , understanding why a safety protocol exists is the critical difference between a successful assay and a severe exposure event.
This guide provides the essential operational, safety, and disposal frameworks required for researchers and drug development professionals handling this specific compound.
The Chemical Threat Profile: Causality of Hazards
This compound (CAS: 885269-50-1) is a synthetic intermediate that presents a dual-threat hazard profile due to its two highly reactive functional groups. To design an effective safety protocol, we must first understand its mechanistic behavior in a biological system:
-
The Acrylamide Moiety (Michael Acceptor): The
-unsaturated carbonyl group is highly reactive toward biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. Exposure leads to cumulative neurotoxicity and classifies the compound as a probable human carcinogen (). Furthermore, acrylamide monomers easily penetrate intact skin.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Alkyl Bromide Tail (Alkylating Agent): The terminal primary bromide is a potent electrophile that undergoes rapid
nucleophilic substitution. It acts as a strong alkylating agent capable of modifying DNA and tissue proteins, causing severe genotoxicity, contact dermatitis, and respiratory irritation ().
Mechanistic pathways of toxicity for this compound.
Hierarchy of Controls & Quantitative PPE Specifications
Personal Protective Equipment (PPE) is your last line of defense. The primary control must always be engineering isolation. Because acrylamide powders are prone to electrostatic "flyaway" (aerosolization), all unsealed handling must occur within a certified Variable Air Volume (VAV) chemical fume hood ()[1].
Furthermore, because this compound is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays, researchers face a solvent-carrier risk. These solvents rapidly permeate standard thin nitrile gloves, carrying the dissolved alkylating agent directly through the dermal barrier.
Quantitative Defense Matrix
| Control Tier | Equipment / Specification | Quantitative Standard | Mechanistic Rationale |
| Engineering | Chemical Fume Hood | 80–120 FPM face velocity | Captures aerosolized acrylamide monomer dust and volatile alkyl bromide vapors before they reach the researcher's breathing zone ()[1]. |
| Primary PPE (Hands) | Inner: Disposable Nitrile Outer: Butyl Rubber | Inner: | Polar aprotic solvents rapidly permeate thin nitrile. Double-gloving provides a fail-safe chemical barrier against solvent-mediated dermal absorption ()[2]. |
| Primary PPE (Eyes) | Chemical Splash Goggles | ANSI Z87.1 Certified | Protects ocular mucosa from irreversible alkylation via accidental solvent splashes ()[2]. |
| Primary PPE (Body) | Flame-Resistant (FR) Lab Coat | Fully buttoned, elastic cuffs | Prevents dermal accumulation of micro-powders. FR material is required if utilizing flammable organic solvents during synthesis. |
Standard Operating Procedure: Handling & Solvation
To ensure a self-validating safety system, follow this step-by-step methodology when preparing stock solutions.
Phase 1: Pre-Operation Readiness
-
Purge the Workspace: Remove all incompatible nucleophiles (e.g., primary amines, thiols, strong bases) from the fume hood to prevent uncontrolled exothermic alkylation.
-
Verify Engineering Controls: Confirm the fume hood monitor reads between 80–120 FPM. Lower the sash to the certified working height (typically 18 inches).
-
Don PPE: Inspect and don your inner nitrile gloves, outer butyl rubber gloves, ANSI Z87.1 goggles, and lab coat.
Phase 2: Static Mitigation & Mass Transfer 4. Neutralize Static: Acrylamide powders carry static charges that cause them to repel from plastic and become airborne. Wipe the exterior of the chemical vial and your weighing spatula with an anti-static wipe. 5. Weighing: Tare a glass receiving vial inside the fume hood. Transfer the powder using a dedicated metal spatula. Cap the receiving vial immediately after the transfer is complete.
Phase 3: Solvation (The Critical Juncture) 6. Closed-System Injection: If dissolving in DMSO or DMF, inject the solvent directly into the capped vial via a septum syringe to maintain a closed system. 7. Homogenization: Swirl the vial gently. Do not vigorously vortex unsealed containers. Vortexing generates microscopic aerosols of the highly toxic, solvent-dissolved alkylating agent.
Spill Response & Chemical Disposal Plan
A spill of this compound is an active alkylating and neurotoxic hazard. Standard sweeping or wiping will only spread the contaminant.
Spill Neutralization Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash completely to contain aerosols.
-
Polymerization (Neutralization): For powder or solution spills, carefully apply a 1.6% potassium persulfate (
) solution over the affected area. Potassium persulfate acts as a radical initiator, attacking the acrylamide double bond and polymerizing the toxic monomer into a benign, non-reactive polyacrylamide matrix ().ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Absorption: Allow 30 minutes for polymerization. Absorb the neutralized mixture with inert, chemical-resistant absorbent pads.
-
Decontamination: Wash the surface with a 10% bleach solution, followed by water, to degrade any remaining alkyl bromide residues.
Disposal Logistics:
-
Segregation: Never mix this waste with strong bases or oxidizers.
-
Labeling: Collect all contaminated PPE, pipette tips, and neutralized spill materials in a sealed container. Label explicitly as: "Hazardous Waste: Toxic, Halogenated Organic (Contains Alkyl Bromide and Acrylamide)."
-
Storage: Store in secondary containment within a ventilated hazardous waste cabinet until collected by Environmental Health and Safety (EHS).
References
-
Friedman, M. (2003). "Chemistry, biochemistry, and safety of acrylamide. A review." PubMed (Journal of Agricultural and Food Chemistry).[Link]
-
North Carolina State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NCSU EHS.[Link]
-
Lanxess. "Alkyl Bromides: Product Safety and Handling." Lanxess Bromine and Derivatives.[Link]
-
National Environmental Balancing Bureau (NEBB). "The Fundamentals of Chemical Fume Hood Safety." NEBB.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
